NHS-PEG1-SS-PEG1-NHS
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxyethyldisulfanyl]ethyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O10S2/c17-9-1-2-10(18)15(9)25-13(21)23-5-7-27-28-8-6-24-14(22)26-16-11(19)3-4-12(16)20/h1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMZOXCMCMCTHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)OCCSSCCOC(=O)ON2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to NHS-PEG1-SS-PEG1-NHS: A Cleavable Crosslinker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the homobifunctional crosslinking agent, NHS-PEG1-SS-PEG1-NHS. This reagent is a cornerstone in modern bioconjugation, enabling the reversible linkage of molecules through amine-reactive chemistry and a disulfide bond that can be cleaved under reducing conditions. Its properties make it particularly valuable in the development of sophisticated drug delivery systems, antibody-drug conjugates (ADCs), and tools for proteomic research.
Core Concepts and Chemical Properties
This compound is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm. This spacer contains a central disulfide bond flanked by two short polyethylene (B3416737) glycol (PEG) units. The NHS esters readily react with primary amines on proteins, peptides, and other biomolecules to form stable amide bonds.[1][2] The disulfide bond provides a "cleavable" feature, as it can be broken by reducing agents, allowing for the controlled release of conjugated molecules.[3] This reversibility is a key advantage in applications such as targeted drug delivery within the reducing environment of the cell.[1]
Chemical Structure
Caption: Chemical Structure of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, essential for experimental design and execution.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₆N₂O₁₀S₂ | [1] |
| Molecular Weight | 436.41 g/mol | [1] |
| CAS Number | 1688598-83-5 | [1] |
| Purity | Typically ≥95% | [1] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in DMSO and DMF | [4] |
| Spacer Arm Length | ~16.4 Å (estimated) | N/A |
Table 2: Recommended Reaction and Storage Conditions
| Parameter | Recommendation | Reference(s) |
| Storage Conditions | -20°C, desiccated | [1] |
| Reaction pH (NHS ester) | 7.2 - 8.5 (amine-free buffer) | [5] |
| Cleavage Condition | Reducing agents (e.g., DTT, TCEP) | [3] |
| Long-term Storage of Stock Solution | -80°C for up to 6 months | [4] |
Experimental Protocols
The following are detailed methodologies for common applications of this compound.
Protocol 1: General Protein-Protein Crosslinking
This protocol describes the conjugation of two amine-containing proteins.
Materials:
-
Protein A and Protein B in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Prepare the protein solutions at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Crosslinker Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the linker stock solution to the protein mixture. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.
-
Purification: Remove excess, unreacted linker and byproducts using a desalting column or by dialysis.
Protocol 2: Cleavage of the Disulfide Bond
This protocol is for the cleavage of the disulfide bond to release the conjugated molecules.
Materials:
-
Crosslinked conjugate from Protocol 1
-
Reducing agent (e.g., Dithiothreitol - DTT)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water).
-
Cleavage Reaction: Add DTT to the solution of the crosslinked conjugate to a final concentration of 10-100 mM.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Analysis: The cleavage can be confirmed by techniques such as SDS-PAGE, which will show a shift in the molecular weight of the cleaved components compared to the intact conjugate.
Mandatory Visualizations
Experimental Workflow: Antibody-Drug Conjugate (ADC) Synthesis
The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.
Caption: A typical experimental workflow for ADC synthesis.
Signaling Pathway: Targeted Drug Delivery and Intracellular Release
This diagram illustrates the mechanism of action of an ADC utilizing a cleavable linker in the context of targeted cancer therapy.
Caption: Mechanism of targeted drug delivery and release.
References
- 1. ADC Linker Products - Creative Biolabs [creative-biolabs.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disulfide Bond, Breaking/ Reducing Antibody Disulfide Bond, -S-S- Bond Cleavable | AxisPharm [axispharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the NHS-PEG1-SS-PEG1-NHS Crosslinker: Structure, Mechanism, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the homobifunctional, reducible crosslinker, NHS-PEG1-SS-PEG1-NHS. It details its chemical structure, mechanism of action, and provides generalized experimental protocols for its use in bioconjugation and drug delivery applications. The information is intended to enable researchers to effectively utilize this versatile linker in their work.
Core Concepts: Structure and Functionality
This compound is a chemical crosslinker featuring three key components: two N-hydroxysuccinimide (NHS) ester groups, two short polyethylene (B3416737) glycol (PEG) spacers, and a central disulfide bond. This unique architecture imparts specific functionalities crucial for the development of advanced bioconjugates, such as antibody-drug conjugates (ADCs).
-
N-Hydroxysuccinimide (NHS) Esters : These are highly reactive functional groups located at both ends of the molecule. They readily react with primary amines (-NH₂) found in proteins (e.g., the side chain of lysine (B10760008) residues) and other biomolecules to form stable amide bonds. This reaction is most efficient at a pH range of 7.2 to 8.5.[1]
-
Polyethylene Glycol (PEG) Spacers : The short PEG1 units (one ethylene (B1197577) glycol unit on each side of the disulfide bond) serve as hydrophilic spacers. This hydrophilicity can improve the solubility of the crosslinker and the resulting conjugate, potentially reducing aggregation and immunogenicity.
-
Cleavable Disulfide Bond (SS) : The central disulfide bond is the key to the linker's "reversibility." It is stable under physiological conditions but can be readily cleaved in the presence of reducing agents like dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or endogenous glutathione (B108866) found in the intracellular environment.[2][3] This feature is critical for applications requiring the release of a conjugated payload within target cells.[2][3][4]
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₁₄H₁₆N₂O₁₀S₂ | [3] |
| Molecular Weight | 436.41 g/mol | [5] |
| CAS Number | 1688598-83-5 | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [6] |
| Storage | Store at -20°C, desiccated | [3][7] |
Mechanism of Action
The utility of this compound lies in its two-stage mechanism of action: a stable conjugation step followed by a triggered cleavage step.
Amine-Reactive Conjugation
The process begins with the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. As a homobifunctional linker, this can occur at both ends of the molecule, allowing for the crosslinking of two amine-containing molecules or the conjugation of two molecules to a single entity.
Reductive Cleavage of the Disulfide Bond
The disulfide bond in the core of the linker is stable in the oxidizing environment of the bloodstream. However, upon entering a reducing environment, such as the cytoplasm of a cell where glutathione concentrations are high (1-10 mM), the disulfide bond is cleaved.[8] This cleavage breaks the link between the conjugated molecules, leading to their release.
Quantitative Data Overview
Table 3.1: Factors Influencing NHS Ester Conjugation Efficiency
| Parameter | Typical Range/Condition | Effect on Reaction |
| pH | 7.2 - 8.5 | Optimal for reaction with primary amines. Lower pH protonates amines, reducing reactivity. Higher pH increases hydrolysis of the NHS ester.[1] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used for longer incubation times to minimize side reactions. Room temperature reactions are typically faster (30-60 min).[6] |
| Linker:Molecule Molar Ratio | 10:1 to 20:1 | A molar excess of the linker is typically used to drive the reaction to completion. For IgG labeling, a 20-fold excess often results in 4-6 linkers per antibody.[7][9] |
| Buffer Composition | Phosphate (B84403), Borate, Bicarbonate | Must be free of primary amines (e.g., Tris, glycine) which would compete with the target molecule for reaction with the NHS ester.[7] |
Table 3.2: Factors Influencing Disulfide Bond Cleavage
| Parameter | Condition | Effect on Cleavage |
| Reducing Agent | DTT, TCEP, Glutathione | DTT and TCEP are potent reducing agents used in vitro. Glutathione is the primary intracellular reducing agent. |
| Steric Hindrance | Alkyl substitution near the S-S bond | Increased steric hindrance can slow the rate of cleavage, which can be modulated to improve in vivo stability.[10] |
| Concentration of Reductant | mM range (intracellular) vs µM range (plasma) | The ~1000-fold higher concentration of glutathione in the cytosol compared to free thiols in plasma is the basis for selective intracellular cleavage.[8] |
Experimental Protocols
The following are generalized protocols for the use of this compound. Optimization for specific applications is recommended.
Protocol for Protein Conjugation
This protocol describes the conjugation of a protein with an amine-containing small molecule or another protein using this compound.
Materials:
-
Protein to be conjugated
-
This compound
-
Amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography column)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer at the desired pH. If necessary, perform a buffer exchange.
-
Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM).
-
Initiate Reaction: Add the desired molar excess of the linker stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Purification: Remove unreacted linker and byproducts by dialysis or size-exclusion chromatography.
Protocol for Disulfide Bond Cleavage Assay (Ellman's Assay)
This assay quantifies the free sulfhydryl groups generated upon cleavage of the disulfide bond.
Materials:
-
Disulfide-conjugated molecule
-
Reducing agent (e.g., 50 mM DTT)
-
Ellman's Reagent (DTNB) solution (4 mg/mL in reaction buffer)
-
Reaction buffer (e.g., 0.1 M phosphate, 1 mM EDTA, pH 7.5)
-
UV-Vis Spectrophotometer
Procedure:
-
Cleavage Reaction: Incubate the disulfide-conjugated molecule with the reducing agent (e.g., 25-50 mM DTT) for 30-60 minutes at room temperature.
-
Sample Preparation: In a microplate well or cuvette, add a known amount of the cleaved sample.
-
Add Ellman's Reagent: Add the DTNB solution to the sample.
-
Incubation: Incubate at room temperature for 15 minutes.
-
Measure Absorbance: Measure the absorbance at 412 nm.
-
Quantification: Determine the concentration of free sulfhydryls by comparing the absorbance to a standard curve generated with a known concentration of a thiol-containing compound like cysteine.
Synthesis of a Disulfide-Containing Bis-Succinimidyl Crosslinker
While a specific protocol for this compound is not publicly detailed, the following procedure for a similar disulfide-containing bis-succinimide provides a representative synthetic route.[11]
Step 1: Formation of the Chloroformate Intermediate
-
2-Hydroxyethyl disulfide is reacted with phosgene in a suitable solvent like tetrahydrofuran (B95107) (THF).
-
The reaction is typically stirred for several hours at room temperature.
-
The solvent is then removed by rotary evaporation to yield the disulfide-containing chloroformate intermediate.
Step 2: Formation of the NHS Ester
-
The intermediate is redissolved in a solvent like THF.
-
N-hydroxysuccinimide and a base, such as triethylamine, are added.
-
The mixture is incubated, often with gentle heating (e.g., 40°C), for an extended period (e.g., 18 hours) to form the final bis-succinimidyl product.
-
The final product would then be purified using standard techniques like column chromatography.
Conclusion
The this compound crosslinker is a valuable tool for researchers in drug development and biotechnology. Its well-defined structure, combining amine-reactive ends with a centrally located, reducible disulfide bond, allows for the creation of stable bioconjugates that can be designed to release their cargo in response to the reducing environment of the cell. While specific quantitative data for this linker is sparse, the principles of NHS ester chemistry and disulfide cleavage are well-established, providing a solid foundation for its successful application. Careful optimization of reaction conditions is crucial to maximize conjugation efficiency and ensure the desired performance of the final product.
References
- 1. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Disulfide-cross-linked PEG-poly(amino acid)s copolymer micelles for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Reversible cross-linking of gelatin by a disulphide-containing bis-succinimide for tunable degradation and release - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of NHS-PEG1-SS-PEG1-NHS: A Homobifunctional Crosslinker for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and application of NHS-PEG1-SS-PEG1-NHS, a homobifunctional, cleavable crosslinking agent. This reagent is of significant interest in bioconjugation, proteomics, and drug delivery due to its ability to link molecules containing primary amines via a spacer arm that incorporates a disulfide bond, which can be cleaved under reducing conditions.
Introduction to this compound
This compound, also known as bis-succinimidyl-PEG1-disulfide, is a chemical crosslinker featuring two N-hydroxysuccinimide (NHS) esters at either end of a short polyethylene (B3416737) glycol (PEG) spacer containing a disulfide bond. The NHS esters react specifically and efficiently with primary amines (-NH2) on biomolecules, such as the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.[1] The presence of the disulfide bond (-S-S-) within the PEG spacer arm renders the crosslink cleavable by reducing agents like dithiothreitol (B142953) (DTT) or 2-mercaptoethanol (B42355) (BME).[2][3] This cleavability is a crucial feature for applications requiring the release of conjugated molecules or the analysis of crosslinked products.[4][5] The short PEG1 spacer enhances the water solubility of the crosslinker.
Chemical Structure:
-
IUPAC Name: 1,1'-[dithiobis(ethane-1,1-diyl)]bis(oxy)]bis(2,5-pyrrolidinedione)
-
Molecular Formula: C₁₄H₁₆N₂O₁₀S₂[6]
-
Molecular Weight: 436.4 g/mol [6]
Synthesis of this compound
Proposed Synthesis of the Dicarboxylic Acid Precursor: 3,3'-dithiobis(pegylated propionic acid)
A plausible route to the dicarboxylic acid precursor involves the disulfide exchange of a thiol-containing PEGylated carboxylic acid.
Reaction Scheme:
-
Thiolation of a protected PEGylated carboxylic acid: Starting with a commercially available Fmoc-NH-PEG1-COOH, the carboxyl group can be protected, followed by deprotection of the Fmoc group and subsequent reaction with a thiolating agent to yield HS-PEG1-COOH.
-
Oxidative disulfide bond formation: Two molecules of the resulting thiol-PEGylated carboxylic acid can then be oxidized under mild conditions (e.g., air oxidation in the presence of a base or using iodine) to form the desired 3,3'-dithiobis(pegylated propionic acid).
Experimental Protocol: NHS Ester Activation
This protocol is adapted from the synthesis of dithiobis(succinimidyl propionate) (DSP).[7]
Materials:
-
3,3'-dithiobis(pegylated propionic acid)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC hydrochloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Dimethylformamide (DMF) (if needed for solubility)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 3,3'-dithiobis(pegylated propionic acid) (1 equivalent) in anhydrous dichloromethane. If solubility is an issue, a minimal amount of anhydrous DMF can be used as a co-solvent.
-
Add N-Hydroxysuccinimide (NHS) (2.2 equivalents) to the solution and stir until it is fully dissolved.
-
Add EDC hydrochloride (2.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight (approximately 12-16 hours). A white precipitate of dicyclohexylurea (if DCC is used) or water-soluble urea (B33335) byproducts (with EDC) will form.
-
If a precipitate forms, filter the reaction mixture to remove the solid byproduct.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification of this compound
Purification of the final product is critical to remove unreacted starting materials, coupling reagents, and byproducts, which can interfere with subsequent bioconjugation reactions. The primary challenge in purifying NHS esters is their susceptibility to hydrolysis.[8] Therefore, anhydrous conditions and, in the case of chromatography, acidic mobile phases are often employed to minimize degradation.
Purification Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)
-
Lyophilizer
Procedure:
-
Dissolve the crude product in a minimal amount of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Inject the sample onto the C18 column.
-
Elute the product using a linear gradient of increasing acetonitrile concentration (e.g., 5% to 95% B over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the NHS ester).
-
Collect the fractions corresponding to the major product peak.
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the pure fractions and freeze-dry (lyophilize) to obtain the purified this compound as a solid.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Appearance of characteristic peaks for the PEG spacer, the succinimidyl group, and the methylene (B1212753) groups adjacent to the disulfide bond. |
| Mass Spectrometry (e.g., ESI-MS) | Observation of the molecular ion peak corresponding to the calculated molecular weight of the product (436.4 g/mol ). |
| Analytical RP-HPLC | A single major peak indicating high purity. |
Application: Protein Crosslinking
This compound is a valuable tool for studying protein-protein interactions.[5] By covalently linking interacting proteins in situ, transient or weak interactions can be captured for subsequent analysis by techniques such as immunoprecipitation and mass spectrometry.[4][9]
Experimental Protocol: In Vivo Protein Crosslinking
This protocol provides a general guideline for crosslinking proteins in cultured mammalian cells.[4][9]
Materials:
-
Cultured mammalian cells
-
Phosphate-buffered saline (PBS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
This compound
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Cell lysis buffer
-
Reducing agent (e.g., DTT or BME)
Procedure:
-
Cell Preparation: Grow cells to the desired confluency in appropriate culture dishes.
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO (e.g., 100 mM).
-
Crosslinking Reaction:
-
Wash the cells twice with ice-cold PBS.
-
Dilute the this compound stock solution in ice-cold PBS to the desired final concentration (typically 0.1-2 mM).
-
Add the crosslinking solution to the cells and incubate for 30 minutes at room temperature or 2 hours on ice.
-
-
Quenching:
-
Remove the crosslinking solution.
-
Add quenching buffer to a final concentration of 20-50 mM to inactivate any unreacted crosslinker.
-
Incubate for 15 minutes at room temperature.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
-
Analysis:
-
The crosslinked proteins in the cell lysate can be analyzed by SDS-PAGE and Western blotting. To cleave the disulfide bond, the sample should be heated in loading buffer containing a reducing agent (e.g., DTT or BME).
-
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Crosslinker Concentration | 0.1 - 2 mM | Optimal concentration should be determined empirically. Higher concentrations can lead to non-specific crosslinking.[9] |
| Incubation Time | 30 min at RT or 2 hours at 4°C | Longer incubation times may be necessary for some interactions.[2] |
| Quenching Reagent | 20-50 mM Tris-HCl or Glycine | Essential to stop the reaction and prevent non-specific crosslinking during cell lysis.[8] |
| Reducing Agent (for cleavage) | 10-50 mM DTT or 5% BME | For cleavage of the disulfide bond prior to analysis.[2] |
Visualizations
Synthesis Workflow
Caption: Synthetic and purification workflow for this compound.
Protein Crosslinking Experimental Workflow
Caption: Experimental workflow for in vivo protein crosslinking.
Signaling Pathway Analogy: Amine-Reactive Crosslinking
Caption: Amine-reactive crosslinking reaction mechanism.
References
- 1. Dithiobis(succinimidyl propionate) (DSP Crosslinker or DTSP Crosslinker) [proteochem.com]
- 2. store.sangon.com [store.sangon.com]
- 3. interchim.fr [interchim.fr]
- 4. Isolation of Labile Multi-protein Complexes by in vivo Controlled Cellular Cross-Linking and Immuno-magnetic Affinity Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. CN105315191A - Synthesis method of 3,3'-dithiodipropionic acid bis(N-hydroxyl succinimide ester) - Google Patents [patents.google.com]
- 8. DSP (dithiobis(succinimidyl propionate)), Lomant's Reagent, 50 mg - FAQs [thermofisher.com]
- 9. DSP-crosslinking and Immunoprecipitation to Isolate Weak Protein Complex - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NHS-PEG1-SS-PEG1-NHS Crosslinker
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for the NHS-PEG1-SS-PEG1-NHS crosslinker. This reagent is a homobifunctional, cleavable crosslinking agent widely used in bioconjugation, proteomics, and drug delivery systems.
Introduction and Core Features
The this compound crosslinker is a versatile chemical tool designed for covalently linking molecules that contain primary amines. Its structure is symmetrical, featuring two N-hydroxysuccinimide (NHS) ester groups at each terminus, connected by a spacer arm containing a central, cleavable disulfide bond and two single polyethylene (B3416737) glycol (PEG1) units.[1]
Key Features:
-
Amine-Reactivity: The NHS esters specifically and efficiently react with primary amines (-NH2), such as those on the N-terminus of proteins or the side chain of lysine (B10760008) residues, to form stable amide bonds.[2][3]
-
Homobifunctional: Possessing identical reactive groups on both ends, it is ideal for intramolecular crosslinking or linking identical molecules.
-
Cleavable Disulfide Bond: The central disulfide (-S-S-) bond can be easily cleaved by common reducing agents, allowing for the reversal of the crosslink.[1][4] This feature is critical for applications such as releasing a conjugated payload within the reducing environment of the cell cytoplasm or for analyzing crosslinked protein complexes.[5]
-
PEGylated Spacer: The short PEG1 spacers enhance the hydrophilicity of the crosslinker, which can improve the solubility of the resulting conjugate and reduce potential immunogenicity.[6]
This combination of features makes it a valuable reagent for creating reversible conjugates, studying protein-protein interactions, and developing targeted drug delivery systems like antibody-drug conjugates (ADCs).[7][8][9]
Chemical Properties and Data
The precise chemical and physical properties of the crosslinker are essential for designing and reproducing experiments.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Molecular Formula | C₁₄H₁₆N₂O₁₀S₂ | [1][10] |
| Molecular Weight | 436.41 g/mol | [1][10] |
| CAS Number | 1688598-83-5 | [1][10][11] |
| Purity | Typically ≥97% | [1][10] |
| Spacer Arm Length | ~16.9 Å (Estimated) | N/A |
| Solubility | Soluble in DMSO, DMF; poorly soluble in water | [11][12] |
| Reactive Groups | N-hydroxysuccinimide (NHS) Ester | [2] |
| Target Functional Group | Primary Amines (-NH₂) | [2][3] |
| Cleavability | Reducible Disulfide Bond | [1] |
Reaction Chemistry and Protocols
The core reaction is a nucleophilic acyl substitution where an unprotonated primary amine attacks the carbonyl carbon of the NHS ester.[3][13] This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[2]
Critical Factor: pH The reaction is highly pH-dependent. The optimal pH range is between 7.2 and 8.5.[2][3]
-
Below pH 7: Primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and significantly slowing the reaction.[12][13]
-
Above pH 8.5: The competing reaction, hydrolysis of the NHS ester by water, accelerates dramatically. This reduces conjugation efficiency as the ester is converted to an unreactive carboxylic acid.[2][13]
| Parameter | Recommended Condition | Rationale and Notes | Source(s) |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with NHS ester stability. The optimal pH is often cited as 8.3-8.5. | [2][3][12] |
| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES | Must be free of primary amines. Do not use Tris or glycine (B1666218) buffers as they compete in the reaction. | [2][14] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature for 30-60 minutes or 4°C for 2-4 hours (or overnight) are common. | [2][14] |
| Molar Excess | 10- to 50-fold (Crosslinker:Protein) | Depends on protein concentration and desired degree of labeling. Start with a 20-fold excess. | [14][15] |
| Quenching Reagent | 20-50 mM Tris or Glycine | Added after incubation to consume any unreacted NHS ester and terminate the reaction. | [2][15] |
The disulfide bond is readily cleaved under reducing conditions, breaking the crosslink and separating the conjugated molecules. This is a key advantage for sample analysis (e.g., in SDS-PAGE) or for releasing therapeutic agents inside cells.
| Parameter | Recommended Condition | Rationale and Notes | Source(s) |
| Reducing Agents | Dithiothreitol (DTT), TCEP, 2-Mercaptoethanol | DTT is a very common and effective choice. TCEP is odorless and effective over a wider pH range. | [4][16] |
| Concentration | 20-100 mM | A typical concentration for efficient cleavage. | [4] |
| Incubation | 15-60 minutes at Room Temperature | Incubation time and temperature can be optimized based on the specific application. | [15] |
Detailed Experimental Protocols
This protocol provides a general workflow for crosslinking proteins in solution.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Crosslinker Preparation: Immediately before use, equilibrate the vial of this compound to room temperature to prevent moisture condensation.[14] Dissolve the crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[14] Do not store the stock solution.[14]
-
Reaction Initiation: Add the required volume of the 10 mM crosslinker stock solution to the protein solution to achieve the desired molar excess (e.g., 20-fold). Ensure the final DMSO/DMF concentration does not exceed 10% (v/v) to prevent protein denaturation.[17][18]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[14]
-
Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[15] Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted, and hydrolyzed crosslinker using size-exclusion chromatography (desalting column) or dialysis.[14][19]
This protocol is suitable for cleaving the crosslink prior to analysis by SDS-PAGE.
-
Sample Preparation: Take an aliquot of the purified crosslinked protein conjugate from Protocol 1.
-
Add Reducing Agent: Add a reducing SDS-PAGE sample buffer containing DTT or 2-mercaptoethanol. Alternatively, add DTT to the sample to a final concentration of 50-100 mM.
-
Incubation: Heat the sample at 95-100°C for 5-10 minutes. This both denatures the protein and ensures rapid cleavage of the disulfide bond.
-
Analysis: Load the treated sample onto an SDS-PAGE gel. The cleaved proteins will migrate as separate subunits, whereas an uncleaved (non-reduced) sample would show a higher molecular weight band corresponding to the crosslinked complex.
Mandatory Visualizations
Caption: Reaction mechanism of amine conjugation and subsequent disulfide bond cleavage.
Caption: A typical experimental workflow for protein crosslinking and analysis.
Storage and Handling
-
Moisture Sensitivity: The NHS-ester moiety is highly susceptible to hydrolysis. The crosslinker is moisture-sensitive and should be stored in a desiccator.[14][15]
-
Storage Temperature: Store the solid reagent at -20°C.[1][14]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent water condensation on the cold powder.[14]
-
Solution Stability: Prepare solutions in anhydrous organic solvents (DMSO, DMF) immediately before use. Do not prepare aqueous stock solutions for storage, as the crosslinker will rapidly hydrolyze.[12][14] Discard any unused reconstituted reagent.[14]
References
- 1. This compound, 1688598-83-5 | BroadPharm [broadpharm.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. covachem.com [covachem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.cn [glpbio.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. abmole.com [abmole.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. benchchem.com [benchchem.com]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
understanding the disulfide bond in cleavable linkers
An In-depth Technical Guide to the Disulfide Bond in Cleavable Linkers
Introduction
Antibody-drug conjugates (ADCs) and other targeted drug delivery systems represent a significant evolution in therapeutic strategies, particularly in oncology.[] These complex molecules merge the target specificity of monoclonal antibodies with the high potency of cytotoxic agents.[][2] A linchpin in the design and efficacy of these systems is the linker, the chemical bridge connecting the antibody to the payload.[] Among the various types of linkers, those incorporating a disulfide bond are a prominent class of cleavable linkers, engineered for selective payload release.[][3]
This guide provides a comprehensive technical overview of disulfide linkers. It details their core mechanism of action, the critical factors influencing their performance, quantitative stability data, and detailed experimental protocols for their synthesis, conjugation, and evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the field of targeted therapeutics.
The Core Mechanism: Redox-Sensitive Cleavage
The therapeutic principle of a disulfide linker is rooted in the significant difference in reductive potential between the extracellular environment (bloodstream) and the intracellular environment (cytoplasm).[4]
-
Extracellular Stability: In the bloodstream, the environment is relatively oxidizing, and the concentration of reducing agents is low (e.g., plasma glutathione (B108866) concentration is ~5 µmol/L).[][] This allows the disulfide bond within the linker to remain stable, keeping the potent payload securely attached to the antibody during circulation.[][4] This stability is crucial for minimizing off-target toxicity to healthy tissues.[]
-
Intracellular Cleavage: Upon binding to a target antigen on a cancer cell, the ADC is internalized, typically via receptor-mediated endocytosis.[4] Once inside the cell, it is exposed to the highly reducing environment of the cytoplasm, which has a glutathione (GSH) concentration that is up to 1000-fold higher (1-10 mmol/L) than in the plasma.[][] This high concentration of GSH, along with cellular enzymes like thioredoxin (TRX) and glutaredoxin (GRX), rapidly reduces and cleaves the disulfide bond.[][6][7]
-
Payload Release: The cleavage of the disulfide bond liberates the cytotoxic payload from the antibody, allowing it to exert its therapeutic effect, leading to the death of the target cancer cell.[][8]
Key Factors Influencing Disulfide Linker Performance
The ideal disulfide linker must strike a delicate balance: it needs to be stable enough to prevent premature drug release in circulation but labile enough to ensure efficient payload release inside the target cell.[][9] This balance is governed by several factors.
The Reductive Environment
The primary driver of disulfide cleavage is the high intracellular concentration of thiols.
-
Glutathione (GSH): As the most abundant intracellular thiol, GSH is the main reducing agent responsible for cleaving disulfide linkers via a thiol-disulfide exchange reaction.[][8][10]
-
Thioredoxin (TRX) and Glutaredoxin (GRX) Systems: Studies have shown that enzymes such as thioredoxin (TRX) and glutaredoxin (GRX), in conjunction with their respective reductases, can also catalytically cleave disulfide bonds in linkers.[6][7] This enzymatic cleavage can be a significant contributor to payload release.[6]
| Environment | Primary Reducing Agent | Typical Concentration | Effect on Disulfide Linker |
| Blood Plasma | Glutathione (GSH), Cysteine | ~5 µmol/L[][] | Stable, minimal cleavage |
| Cytoplasm | Glutathione (GSH) | 1 - 10 mmol/L[][] | Rapid cleavage and payload release |
Table 1: Comparison of reducing environments and their effect on disulfide linkers.
Steric Hindrance
One of the most effective strategies to enhance the in-circulation stability of a disulfide linker is to introduce steric hindrance around the bond.[10][11]
-
Mechanism: By placing bulky groups, typically methyl groups, on the carbon atoms adjacent (at the α-position) to the disulfide bond, the accessibility of the bond to circulating thiols is reduced.[2][10] This steric shielding slows the rate of thiol-disulfide exchange in the plasma, preventing premature payload release.[12][13]
-
Balancing Act: While steric hindrance improves stability, excessive hindrance can also slow down the desired intracellular cleavage, potentially reducing the efficacy of the drug.[10][14] Therefore, the degree of substitution must be carefully optimized to achieve a therapeutic window that balances stability and efficient release.[13][14] For example, a mono-substituted linker often provides a good balance, whereas a disubstituted linker may be too stable, hindering intracellular release.[10][14]
| Linker Type | Steric Hindrance | In Vivo Stability Metric (Mouse Model) | Reference |
| Unhindered | None | ~60% of payload lost after 24 hours | [14] |
| Monosubstituted | One methyl group adjacent to disulfide | ~10% of payload lost after 7 days | [14][15] |
| Disubstituted | Two methyl groups adjacent to disulfide | Very stable, but can reduce intracellular release and efficacy | [14] |
Table 2: Impact of steric hindrance on the in vivo stability of disulfide linkers. Note that stability can vary based on the specific ADC components and model system.[14]
Redox Potential
The redox potential of a disulfide bond is a measure of its tendency to be reduced and is a key determinant of its stability in a given environment.[16][17]
-
Structural vs. Functional Disulfides: In proteins, disulfide bonds can be broadly classified as structural or functional. Structural disulfides have very negative redox potentials (e.g., < -330 mV), making them highly stable and resistant to reduction.[18] Functional disulfides, which are involved in regulating protein activity, have higher redox potentials (e.g., -89 to -330 mV) and are more readily cleaved.[16][18]
-
Linker Design: Disulfide linkers for drug delivery are designed to have redox potentials that fall within a range where they are stable in the mildly reducing extracellular space but are readily cleaved by the more potent reducing environment inside the cell.[9][16]
| Disulfide Bond Type | Typical Redox Potential Range | Biological Role / Application |
| Structural | < -330 mV[18] | Maintaining protein structure; highly stable |
| Allosteric/Functional | -184 mV to -255 mV[16] | Regulating protein activity; reversible cleavage |
| Glutathione (GSH/GSSG) | -240 mV (Standard Potential, E'⁰)[19] | Major cellular redox buffer |
| Cleavable Linkers | Designed to be stable in plasma but cleaved by intracellular redox potential | Targeted drug release |
Table 3: Representative redox potentials of different disulfide bonds.
Experimental Protocols and Workflows
The development of ADCs with disulfide linkers involves a series of well-defined experimental procedures.
Synthesis of a Disulfide-Containing Linker
This protocol provides a general method for creating a heterobifunctional disulfide linker, such as SPDP (Succinimidyl 3-(2-pyridyldithio)propionate), which can then be reacted with a payload.
Objective: To synthesize a linker containing a disulfide bond and reactive groups for conjugation to both an antibody and a payload.
Methodology:
-
Starting Materials: Commercially available reagents like N-succinimidyl 3-halopropionate and 2,2'-dithiodipyridine.
-
Reaction: The synthesis often involves a two-step process. First, a thiol-containing precursor is generated.
-
Activation: This precursor is then reacted with an activating agent (e.g., 2,2'-dithiodipyridine) to form the pyridyl disulfide group. This group is highly reactive towards free thiols on an antibody.[20]
-
Purification: The final linker product is purified using techniques like column chromatography or HPLC.
-
Characterization: The structure is confirmed using NMR and mass spectrometry.
Conjugation to an Antibody (ADC Formation)
This workflow describes the process of linking the payload-linker complex to a monoclonal antibody.
Methodology:
-
Antibody Reduction: The interchain disulfide bonds of the monoclonal antibody are partially reduced using a mild reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate a controlled number of free thiol groups.[4]
-
Linker-Payload Conjugation: The linker-payload complex, containing a thiol-reactive group like a pyridyl disulfide, is added to the reduced antibody solution.[4] The antibody's free thiol groups react with the linker via thiol-disulfide exchange to form the ADC.[2]
-
Purification: The resulting ADC is purified to remove unconjugated antibody, excess linker-payload, and other byproducts. Size-exclusion chromatography (SEC) or affinity chromatography are common methods.[4]
In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.[14]
Methodology:
-
Incubation: The ADC is incubated in plasma (e.g., from mouse, rat, or human) at 37°C. Aliquots are taken at various time points (e.g., 0, 24, 48, 96 hours).
-
Quantification of Intact ADC: The concentration of the intact ADC (with payload still attached) is measured.[14]
-
ELISA-Based Method: A sandwich ELISA can be used, with a capture antibody for the mAb and a detection antibody that recognizes the payload.[14]
-
LC-MS-Based Method: The ADC is isolated from the plasma (e.g., via affinity capture) and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage.[14]
-
-
Data Analysis: The concentration of intact ADC or the average DAR is plotted against time to determine the stability profile and calculate the conjugate's half-life in plasma.[14]
In Vitro Cleavage Assay
Objective: To confirm that the disulfide linker can be cleaved efficiently in a reducing environment mimicking the cytoplasm.
Methodology:
-
Incubation: The ADC is incubated in a buffer solution containing a high concentration of a reducing agent, such as GSH (e.g., 5 mM) or DTT (e.g., 10 mM), at 37°C.
-
Analysis: At various time points, samples are analyzed by techniques like reverse-phase HPLC or LC-MS to quantify the amount of released payload versus the amount of intact ADC.
-
Data Analysis: The percentage of released payload is plotted over time to determine the cleavage kinetics.
Characterization by Mass Spectrometry
Objective: To confirm the site of conjugation and the integrity of the disulfide linkages.
Methodology:
-
Peptide Mapping: The ADC is digested into smaller peptides using a protease like trypsin.[21]
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS. The analysis is performed under both non-reducing and reducing conditions.[21]
-
Data Comparison: Under non-reducing conditions, a peptide containing the linker-payload conjugated to a cysteine residue will be identified. Under reducing conditions, this peak will disappear, and two new peaks corresponding to the individual peptides (one from the antibody and one from the cleaved linker-payload) will appear. This confirms the location and cleavable nature of the disulfide bond.[21]
Conclusion
Disulfide linkers are a cornerstone of modern targeted drug delivery, offering a robust mechanism for controlled, redox-sensitive payload release.[][] Their effectiveness hinges on a carefully optimized balance between stability in circulation and efficient cleavage within the target cell. This balance is controlled by modulating factors such as steric hindrance and the intrinsic redox potential of the disulfide bond.[11][16] The experimental protocols and quantitative data presented here provide a foundational guide for the rational design, synthesis, and evaluation of next-generation therapeutics that leverage this powerful linker technology. As research progresses, novel disulfide linker designs will continue to refine the therapeutic index, enhancing the efficacy and safety of targeted therapies.[9]
References
- 2. LUMO-Assisted Design of Disulfide Linkers-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 3. Disulfide Linkers, S-S Cleavable | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 6. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
- 8. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 9. Disulfide based prodrugs for cancer therapy - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04155F [pubs.rsc.org]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. njbio.com [njbio.com]
- 12. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Determining the Redox Potential of a Protein Disulphide Bond | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | Redox Potentials of Disulfide Bonds in LOXL2 Studied by Nonequilibrium Alchemical Simulation [frontiersin.org]
- 19. books.rsc.org [books.rsc.org]
- 20. Disulfide Linkers - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 21. Direct mass spectrometric characterization of disulfide linkages - PMC [pmc.ncbi.nlm.nih.gov]
The Art of Amine Acylation: An In-depth Technical Guide to the Reactivity of NHS Esters with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
N-Hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, providing a robust and versatile method for the covalent modification of biomolecules. Their widespread adoption in research, diagnostics, and the development of therapeutics such as antibody-drug conjugates (ADCs) is a testament to their efficiency and selectivity in targeting primary amines. This technical guide delves into the core principles governing the reactivity of NHS esters, offering a comprehensive overview of the reaction mechanism, kinetics, and the critical parameters that influence conjugation efficiency. Detailed experimental protocols are provided to empower researchers to achieve optimal and reproducible results.
Core Principles: The Nucleophilic Acyl Substitution Reaction
The fundamental reaction between an NHS ester and a primary amine is a nucleophilic acyl substitution.[1] The unprotonated primary amine, typically found at the N-terminus of a polypeptide or on the side chain of a lysine (B10760008) residue, acts as a nucleophile.[2] It attacks the electrophilic carbonyl carbon of the NHS ester, leading to the formation of a transient tetrahedral intermediate. This intermediate then collapses, expelling the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[3][] This chemistry is favored for its ability to proceed under mild, aqueous conditions, which helps preserve the native structure and function of sensitive biomolecules.[1]
reagents [label=<
R-CO-O-N(CO)₂ (NHS Ester) + R'-NH₂ (Primary Amine)
];
intermediate [label=<
R-C(O⁻)-NH₂⁺-R' | O-N(CO)₂
Tetrahedral Intermediate
];
products [label=<
R-CO-NH-R' (Stable Amide Bond) + HO-N(CO)₂ (N-Hydroxysuccinimide)
];
reagents -> intermediate [label="Nucleophilic Attack"]; intermediate -> products [label="Collapse of Intermediate"]; }
The Critical Influence of pH
The pH of the reaction buffer is the most critical factor governing the outcome of an NHS ester conjugation.[5] It dictates a delicate balance between the reactivity of the target amine and the stability of the ester.
-
Amine Nucleophilicity: A primary amine must be in its unprotonated, nucleophilic state (R-NH₂) to react with the NHS ester. At acidic pH (typically below 7), the amine is predominantly in its protonated, non-nucleophilic form (R-NH₃⁺), which significantly slows down or prevents the reaction.[6]
-
Ester Stability: Conversely, as the pH increases, the concentration of hydroxide (B78521) ions (OH⁻) also rises. These ions are strong nucleophiles and can attack the NHS ester, leading to its hydrolysis. This competing reaction renders the ester inactive, converting it to a carboxylic acid.[5]
The optimal pH range for NHS ester reactions is therefore a compromise, typically falling between pH 7.2 and 8.5 .[2][6] A pH of 8.3 to 8.5 is often recommended for the modification of proteins and peptides to ensure a sufficient concentration of deprotonated amines while managing the rate of hydrolysis.[7]
Quantitative Data on Reaction Kinetics
The efficiency of an NHS ester conjugation is determined by the competition between two key reactions: the desired aminolysis (reaction with the amine) and the undesirable hydrolysis (reaction with water). Understanding the kinetics of these competing pathways is essential for optimizing reaction conditions.
Stability of NHS Esters: The Impact of pH on Hydrolysis
The hydrolytic stability of NHS esters is highly dependent on pH and temperature. As the pH increases, the rate of hydrolysis accelerates dramatically, resulting in a shorter half-life for the reactive ester.
| pH | Temperature | Approximate Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[3][7] |
| 7.0 | Room Temperature | ~7 hours[7] |
| 8.0 | 4°C | ~1 hour[7] |
| 8.5 | Room Temperature | 125 - 180 minutes[7] |
| 8.6 | 4°C | 10 minutes[3][7] |
| 9.0 | Room Temperature | Minutes[7] |
Comparative Kinetics: Aminolysis vs. Hydrolysis
While the rate of hydrolysis increases with pH, the rate of the desired aminolysis reaction with primary amines increases more significantly. This is because the concentration of the more nucleophilic unprotonated amine also rises with pH. The following table provides a comparison of the half-lives for aminolysis and hydrolysis at different pH values, illustrating why a slightly alkaline pH favors the desired conjugation.
| pH | Half-life of Aminolysis (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80[7] | 210[7] |
| 8.5 | 20[7] | 180[7] |
| 9.0 | 10[7] | 125[7] |
It is important to note that while primary amines are the most reactive species towards NHS esters, other nucleophilic side chains in proteins, such as those of cysteine, tyrosine, serine, and threonine, can also react, although generally to a much lesser extent and often forming less stable linkages.[7][8]
Experimental Protocols
Successful conjugation with NHS esters requires careful attention to detail in the experimental setup. Below are generalized protocols for the labeling of proteins.
Materials and Reagents
-
Protein of interest
-
NHS ester-functionalized molecule (e.g., fluorescent dye, biotin)
-
Reaction Buffer: Amine-free buffer such as 0.1 M sodium phosphate, 0.1 M sodium bicarbonate, or 0.1 M borate (B1201080) buffer, with a pH between 7.2 and 8.5. Crucially, avoid buffers containing primary amines, such as Tris or glycine , as they will compete with the target molecule for reaction with the NHS ester.[7]
-
Solvent for NHS Ester: Anhydrous (water-free) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0, or 1 M glycine.[9]
-
Purification System: Size-exclusion chromatography (e.g., desalting column) or dialysis equipment.[7]
General Protein Labeling Protocol
-
Protein Preparation:
-
Dissolve the protein in the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.
-
If the protein is already in a buffer containing primary amines, a buffer exchange must be performed using a desalting column or dialysis.[9]
-
-
NHS Ester Preparation:
-
Immediately before use, dissolve the NHS ester in a minimal volume of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[9] It is crucial to use anhydrous solvents to prevent premature hydrolysis.
-
-
Conjugation Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein. A common starting point is a 5- to 20-fold molar excess.[9]
-
Add the calculated volume of the NHS ester stock solution to the protein solution while gently stirring or vortexing. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.[7]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if the label is light-sensitive.[9]
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove the unreacted label, the hydrolyzed NHS ester, and the quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[9] Alternatively, dialysis can be used for purification.
-
Competing Reactions and Side Products
The primary competing reaction in NHS ester chemistry is hydrolysis, as previously discussed. This reaction leads to the formation of a non-reactive carboxylic acid and N-hydroxysuccinimide.
reagents [label=<
R-CO-O-N(CO)₂ (NHS Ester) + H₂O (Water)
];
products [label=<
R-COOH (Carboxylic Acid) + HO-N(CO)₂ (N-Hydroxysuccinimide)
];
reagents -> products [label="Hydrolysis"]; }
While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid side chains can occur, particularly if the reaction conditions deviate from the optimum. These side reactions are generally less efficient, and the resulting linkages are often less stable than the amide bond formed with primary amines.
Conclusion
NHS ester chemistry offers a powerful and reliable tool for the selective modification of primary amines in a vast array of biomolecules. A thorough understanding of the underlying reaction mechanism, particularly the critical role of pH and the competing hydrolysis reaction, is paramount for achieving high conjugation efficiency and reproducibility. By carefully controlling the reaction conditions and following established protocols, researchers can successfully leverage this versatile chemistry for a wide range of applications in drug development, diagnostics, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. "Kinetics And Mechanisms Of The Aminolysis Of N-Hydroxysuccinimide Este" by Gary W. Cline and Samir B. Hanna [scholarsmine.mst.edu]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [folia.unifr.ch]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to Homobifunctional Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homobifunctional crosslinkers are chemical reagents featuring two identical reactive groups designed to covalently link two similar functional groups within or between molecules.[1] These powerful tools are essential in modern life sciences research and drug development for stabilizing protein structures, capturing transient or weak protein-protein interactions, and constructing novel multi-subunit complexes.[1][2] By forming stable covalent bonds, they provide invaluable insights into the spatial organization and dynamics of macromolecular assemblies.[3] This guide offers a comprehensive overview of homobifunctional crosslinkers, their chemical properties, detailed experimental protocols, and diverse applications to empower researchers in their experimental design and execution.
The core structure of a homobifunctional crosslinker consists of three main components: two identical reactive groups and a spacer arm that connects them.[1][3] The selection of an appropriate crosslinker is determined by the target functional group, the desired distance between the linked molecules, and specific experimental needs such as cleavability and membrane permeability.[3]
Core Concepts of Homobifunctional Crosslinking
The fundamental principle of homobifunctional crosslinking lies in the reaction of its two identical reactive ends with specific functional groups on proteins. The most frequently targeted functional groups are primary amines (-NH2), located at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, and sulfhydryl groups (-SH) on cysteine residues.[4]
Amine-Reactive Crosslinkers
Due to the high abundance and surface accessibility of lysine residues in most proteins, amine-reactive crosslinkers are the most common type.[4] They typically utilize N-hydroxysuccinimide (NHS) esters or imidoesters as their reactive groups.[4]
-
N-Hydroxysuccinimide (NHS) Esters: These are widely used for their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-8.5).[5] A competing reaction to be aware of is the hydrolysis of the NHS ester, which increases with pH.[5]
-
Imidoesters: These react with primary amines at a more alkaline pH (typically 8-10) to create amidine bonds. A significant feature of this reaction is the retention of the positive charge of the original amine group, which can be crucial for maintaining the native structure and function of the protein.[5]
Sulfhydryl-Reactive Crosslinkers
These crosslinkers are designed to target the sulfhydryl groups (-SH) of cysteine residues.[5]
-
Maleimides: These are the most common sulfhydryl-reactive group and react with sulfhydryl groups at a pH range of 6.5-7.5 to form stable thioether bonds. It is important to conduct these reactions in the absence of reducing agents, which would compete for reaction with the maleimide (B117702) groups.[5]
-
Haloacetyls: Iodoacetyl and bromoacetyl groups react with sulfhydryl groups at physiological to alkaline pH (7.2-9) to form stable thioether linkages. To prevent side reactions with other residues like tyrosine, histidine, and tryptophan, these reactions should be performed in the dark.[5]
Quantitative Data of Common Homobifunctional Crosslinkers
The selection of a crosslinker is heavily influenced by its physicochemical properties. The following tables summarize key quantitative data for commonly used amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
Table 1: Amine-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | No | Yes |
| Bis[sulfosuccinimidyl] suberate | BS3 | 572.43 | 11.4 | No | Yes | No |
| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | No | Yes |
| Disuccinimidyl tartrate | DST | 348.23 | 6.4 | Yes (Periodate) | No | Yes |
| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | Yes (Reducing Agents) | No | Yes |
| Ethylene glycol bis(succinimidyl succinate) | EGS | 456.36 | 16.1 | Yes (Hydroxylamine) | No | Yes |
Table 2: Sulfhydryl-Reactive Homobifunctional Crosslinkers
| Crosslinker | Abbreviation | Molecular Weight (Da) | Spacer Arm Length (Å) | Cleavable? | Water-Soluble? | Membrane Permeable? |
| Bismaleimidoethane | BMOE | 248.22 | 8.0 | No | No | Yes |
| Bismaleimidohexane | BMH | 304.32 | 13.9 | No | No | Yes |
| Dithiobismaleimidoethane | DTME | 312.36 | 13.1 | Yes (Reducing Agents) | No | Yes |
Experimental Protocols
Detailed and optimized protocols are crucial for successful crosslinking experiments. Below are representative protocols for common applications using amine-reactive and sulfhydryl-reactive homobifunctional crosslinkers.
Protocol 1: General Protein-Protein Crosslinking using an Amine-Reactive Crosslinker (e.g., BS3)
This protocol outlines a general procedure for crosslinking interacting proteins in solution using the water-soluble, homobifunctional crosslinker BS3.[1]
Materials:
-
Protein sample in an amine-free buffer (e.g., 25 mM Sodium Phosphate (B84403), 150 mM NaCl, pH 7.4)[1]
-
BS3 (bis[sulfosuccinimidyl] suberate)[1]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)[1]
-
Anhydrous DMSO or DMF (if using a non-sulfonated crosslinker like DSS)[5]
Procedure:
-
Sample Preparation: Prepare the protein sample in the reaction buffer at a concentration of 0.1-2 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), as they will compete with the target proteins for reaction with the crosslinker. If necessary, perform a buffer exchange using dialysis or a desalting column.[1]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of BS3 in the reaction buffer (e.g., 10-50 mM). BS3 is moisture-sensitive and should be brought to room temperature before opening.[1]
-
Crosslinking Reaction: Add the BS3 stock solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM. A 20- to 50-fold molar excess of crosslinker to protein is a common starting point.[1]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[1]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[1]
-
Analysis: The crosslinked protein sample is now ready for analysis by methods such as SDS-PAGE, Western blotting, or mass spectrometry.[1]
Protocol 2: Crosslinking Cysteine-Containing Proteins with a Maleimide-Based Crosslinker (e.g., BMOE)
This protocol provides a general procedure for crosslinking proteins containing cysteine residues using the sulfhydryl-reactive, homobifunctional crosslinker BMOE.[1]
Materials:
-
Protein sample in a compatible buffer (e.g., phosphate buffer, pH 6.5-7.5)[1]
-
BMOE (Bismaleimidoethane)[1]
-
Reducing agent (optional, e.g., DTT or TCEP) for reducing disulfide bonds[1]
-
Quenching reagent (e.g., a thiol-containing compound like cysteine or β-mercaptoethanol)[1]
-
Anhydrous DMSO or DMF[1]
Procedure:
-
Sample Preparation: Prepare the protein sample in a suitable reaction buffer at a concentration of 0.1-2 mg/mL. If necessary, reduce disulfide bonds by incubating with a reducing agent and subsequently remove the reducing agent using a desalting column.[1][5]
-
BMOE Stock Solution Preparation: Immediately before use, prepare a 10-20 mM stock solution of BMOE in anhydrous DMSO or DMF.[5]
-
Crosslinking Reaction: Add the BMOE stock solution to the protein sample to a final concentration of 0.5-5 mM.[5]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[5]
-
Quenching: Stop the reaction by adding a quenching solution containing a free thiol to consume unreacted maleimide groups.[5]
-
Analysis: The crosslinked sample can be analyzed by SDS-PAGE, mass spectrometry, or other relevant techniques.
Visualizing Experimental Workflows
Crosslinking Mass Spectrometry (XL-MS) Workflow
Crosslinking coupled with mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions and obtaining structural information.[5] The general workflow is depicted below.
Caption: A generalized workflow for identifying protein-protein interactions using crosslinking mass spectrometry (XL-MS).
Antibody-Enzyme Conjugation
Homobifunctional crosslinkers can be used to create antibody-enzyme conjugates for applications like ELISA, although this one-step method can lead to polymerization.[6]
Caption: One-step conjugation of an antibody and an enzyme using a homobifunctional crosslinker.
Conclusion
Homobifunctional crosslinkers are versatile and potent tools for protein conjugation, facilitating the study of protein interactions and the creation of novel biomolecular conjugates.[5] A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is paramount for the successful design and execution of crosslinking experiments.[5] This guide provides the foundational knowledge, quantitative data, and practical protocols to empower researchers, scientists, and drug development professionals to effectively utilize these reagents to advance their scientific goals. However, it is important to note that their use in a single-step reaction can lead to a heterogeneous mixture of products, including intramolecular crosslinks and intermolecular polymers, which necessitates careful optimization and analysis.[5] For applications demanding a high degree of control and specificity, such as the development of therapeutic antibody-drug conjugates, heterobifunctional crosslinkers may be a more suitable choice.[7]
References
An In-depth Technical Guide to the Characterization of NHS-PEG Crosslinkers by NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the structural and functional characterization of N-Hydroxysuccinimide (NHS)-Polyethylene Glycol (PEG) crosslinkers. These reagents are pivotal in bioconjugation, enabling the covalent attachment of PEG chains to therapeutic molecules to improve their pharmacokinetic properties.[1] Robust analytical validation is critical to ensure the identity, purity, and consistency of these crosslinkers, which directly impacts the quality and efficacy of the final bioconjugate.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable, non-destructive technique for the unambiguous structural elucidation of NHS-PEG crosslinkers.[2] ¹H NMR, in particular, provides detailed information on the molecular structure, confirming the presence of the PEG backbone, the active NHS ester, and any spacer arms, while also allowing for purity assessment and quantification.[1][3]
Principles of ¹H NMR for NHS-PEG Characterization
¹H NMR spectroscopy identifies protons in a molecule based on their unique chemical environment. Key signals for an NHS-PEG crosslinker include:
-
PEG Backbone: A strong, characteristic singlet or multiplet peak arising from the repeating ethylene (B1197577) glycol units (-OCH₂CH₂-).[4]
-
NHS Ester: Distinct signals from the methylene (B1212753) protons of the succinimide (B58015) ring.
-
Spacer Arms/End Groups: Signals corresponding to the specific chemical linker connecting the PEG chain to the NHS ester.
By integrating the signal areas, one can determine the ratio of these components, confirming the structure and assessing the degree of functionalization.[3]
Experimental Protocol for ¹H NMR Analysis
A generalized protocol for acquiring a ¹H NMR spectrum of an NHS-PEG crosslinker is as follows:
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the NHS-PEG crosslinker.[5]
-
Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) to a final volume of 0.5-0.7 mL.[5] The choice of solvent depends on the solubility of the specific crosslinker.
-
For quantitative analysis (qNMR), add a known concentration of an internal standard (e.g., dimethyl sulfoxide).[5]
-
Transfer the solution to a standard 5 mm NMR tube.[5]
-
-
Data Acquisition:
-
Use a spectrometer with a field strength of 400 MHz or higher to ensure adequate signal resolution.[1]
-
Acquire a standard one-dimensional ¹H NMR spectrum. If using a protic solvent like D₂O, a water suppression pulse sequence (e.g., presaturation) should be employed.[5]
-
Key parameters include:
-
Number of Scans: 16-256, depending on the sample concentration, to achieve a good signal-to-noise ratio.[5]
-
Relaxation Delay (d1): Set to at least 5 times the T₁ of the slowest relaxing proton (typically 5-10 seconds) to ensure accurate integration for quantitative measurements.[5]
-
Acquisition Time: 2-4 seconds.[5]
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to the resulting spectrum.
-
Calibrate the chemical shift scale by setting the residual solvent peak or an internal standard (e.g., TMS at 0 ppm) to its known value.
-
Data Interpretation and Quantitative Summary
The resulting spectrum should be analyzed by assigning peaks to the corresponding protons in the molecule. The integration of these peaks provides a quantitative measure of the relative number of protons.
| Molecular Fragment | Proton Environment | Typical ¹H Chemical Shift (δ, ppm) |
| PEG Backbone | Repeating ethylene oxide units (-O-CH₂ -CH₂ -O-) | ~3.6-3.7 (strong singlet/multiplet)[1] |
| NHS Ester Ring | Methylene protons (-CO-CH₂ -CH₂ -CO-) | ~2.8-2.9 (singlet) |
| Spacer Arm (Example) | Methylene adjacent to ester (-O-CH₂ -CH₂-CO-) | ~4.2-4.3 (triplet)[6] |
| Spacer Arm (Example) | Methylene adjacent to PEG (-O-CH₂-CH₂ -O-CH₂-) | ~3.8 (multiplet) |
Note: Chemical shifts can vary slightly based on the solvent, molecular weight of the PEG, and the specific structure of the spacer arm.
Section 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight, confirming the identity, and assessing the polydispersity of NHS-PEG crosslinkers.[7] Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly employed.[8][9]
Principles of MS for NHS-PEG Characterization
MS measures the mass-to-charge ratio (m/z) of ionized molecules. For PEG compounds, the resulting spectrum typically shows a distribution of peaks, each corresponding to a polymer chain of a different length. The mass difference between adjacent peaks corresponds to the mass of the ethylene glycol monomer unit (~44 Da), confirming the polymer's identity.[7][10] The overall distribution provides information on the average molecular weight and polydispersity.
Experimental Protocol for MALDI-TOF MS Analysis
MALDI-TOF is particularly well-suited for analyzing polymers due to its tolerance for salts and its tendency to produce singly charged ions, simplifying spectral interpretation.[9]
-
Sample and Matrix Preparation:
-
Matrix Solution: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), in a solvent mixture like 50:50 acetonitrile/water with 0.1% trifluoroacetic acid (TFA).[7][9]
-
Cationizing Agent: Prepare a solution of a cationizing agent, such as sodium trifluoroacetate (B77799) (NaTFA), in ethanol. This helps in the formation of consistent sodiated adducts [M+Na]⁺.[7]
-
Analyte Solution: Dissolve the NHS-PEG crosslinker in a suitable solvent (e.g., water, acetonitrile) to a concentration of approximately 1-2 mg/mL.[7]
-
-
Sample Spotting (Dried-Droplet Method):
-
Data Acquisition:
-
Use a MALDI-TOF mass spectrometer, typically in positive ion reflector mode for better mass accuracy.[9]
-
Calibrate the instrument using a known standard with a mass range that brackets the expected mass of the analyte.[9]
-
Acquire the mass spectrum by irradiating the sample spot with a nitrogen laser (337 nm).[9] Adjust laser intensity to achieve optimal signal without causing excessive fragmentation.
-
Data Interpretation and Quantitative Summary
The MALDI-TOF spectrum will display a series of peaks representing the polymer distribution. The expected m/z for a given oligomer can be calculated as:
m/z = (Mass of End Group 1) + (n × Mass of PEG monomer) + (Mass of End Group 2) + (Mass of Cation)
| Species | Description | Expected Mass Difference (Da) |
| [M+Na]⁺ | Sodiated molecular ion of a single PEG chain | - |
| Peak Spacing | Mass difference between adjacent peaks in the distribution | ~44.03 |
Note: The mass of the PEG monomer (-C₂H₄O-) is approximately 44.03 Da. The end groups would be the initiator (e.g., CH₃-) and the NHS-ester functionalized linker.
Section 3: Integrated Analytical Workflow
For comprehensive characterization, NMR and MS are used synergistically. NMR provides definitive structural confirmation and purity analysis, while MS delivers precise molecular weight and distribution data.
Caption: Integrated workflow for NHS-PEG crosslinker characterization.
This workflow ensures that the crosslinker meets all structural and purity specifications before its use in critical applications like drug development, where the quality of the final PEGylated product is paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Detection of PEGylated Biomacromolecules in Biological Fluids by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bath.ac.uk [bath.ac.uk]
- 8. MALDI-TOF MS analysis of soluble PEG based multi-step synthetic reaction mixtures with automated detection of reaction failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ingenieria-analitica.com [ingenieria-analitica.com]
A Technical Guide to NHS-PEG1-SS-PEG1-NHS for Reversible Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles and practical applications of NHS-PEG1-SS-PEG1-NHS, a homobifunctional crosslinker designed for reversible bioconjugation. This reagent is of significant interest in drug delivery, proteomics, and various life science disciplines where the controlled release of conjugated molecules is desirable.
Introduction to this compound
This compound is a chemical crosslinking agent featuring two N-hydroxysuccinimide (NHS) ester groups connected by a short polyethylene (B3416737) glycol (PEG) spacer containing a central disulfide bond.[1] This unique architecture allows for the covalent conjugation of molecules containing primary amines, such as proteins, peptides, and amine-functionalized nanoparticles.[2][3] The key feature of this linker is the disulfide bond, which can be cleaved under mild reducing conditions, enabling the reversible release of the conjugated molecules.[1] This property is particularly valuable in applications like antibody-drug conjugates (ADCs), where the cytotoxic payload needs to be released within the reducing environment of the target cell.
Key Features:
-
Amine-Reactivity: The NHS esters readily react with primary amines (-NH2) to form stable amide bonds.[4]
-
Reversibility: The central disulfide bond (-S-S-) can be cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
-
PEG Spacer: The short PEG1 spacer enhances the solubility of the crosslinker and the resulting conjugate.
Chemical Properties and Reaction Mechanism
The utility of this compound is rooted in two fundamental chemical reactions: the formation of an amide bond and the cleavage of a disulfide bond.
Amine Conjugation via NHS Ester
The conjugation reaction is a nucleophilic acyl substitution where the primary amine of a biomolecule attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4]
The efficiency of this reaction is highly dependent on the pH of the reaction medium. A slightly alkaline pH (typically 7.2-8.5) is optimal to ensure a sufficient concentration of deprotonated, nucleophilic primary amines while minimizing the competing hydrolysis of the NHS ester.[1][5]
Reversible Cleavage of the Disulfide Bond
The disulfide bond within the linker can be readily cleaved by reducing agents. This process involves the reduction of the disulfide to two free thiol groups, thereby breaking the link between the conjugated molecules. Common reducing agents include Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).[6] The choice of reducing agent and the reaction conditions can be tailored to achieve controlled cleavage.
Quantitative Data
The success of bioconjugation and cleavage reactions depends on carefully controlling various parameters. The following tables summarize key quantitative data for the reactions involving NHS esters and disulfide bonds.
Table 1: NHS Ester Reaction Parameters
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[5] |
| Molar Excess of Linker | 5 to 20-fold over the biomolecule | The optimal ratio depends on the concentration of the biomolecule and the desired degree of labeling.[7] |
| Reaction Time | 30 - 60 minutes at Room Temperature | Can be extended to 2 hours on ice to slow down hydrolysis.[7] |
| Quenching Agent | 20-100 mM Tris or Glycine | Added to consume unreacted NHS ester and stop the reaction. |
Table 2: Hydrolysis Half-life of NHS Esters at Different pH Values
| pH | Temperature | Approximate Half-life |
| 7.0 | Room Temperature | 4 - 5 hours[1] |
| 8.0 | Room Temperature | ~10 - 30 minutes[8] |
| 8.6 | 4°C | ~10 minutes[1] |
| 9.0 | Room Temperature | < 10 minutes[5] |
Note: The hydrolysis half-life is dependent on the specific structure of the NHS ester. The values presented are typical for commonly used NHS esters.
Table 3: Disulfide Bond Cleavage Parameters
| Reducing Agent | Typical Concentration | Optimal pH | Incubation Time | Notes |
| Dithiothreitol (DTT) | 20 - 50 mM | > 7.0 | 30 - 60 minutes | Prone to air oxidation; fresh solutions should be used.[6] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5 - 5 mM | 1.5 - 8.5 | 5 - 15 minutes | More stable and odorless compared to DTT.[6][9] |
Experimental Protocols
The following are detailed protocols for the conjugation of this compound to a protein and the subsequent cleavage of the disulfide bond.
Protocol for Protein Conjugation
This protocol describes the general procedure for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein to be conjugated
-
This compound
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation:
-
Dissolve the protein in the amine-free reaction buffer to a concentration of 1-10 mg/mL.
-
If the protein solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the amine-free reaction buffer using a desalting column or dialysis.
-
-
Linker Solution Preparation:
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the stock solution as the NHS ester is moisture-sensitive.[7]
-
-
Conjugation Reaction:
-
Add the calculated volume of the 10 mM linker stock solution to the protein solution to achieve the desired molar excess (typically 10- to 20-fold).
-
Gently mix the reaction solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any unreacted NHS ester.
-
-
Purification:
-
Remove the excess linker and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer.
-
Protocol for Disulfide Bond Cleavage
This protocol describes the cleavage of the disulfide bond in the bioconjugate using DTT or TCEP.
Materials:
-
Purified bioconjugate
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Desalting column (optional)
Procedure using DTT:
-
Prepare DTT Solution: Prepare a fresh 1 M stock solution of DTT in water.
-
Cleavage Reaction: Add the DTT stock solution to the bioconjugate solution to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.
-
Removal of DTT (Optional): If required for downstream applications, remove excess DTT using a desalting column.
Procedure using TCEP:
-
Prepare TCEP Solution: Prepare a 0.5 M stock solution of TCEP in water.
-
Cleavage Reaction: Add the TCEP stock solution to the bioconjugate solution to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction mixture for 5-15 minutes at room temperature.
-
Removal of TCEP (Optional): TCEP often does not need to be removed for subsequent steps, but if necessary, a desalting column can be used.
Conclusion
This compound is a valuable tool for researchers requiring reversible bioconjugation. Its amine-reactive NHS esters and cleavable disulfide bond provide a robust system for linking and subsequently releasing biomolecules under controlled conditions. By understanding the underlying chemistry and carefully controlling the experimental parameters outlined in this guide, scientists can effectively utilize this crosslinker for a wide range of applications in drug development and biomedical research.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. laysanbio.com [laysanbio.com]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
An In-depth Technical Guide to the Core Mechanisms of Disulfide Cleavage by Reducing Agents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental mechanisms by which disulfide bonds are cleaved by common reducing agents. Disulfide bonds are critical for the structural integrity and biological activity of many proteins. Their selective cleavage is a fundamental process in biochemistry, proteomics, and the development of therapeutic proteins. This document details the reaction mechanisms of the most prevalent classes of reducing agents—thiols, phosphines, and sulfites—and offers quantitative data for comparison, detailed experimental protocols for monitoring disulfide reduction, and visualizations of the core concepts.
Core Mechanisms of Disulfide Cleavage
The cleavage of a disulfide bond (R-S-S-R') by a reducing agent is fundamentally a redox reaction. The specific mechanism, however, varies depending on the nature of the reducing agent. The most common mechanisms involve nucleophilic attack on one of the sulfur atoms of the disulfide bridge.
Thiol-Containing Reducing Agents (e.g., DTT, β-mercaptoethanol)
Thiol-based reducing agents are widely used for disulfide bond reduction. Their mechanism proceeds via a thiol-disulfide exchange reaction. This is a reversible process, and an excess of the reducing agent is typically required to drive the equilibrium towards the reduced state of the target protein.
The reaction is initiated by the nucleophilic attack of a thiolate anion (-S⁻) from the reducing agent on one of the sulfur atoms of the disulfide bond.[1] This is a bimolecular nucleophilic substitution (SN2) reaction.[2] The reactivity of thiol-based reducing agents is therefore highly pH-dependent, as the concentration of the reactive thiolate species increases with pH.[3] For most thiols, the pKa of the thiol group is above 8, meaning that they are most effective at neutral to slightly alkaline pH.
Dithiothreitol (B142953) (DTT), a dithiol, is a particularly effective reducing agent due to its ability to form a stable six-membered ring after the initial thiol-disulfide exchange.[4] This intramolecular cyclization is entropically favored and drives the reaction to completion, making DTT a more potent reducing agent than monothiols like β-mercaptoethanol.[4]
The overall reaction proceeds in two steps:
-
Initial Attack: The first thiol group of DTT attacks the protein disulfide bond, forming a mixed disulfide intermediate.
-
Intramolecular Cyclization: The second thiol group of DTT then attacks the sulfur atom of the mixed disulfide, releasing the reduced protein and forming a stable, oxidized DTT molecule with an internal disulfide bond.[4]
Phosphine-Containing Reducing Agents (e.g., TCEP)
Phosphines, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are highly effective and irreversible reducing agents.[5] Unlike thiols, their reactivity is not dependent on the formation of an anionic species, and they are therefore effective over a wider pH range, including acidic conditions.[5][6]
The mechanism of disulfide cleavage by phosphines involves a nucleophilic attack by the phosphorus atom on one of the sulfur atoms of the disulfide bond.[7] This reaction proceeds through a series of steps:
-
Nucleophilic Attack: The phosphorus atom of TCEP attacks one of the sulfur atoms of the disulfide bond.
-
Formation of a Thioalkoxyphosphonium Cation: This attack leads to the cleavage of the S-S bond and the formation of a thioalkoxyphosphonium cation and a sulfhydryl anion.[7]
-
Hydrolysis: The thioalkoxyphosphonium cation is then hydrolyzed by water, releasing the second sulfhydryl group and forming TCEP oxide.[7]
The formation of the highly stable phosphine (B1218219) oxide makes this reaction essentially irreversible.[5] TCEP is also odorless and more resistant to air oxidation compared to thiol-based reducing agents.[8]
Sulfite-Containing Reducing Agents (e.g., Sodium Sulfite)
Sulfitolysis is the cleavage of disulfide bonds by sulfite (B76179) ions (SO₃²⁻). This reaction is typically carried out under alkaline conditions and results in the formation of an S-sulfonate derivative and a free thiol.[9][10]
The mechanism involves the nucleophilic attack of the sulfite ion on one of the sulfur atoms of the disulfide bond:
R-S-S-R' + SO₃²⁻ → R-S-SO₃⁻ + R'-S⁻
In the presence of an oxidizing agent, such as cupric ions, both sulfur atoms of the disulfide bond can be converted to S-sulfonates in a process called oxidative sulfitolysis.[11]
R-S-S-R' + 2SO₃²⁻ + 2Cu²⁺ → R-S-SO₃⁻ + R'-S-SO₃⁻ + 2Cu⁺
Sulfitolysis is a reversible process, and the disulfide bond can be reformed upon removal of the sulfite and exposure to an oxidizing environment.[12] While effective, the use of sulfites can sometimes be limited by side reactions and the need for specific reaction conditions.
Quantitative Data on Disulfide Reducing Agents
The choice of reducing agent often depends on the specific application, and a comparison of their quantitative properties is essential for making an informed decision. The following tables summarize key parameters for common reducing agents.
Table 1: Physicochemical and Reactive Properties of Common Reducing Agents
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) | β-Mercaptoethanol (β-ME) | Sodium Sulfite (Na₂SO₃) |
| Molar Mass ( g/mol ) | 154.25 | 250.19 (free acid), 286.65 (HCl salt) | 78.13 | 126.04 |
| Redox Potential (E⁰' at pH 7) | -0.33 V[4] | -0.29 V | -0.26 V | Not commonly cited for this application |
| Optimal pH Range | >7.0[4] | 1.5 - 9.0[8] | >7.5 | Alkaline |
| Reversibility | Reversible | Irreversible | Reversible | Reversible[12] |
| Odor | Strong, unpleasant | Odorless[8] | Strong, unpleasant | Odorless |
| Air Stability | Prone to oxidation | Relatively stable[8] | Prone to oxidation | Can be oxidized in solution |
Table 2: Kinetic Parameters for Disulfide Reduction
| Reducing Agent | Substrate | Second-Order Rate Constant (k) | Conditions | Reference |
| DTT | Insulin disulfide bonds | ~5 M⁻¹s⁻¹ | pH 7 | [9] |
| DTT | Stretched disulfide bond | 6.54 M⁻¹s⁻¹ (at zero force) | pH 7.4 | [9] |
| TCEP | 2,2'-dithiodipyridine | Reduction within 40 seconds (30µM TCEP, 20µM substrate) | pH 1.5-8.5 | [3] |
| DTBA | Oxidized β-mercaptoethanol | 3.5-fold faster than DTT | pH 7.0 | |
| DTBA | Oxidized L-glutathione | 5.2-fold faster than DTT | pH 7.0 |
Note: Kinetic data can vary significantly depending on the specific protein, buffer conditions, and temperature.
Experimental Protocols
Accurate quantification of disulfide bond reduction is crucial for many experimental workflows. The following are detailed protocols for common assays.
Ellman's Test for Quantification of Free Sulfhydryl Groups
This colorimetric assay is a widely used method for measuring the concentration of free thiol groups in a sample. It relies on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a free thiol to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), 1 mM EDTA, pH 8.0.
-
DTNB Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine Standard Solution: A series of known concentrations of L-cysteine in Reaction Buffer for generating a standard curve.
-
Spectrophotometer capable of measuring absorbance at 412 nm.
Procedure:
-
Standard Curve Preparation: a. Prepare a series of cysteine standards (e.g., 0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 mM) in the Reaction Buffer. b. To 50 µL of each standard, add 2.5 mL of Reaction Buffer. c. Add 100 µL of the DTNB Solution to each tube. d. Mix and incubate at room temperature for 15 minutes. e. Measure the absorbance of each standard at 412 nm against a blank containing only the Reaction Buffer and DTNB Solution. f. Plot the absorbance values versus the corresponding cysteine concentrations to generate a standard curve.
-
Sample Analysis: a. Prepare your protein sample in the Reaction Buffer. To measure total thiols after reduction, incubate the protein with the desired reducing agent for a sufficient time to ensure complete reduction. b. In a cuvette, mix a suitable volume of your sample (e.g., 50 µL) with 2.5 mL of Reaction Buffer. c. Add 100 µL of the DTNB Solution. d. Mix and incubate at room temperature for 15 minutes. e. Measure the absorbance at 412 nm. f. Determine the concentration of free sulfhydryl groups in your sample by comparing its absorbance to the standard curve.
Calculation: The concentration of sulfhydryl groups can be calculated using the Beer-Lambert law: Concentration (M) = Absorbance / (ε × l) where ε (the molar extinction coefficient of TNB²⁻) is 14,150 M⁻¹cm⁻¹ at 412 nm and l is the path length of the cuvette (typically 1 cm).
Disulfide Bond Mapping by Mass Spectrometry
Mass spectrometry (MS) is a powerful technique for identifying and locating disulfide bonds within a protein. The general workflow involves digesting the protein under non-reducing conditions and then analyzing the resulting peptides by LC-MS/MS.
Materials:
-
Purified protein of interest.
-
Denaturing Buffer: e.g., 8 M Guanidine-HCl or Urea in a suitable buffer (e.g., Tris-HCl).
-
Alkylation Agent: e.g., Iodoacetamide (B48618) (IAA) or N-ethylmaleimide (NEM) to block free thiols.
-
Protease: e.g., Trypsin, Chymotrypsin, or Pepsin.
-
Quenching Solution: e.g., DTT or β-mercaptoethanol to stop the alkylation reaction.
-
LC-MS/MS system with appropriate columns and software for data analysis.
Procedure:
-
Sample Preparation (Non-reducing): a. Denature the protein in the Denaturing Buffer to expose all cysteine residues. b. Alkylate any free (unpaired) cysteine residues by adding the alkylating agent and incubating in the dark. This prevents disulfide scrambling. c. Quench the alkylation reaction. d. Buffer exchange the protein into a digestion-compatible buffer. e. Digest the protein with a suitable protease overnight.
-
LC-MS/MS Analysis: a. Separate the peptide digest using reverse-phase liquid chromatography. b. Analyze the eluted peptides using mass spectrometry. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans (to detect the masses of the intact peptides) and MS/MS scans (to fragment the peptides and determine their sequences).
-
Data Analysis: a. Use specialized software to search the MS/MS data against the protein sequence. b. The software will identify peptides that are linked by a disulfide bond based on their mass (the sum of the masses of the two individual peptides minus 2 Da for the two hydrogens lost during disulfide bond formation). c. The fragmentation spectra of the disulfide-linked peptides can be manually or automatically interpreted to confirm the identity of the linked peptides.
Alternative Workflow (Reduced vs. Non-reduced): An alternative approach involves comparing the peptide maps of the protein digested under non-reducing and reducing conditions. Peptides that are present in the non-reduced digest but absent in the reduced digest (where they are replaced by two new peptides corresponding to the individual reduced and alkylated peptides) are identified as being disulfide-linked.
Fluorescence-Based Quantification of Disulfide Bonds
This method involves the differential labeling of free and disulfide-bonded cysteine residues with fluorescent probes.
Materials:
-
Purified protein of interest.
-
Blocking Reagent: A non-fluorescent thiol-reactive reagent (e.g., N-ethylmaleimide, NEM).
-
Reducing Agent: e.g., DTT or TCEP.
-
Fluorescent Labeling Reagent: A thiol-reactive fluorescent dye (e.g., a maleimide (B117702) or iodoacetamide derivative of a fluorophore).
-
Gel filtration or dialysis equipment for buffer exchange and removal of excess reagents.
-
Fluorometer or fluorescence plate reader.
Procedure:
-
Blocking of Free Thiols: a. Incubate the protein with an excess of the non-fluorescent blocking reagent (NEM) to cap all initially free sulfhydryl groups. b. Remove the excess blocking reagent by gel filtration or dialysis.
-
Reduction of Disulfide Bonds: a. Treat the protein with a reducing agent (e.g., DTT or TCEP) to cleave the disulfide bonds, exposing new free thiol groups. b. Remove the excess reducing agent by gel filtration or dialysis. This step is crucial to prevent the reducing agent from reacting with the fluorescent label.
-
Fluorescent Labeling: a. Incubate the reduced protein with the thiol-reactive fluorescent dye. b. Allow the labeling reaction to proceed in the dark for a specified time.
-
Removal of Excess Dye: a. Remove the unreacted fluorescent dye by gel filtration or dialysis.
-
Quantification: a. Measure the fluorescence of the labeled protein. b. The amount of fluorescence is proportional to the number of cysteine residues that were originally involved in disulfide bonds. The number of disulfide bonds can be quantified by comparing the fluorescence signal to a standard curve generated with a known concentration of a fluorescently labeled thiol-containing compound.
Side Reactions of Reducing Agents
While effective, reducing agents can participate in side reactions that may interfere with experimental results.
-
Thiols (e.g., DTT):
-
Reaction with Alkylating Agents: Thiol-containing reducing agents will react with alkylating agents like iodoacetamide and maleimides, which are often used to block free thiols. Therefore, they must be removed before any alkylation step.
-
Metal Chelation: DTT can chelate metal ions, which may affect the activity of certain metalloproteins.[12]
-
Air Oxidation: DTT is susceptible to air oxidation, which reduces its effective concentration over time.
-
-
Phosphines (e.g., TCEP):
-
Reaction with Maleimides: Although often stated to be compatible, TCEP can react with maleimides, especially under acidic conditions or with prolonged incubation.[7]
-
Peptide Bond Cleavage: Under certain conditions, TCEP has been reported to cause the cleavage of peptide bonds adjacent to cysteine residues.
-
Instability in Phosphate Buffers: TCEP is known to be less stable in phosphate buffers at neutral pH.[11]
-
-
Sulfites (e.g., Sodium Sulfite):
-
Reaction with other Amino Acids: High concentrations of sulfites can potentially react with other amino acid side chains, although this is generally less of a concern under controlled conditions.
-
Formation of S-Sulfonates: The formation of S-sulfonate derivatives alters the charge and chemical properties of the cysteine residue, which may impact subsequent analyses.
-
Conclusion
The cleavage of disulfide bonds is a fundamental technique in protein science with broad applications in research and drug development. The choice of reducing agent should be guided by a thorough understanding of their reaction mechanisms, reactivity, and potential for side reactions. Thiol-based reagents like DTT are effective but require careful control of pH and must be removed before subsequent thiol-reactive chemistry. Phosphines like TCEP offer the advantages of irreversibility and a wider effective pH range but can also have unintended reactivity. Sulfites provide an alternative method for disulfide cleavage, particularly for specific applications. By carefully selecting the appropriate reducing agent and employing robust analytical methods for quantification, researchers can achieve reliable and reproducible results in their studies of protein structure and function.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. Disulfide reduction using TCEP reaction [biosyn.com]
- 7. pnas.org [pnas.org]
- 8. byjus.com [byjus.com]
- 9. rongdachemical.com [rongdachemical.com]
- 10. Sodium sulfite - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. pnas.org [pnas.org]
The Cornerstone of Biologic Drug Development: A Technical Guide to PEGylation
For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of biologic drugs is a primary objective. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a biologic molecule, has become a pivotal technology in achieving this goal. This in-depth technical guide explores the fundamental principles of PEGylation, from its core chemistry to its profound impact on the pharmacokinetic and pharmacodynamic profiles of biologics. It provides detailed experimental methodologies, quantitative data on its effects, and visual representations of key processes and pathways.
Core Principles of PEGylation: Enhancing Therapeutic Efficacy
The primary driver for PEGylating a biologic is to improve its therapeutic profile. Many unmodified therapeutic proteins and peptides are hampered by rapid clearance from the body, susceptibility to enzymatic degradation, and the potential to provoke an immune response. PEGylation addresses these limitations through several key mechanisms.[1][2]
The attachment of PEG chains significantly increases the hydrodynamic radius of the biologic molecule.[3] This increased size reduces the rate of renal clearance, thereby extending the drug's circulation time in the bloodstream.[4] This allows for less frequent dosing, which can improve patient compliance.[3]
Furthermore, the flexible and hydrophilic PEG chains form a protective layer around the biologic. This "shield" can mask immunogenic epitopes on the protein's surface, reducing the likelihood of recognition and neutralization by the immune system.[1][3] This steric hindrance also protects the biologic from proteolytic enzymes, enhancing its stability both in the body and during storage.[1][2] Additionally, the hydrophilic nature of PEG can improve the solubility of hydrophobic proteins.[1][5]
However, PEGylation is not without its challenges. The attachment of PEG chains, particularly in a non-specific manner, can sometimes lead to a reduction in the biologic's activity due to steric hindrance at its target binding site.[4] There is also the potential for the immune system to generate antibodies against the PEG molecule itself, which can lead to accelerated clearance of the drug.[4]
The Chemistry of PEGylation: From Random to Site-Specific Approaches
The covalent attachment of PEG to a biologic can be achieved through a variety of chemical strategies. These can be broadly categorized into first-generation (random) and second-generation (site-specific) methods.
First-generation PEGylation typically involves the reaction of an activated PEG derivative with nucleophilic amino acid side chains on the protein surface, most commonly the primary amines of lysine (B10760008) residues.[1] While effective at increasing the size of the biologic, this random approach can result in a heterogeneous mixture of PEGylated species, with varying numbers of PEG chains attached at different locations. This heterogeneity can be a significant drawback, potentially leading to reduced and inconsistent biological activity if PEGylation occurs near the protein's active site.[1]
Second-generation PEGylation strategies aim to overcome this limitation by directing the attachment of PEG to a specific site on the biologic. This results in a more homogeneous product with preserved biological activity. A common site-specific approach involves the use of maleimide-activated PEG, which selectively reacts with the thiol group of a free cysteine residue.[6]
Common PEGylation Chemistries:
| Target Functional Group | PEG Reagent Chemistry | Resulting Linkage | Key Characteristics |
| Primary Amines (e.g., Lysine, N-terminus) | N-Hydroxysuccinimide (NHS) Ester | Amide | Most common random PEGylation method; stable bond formation.[1] |
| Thiols (e.g., Cysteine) | Maleimide (B117702) | Thioether | Highly specific for cysteine residues, enabling site-specific PEGylation.[2] |
| Aldehydes/Ketones (from oxidized carbohydrates) | Hydrazide, Aminooxy | Hydrazone, Oxime | Can be used for site-specific PEGylation on glycoproteins. |
| Carboxylic Acids (e.g., Aspartic acid, Glutamic acid) | Carbodiimide (with NHS) | Amide | Less common due to the abundance of carboxyl groups. |
Impact on Pharmacokinetics: A Quantitative Comparison
The most significant and well-documented effect of PEGylation is the dramatic improvement in the pharmacokinetic profile of a biologic. This is primarily characterized by a longer plasma half-life and reduced clearance.
Case Study 1: Interferon Alfa
Interferon alfa is a cytokine used in the treatment of viral infections and some cancers. Its clinical utility is limited by a short half-life, necessitating frequent injections. PEGylation has transformed its therapeutic application.
| Parameter | Interferon alfa-2a | Peginterferon alfa-2a (40 kDa PEG) | Peginterferon alfa-2b (12 kDa PEG) |
| Terminal Half-life (t½) | ~4-8 hours | ~80-108 hours[7] | ~30-50 hours |
| Mean Residence Time (MRT) | Not widely reported | ~115 hours[7] | ~70 hours |
| Apparent Clearance (CL/F) | ~10-20 L/h | ~0.1 L/h | ~0.2 L/h |
| Dosing Frequency | Daily or 3 times/week | Once weekly[8] | Once weekly[8] |
Note: Values are approximate and can vary between studies.
Case Study 2: Granulocyte-Colony Stimulating Factor (G-CSF)
G-CSF stimulates the production of neutrophils and is used to treat neutropenia, often induced by chemotherapy. Pegfilgrastim is the PEGylated form of filgrastim (B1168352) (recombinant G-CSF).
| Parameter | Filgrastim | Pegfilgrastim (20 kDa PEG) |
| Terminal Half-life (t½) | ~3.5 hours[9] | ~15-80 hours |
| Clearance | Primarily renal and neutrophil-mediated | Primarily neutrophil-mediated |
| Dosing Frequency | Daily | Once per chemotherapy cycle[10] |
Note: Values are approximate and can vary between studies.
Experimental Protocols
Random PEGylation of a Protein using an NHS-Ester Activated PEG
This protocol describes a general procedure for the random PEGylation of a protein via its primary amine groups.
Materials:
-
Protein of interest
-
Amine-free buffer (e.g., 0.1 M Phosphate Buffered Saline (PBS), pH 7.4)
-
mPEG-NHS ester
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis tubing or size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL.[1] If the protein solution is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.
-
PEG Reagent Preparation: Allow the vial of mPEG-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[11] Immediately before use, dissolve the mPEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution.[11]
-
PEGylation Reaction: Add the activated PEG solution to the protein solution with gentle stirring. The molar ratio of PEG to protein is a critical parameter and should be optimized, with typical starting ratios ranging from 5:1 to 50:1.[1] The final concentration of the organic solvent in the reaction mixture should be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[11] The optimal reaction time and temperature should be determined empirically.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM.[1] This will hydrolyze any unreacted NHS esters. Incubate for an additional 15-30 minutes.
-
Purification: Remove unreacted PEG, the NHS byproduct, and any unmodified protein from the PEGylated product using dialysis or SEC.[1]
Site-Specific PEGylation of a Cysteine Residue using a Maleimide-Activated PEG
This protocol outlines the site-specific PEGylation of a protein at a free cysteine residue.
Materials:
-
Cysteine-containing protein
-
Degassed conjugation buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)
-
Maleimide-activated PEG
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), if necessary
-
Quenching solution (e.g., L-cysteine or β-mercaptoethanol)
-
SEC column for purification
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If the target cysteine is part of a disulfide bond, the protein must first be treated with a reducing agent like TCEP, which must then be removed before adding the maleimide-PEG.
-
PEG Reagent Preparation: Prepare a stock solution of the maleimide-activated PEG in anhydrous DMSO or DMF immediately before use.
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the maleimide-PEG solution to the protein solution with gentle mixing.[5]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Quenching: Stop the reaction by adding an excess of a small molecule thiol like L-cysteine to cap any unreacted maleimide groups.[5]
-
Purification: Purify the PEGylated protein from unreacted reagents and the native protein using SEC.[5]
Characterization of PEGylated Biologics
Comprehensive characterization of PEGylated biologics is essential to ensure product quality, consistency, and safety. A multi-faceted analytical approach is typically employed.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique for the initial assessment of a PEGylation reaction. The addition of PEG chains increases the molecular weight of the protein, resulting in a slower migration and a visible band shift on the gel compared to the unmodified protein.
Procedure:
-
Sample Preparation: Mix the protein samples (unmodified control and PEGylated reaction mixture) with Laemmli sample buffer containing SDS and a reducing agent. Heat the samples at 95°C for 5 minutes.[12]
-
Electrophoresis: Load the samples onto a polyacrylamide gel along with a molecular weight marker. Run the gel at a constant voltage until the dye front reaches the bottom.[12]
-
Visualization: Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands. A successful PEGylation will show a new, higher molecular weight band or a smear (due to the polydispersity of PEG) corresponding to the PEGylated protein, with a decrease in the intensity of the band for the unmodified protein.
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic volume. It is a powerful tool for separating and quantifying the different species in a PEGylation reaction mixture, including aggregates, PEGylated protein, unmodified protein, and free PEG.[3]
Procedure:
-
System Equilibration: Equilibrate the SEC column with a suitable mobile phase (e.g., PBS) at a constant flow rate until a stable baseline is achieved.[3]
-
Sample Preparation: Filter the PEGylated protein sample to remove any particulates. Dilute the sample in the mobile phase.[3]
-
Chromatographic Run: Inject the sample onto the column and monitor the elution profile using a UV detector (typically at 280 nm).[3]
-
Data Analysis: Identify and integrate the peaks corresponding to the different species based on their elution times. Aggregates will elute first, followed by the PEGylated protein, the native protein, and finally the free PEG.[3]
Mass Spectrometry (MS)
Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, is used to determine the precise molecular weight of the PEGylated protein and to assess the degree of PEGylation (the number of PEG chains attached per protein molecule).[13]
Procedure:
-
Sample Preparation: Desalt the purified PEGylated protein sample.
-
Matrix Co-crystallization: Mix the sample with a suitable MALDI matrix solution (e.g., sinapinic acid). Spot the mixture onto a MALDI target plate and allow it to dry.[13]
-
MS Analysis: Analyze the sample in a MALDI-TOF mass spectrometer to obtain the mass spectrum.[13]
-
Data Analysis: The resulting spectrum will show a distribution of peaks, each corresponding to the protein with a different number of attached PEG chains. This allows for the determination of the average degree of PEGylation and the heterogeneity of the product.[14]
Signaling Pathways of PEGylated Biologics
PEGylation primarily alters the pharmacokinetic properties of a biologic and is not intended to change its mechanism of action. The downstream signaling cascade initiated by the binding of the PEGylated biologic to its receptor is generally expected to be the same as that of the unmodified molecule.
G-CSF Signaling Pathway
Granulocyte-Colony Stimulating Factor (G-CSF), and its PEGylated form Pegfilgrastim, bind to the G-CSF receptor on the surface of hematopoietic progenitor cells. This binding triggers the activation of several intracellular signaling pathways, including the JAK/STAT and MAPK pathways, which ultimately lead to increased proliferation, differentiation, and survival of neutrophils.[15]
Caption: G-CSF receptor signaling leading to cell proliferation, differentiation, and survival.
Interferon Signaling Pathway
Type I interferons, including interferon alfa and its PEGylated forms, bind to the interferon-alpha receptor (IFNAR). This initiates a signaling cascade through the JAK/STAT pathway, leading to the transcription of interferon-stimulated genes (ISGs) that mediate the antiviral, antiproliferative, and immunomodulatory effects of interferon.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Pharmacokinetics comparison of two pegylated interferon alfa formulations in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of pegylated interferons: what is misleading? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG G-CSF With Prolonged Biological Activity | Biopharma PEG [biochempeg.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. walshmedicalmedia.com [walshmedicalmedia.com]
- 15. Pegylated recombinant human granulocyte colony-stimulating factor enhances radiotherapy completion and safety in concurrent chemoradiotherapy for cervical cancer: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide to NHS-PEG1-SS-PEG1-NHS: A Homobifunctional Crosslinker for Reversible Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the homobifunctional crosslinker NHS-PEG1-SS-PEG1-NHS, including its chemical properties, applications, and detailed experimental protocols. This cleavable linker is a valuable tool in bioconjugation, drug delivery, and the development of targeted therapeutics.
Core Concepts and Chemical Properties
This compound is a chemical crosslinker characterized by two N-hydroxysuccinimide (NHS) ester groups connected by a short polyethylene (B3416737) glycol (PEG) spacer containing a central disulfide bond. This specific architecture imparts several key functionalities:
-
Homobifunctionality: The presence of two identical NHS ester groups allows for the covalent conjugation of two molecules containing primary amines.[1]
-
Amine Reactivity: The NHS esters react with primary amines (such as the side chain of lysine (B10760008) residues in proteins or amine-functionalized surfaces) in a pH-dependent manner (typically pH 7-9) to form stable amide bonds.[2]
-
Cleavable Disulfide Bond: The central disulfide (-S-S-) bond can be readily cleaved under mild reducing conditions, for instance, in the presence of dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is particularly useful for applications requiring the release of a conjugated molecule within a reducing environment, such as the cytoplasm of a cell.[1]
-
PEG Spacer: The short PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which can be advantageous in biological applications.[]
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1688598-83-5 | [1][4][5] |
| Molecular Weight | 436.41 g/mol | [5] |
| Molecular Formula | C14H16N2O10S2 | [1][5] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in DMSO and other organic solvents | [5] |
| Storage Conditions | -20°C, protected from moisture | [1] |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in common bioconjugation applications. It is recommended to optimize the reaction conditions for each specific application.
Protocol 1: General Protein-Protein Crosslinking
This protocol describes the use of this compound to crosslink two proteins containing accessible primary amines.
Materials:
-
Protein A and Protein B to be crosslinked
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0 (amine-free)
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve Protein A and Protein B in the Conjugation Buffer to a final concentration of 1-10 mg/mL. If the protein solutions contain primary amine buffers (e.g., Tris), they must be exchanged into an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. Allow the reagent vial to come to room temperature before opening to prevent moisture condensation.
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein mixture. The final concentration of DMSO should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS esters.
-
Purification: Remove excess crosslinker and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked product using SDS-PAGE. Under non-reducing conditions, a new band corresponding to the crosslinked protein complex should be visible. This band should disappear upon the addition of a reducing agent like DTT to the loading buffer.
Protocol 2: Surface Modification of Amine-Functionalized Nanoparticles
This protocol outlines the procedure for conjugating this compound to the surface of nanoparticles that have been functionalized with primary amines. This can be a step in creating drug delivery vehicles or diagnostic tools.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M phosphate buffer, pH 7.2-8.0 (amine-free)
-
Washing Buffer: Reaction Buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer. If necessary, sonicate the suspension to ensure it is homogeneous.
-
Crosslinker Preparation: Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Conjugation Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio of the crosslinker to the surface amine groups should be optimized to achieve the desired surface density.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
Quenching: Add the Quenching Buffer to the reaction mixture and incubate for 15-30 minutes to stop the reaction.
-
Purification: Pellet the nanoparticles by centrifugation. Remove the supernatant containing unreacted crosslinker and byproducts. Resuspend the nanoparticle pellet in the Washing Buffer. Repeat the centrifugation and resuspension steps at least three times.
-
Final Resuspension: Resuspend the purified, crosslinker-modified nanoparticles in a suitable buffer for storage or further conjugation steps.
Protocol 3: Cleavage of the Disulfide Bond
This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecules.
Materials:
-
Conjugate containing the this compound linker
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Cleavage Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.5
Procedure:
-
Prepare Reducing Agent: Prepare a fresh stock solution of DTT (e.g., 1 M in water) or TCEP (e.g., 0.5 M in water).
-
Cleavage Reaction: Dissolve the conjugate in the Cleavage Buffer. Add the reducing agent to a final concentration of 20-50 mM for DTT or 5-20 mM for TCEP.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Analysis: The cleavage of the disulfide bond can be confirmed by various analytical techniques, such as SDS-PAGE under non-reducing conditions, which will show the disappearance of the crosslinked product and the appearance of the individual components. Mass spectrometry can also be used to identify the cleaved products.
Signaling Pathways and Experimental Workflows
This compound is a synthetic tool and not a component of biological signaling pathways. However, it is instrumental in creating molecular probes and therapeutic agents that are used to study and modulate these pathways. For instance, it can be used to synthesize antibody-drug conjugates (ADCs) that target specific cell surface receptors involved in signaling cascades, or to create deactivatable kinase inhibitors to study the temporal dynamics of signaling events.[4]
Below are diagrams illustrating the logical workflow for the use of this compound in bioconjugation and a conceptual diagram of its application in studying signaling pathways.
Caption: Workflow for homobifunctional crosslinking and cleavage.
Caption: Conceptual use of the linker in studying signaling pathways.
References
Methodological & Application
Application Notes and Protocols for Protein Conjugation with NHS-PEG1-SS-PEG1-NHS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the conjugation of proteins with the bifunctional, cleavable crosslinker NHS-PEG1-SS-PEG1-NHS. This reagent facilitates the formation of a stable amide bond with primary amines on proteins while incorporating a disulfide bond that can be cleaved under reducing conditions.
Core Concepts
N-hydroxysuccinimide (NHS) esters are highly reactive functional groups that specifically target primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] The this compound crosslinker features two NHS ester groups, enabling the crosslinking of two different protein molecules or the modification of a single protein at multiple sites. The polyethylene (B3416737) glycol (PEG) spacers enhance the solubility of the crosslinker and the resulting conjugate.[2] A key feature of this crosslinker is the central disulfide (SS) bond, which can be readily cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), allowing for the release of the conjugated molecules.[2][3]
Data Presentation
Recommended Reaction Parameters
| Parameter | Recommended Range | Notes |
| Molar Ratio (Crosslinker:Protein) | 10:1 to 50:1 | A 20-fold molar excess is a common starting point.[4][5] This should be optimized for each specific protein and desired degree of labeling.[4][6] |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations generally lead to more efficient labeling.[7][8] |
| Reaction pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often optimal for balancing amine reactivity and minimizing NHS ester hydrolysis.[4][9] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, 0.1 M Sodium Bicarbonate, HEPES, Borate) | Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the reaction.[4][5] |
| Reaction Temperature | Room Temperature (18-25°C) or 4°C | Room temperature reactions are faster, while 4°C can be beneficial for sensitive proteins.[5][6] |
| Incubation Time | 30 - 60 minutes at Room Temperature or 2 hours at 4°C | Longer incubation times may be required for less concentrated solutions or at lower temperatures.[4][5] |
| Organic Solvent Concentration | < 10% of total reaction volume | The NHS ester is typically dissolved in anhydrous DMSO or DMF before being added to the aqueous protein solution.[6][10] |
Purification Method Comparison
| Purification Method | Key Advantage | Key Disadvantage |
| Size Exclusion Chromatography (SEC) | High resolution for separating different PEGylated species.[11] | Sample dilution, potential for protein aggregation on the column.[11] |
| Dialysis | Simple setup, gentle on proteins.[11] | Slow, requires large buffer volumes.[10][11] |
| Tangential Flow Filtration (TFF) | Fast, scalable, and allows for simultaneous concentration and buffer exchange.[11] | May require more specialized equipment. |
Experimental Protocols
Protocol 1: Protein Conjugation with this compound
This protocol outlines the general procedure for crosslinking a protein with the this compound reagent.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound crosslinker
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., SEC column, dialysis cassette)
Procedure:
-
Prepare Protein Sample: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.[4][5]
-
Prepare Crosslinker Stock Solution: Immediately before use, allow the vial of this compound to warm to room temperature to prevent moisture condensation.[2] Dissolve the crosslinker in anhydrous DMSO or DMF to create a 10 mM stock solution.[4]
-
Perform Conjugation Reaction: Add the desired molar excess of the NHS ester stock solution to the protein solution while gently stirring.[4] For example, for a 20-fold molar excess, add the calculated volume of the 10 mM stock solution.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[2]
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.[12]
-
Purify the Conjugate: Remove unreacted crosslinker and byproducts by size exclusion chromatography, dialysis, or tangential flow filtration.[10][11]
Protocol 2: Cleavage of the Disulfide Bond
This protocol describes how to cleave the disulfide bond within the crosslinker to release the conjugated molecules.
Materials:
-
Purified protein conjugate from Protocol 1
-
Reducing Agent (e.g., 500 mM DTT or TCEP stock solution)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Conjugate Solution: Dilute the purified protein conjugate to a suitable concentration in the reaction buffer.
-
Add Reducing Agent: Add the reducing agent to the conjugate solution to a final concentration of 10-50 mM.[3]
-
Incubate: Incubate the reaction for 30-60 minutes at room temperature.[3]
-
Analysis: The cleaved protein fragments can now be analyzed by methods such as SDS-PAGE, HPLC, or mass spectrometry.
Mandatory Visualization
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Chemical principles of NHS-ester conjugation and disulfide cleavage.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. interchim.fr [interchim.fr]
- 9. lumiprobe.com [lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Labeling with a Cleavable Linker: A Step-by-Step Guide to Using NHS-PEG1-SS-PEG1-NHS
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent labeling of primary amines on cell surface proteins using the bifunctional, cleavable crosslinker, NHS-PEG1-SS-PEG1-NHS. This reagent features two N-hydroxysuccinimide (NHS) esters for facile reaction with primary amines and a central disulfide (SS) bond, allowing for the subsequent cleavage of the linkage under reducing conditions. The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances hydrophilicity and reduces non-specific interactions.[1]
Introduction
The ability to modify cell surfaces with specific molecules is a powerful tool in biological research and therapeutic development. Applications range from the attachment of fluorescent dyes for cellular imaging to the conjugation of targeting ligands for drug delivery.[1] The this compound crosslinker offers a versatile solution for such modifications, enabling the stable attachment of desired molecules to cell surface proteins through amide bond formation.[2][][4] A key feature of this reagent is the disulfide bond within the linker, which can be readily cleaved by reducing agents. This allows for the release of conjugated molecules from the cell surface, a feature that is particularly useful in applications such as drug delivery, the study of receptor internalization, and the isolation of cell surface proteins.
Chemical Properties and Reaction Scheme
The this compound molecule consists of two NHS ester reactive groups flanking two PEG spacers and a central disulfide bond. The NHS esters react with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[4][5] This reaction is most efficient at a pH range of 7.2 to 8.5.[1][4][6] The disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).
Experimental Protocols
This section provides detailed methodologies for labeling cells with this compound and the subsequent cleavage of the disulfide linker.
Materials
-
Cells of interest: Suspension or adherent cells.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF): To prepare a stock solution of the NHS ester.[9][10]
-
Amine-free Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0, is recommended. Avoid buffers containing primary amines like Tris or glycine.[6][11][12]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Glycine.
-
Reducing Agent (for cleavage): 500 mM Dithiothreitol (DTT) or 100 mM Tris(2-carboxyethyl)phosphine (TCEP).
-
Cell Culture Medium: Appropriate for the cells of interest.
-
Centrifuge and tubes.
-
Ice.
Protocol 1: Cell Surface Labeling
This protocol outlines the general procedure for labeling cell surface proteins. Optimal conditions, such as the concentration of the NHS ester and incubation time, may need to be determined empirically for each cell type and application.
-
Cell Preparation:
-
Adherent Cells: Culture cells to the desired confluency. Gently wash the cells twice with ice-cold, amine-free PBS (pH 7.4).
-
Suspension Cells: Harvest cells by centrifugation (e.g., 300 x g for 5 minutes). Wash the cells twice with ice-cold, amine-free PBS (pH 7.4).[1]
-
Resuspend the cell pellet in ice-cold PBS to a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.[1]
-
-
Reagent Preparation:
-
Labeling Reaction:
-
Add the desired volume of the this compound stock solution to the cell suspension. A starting concentration range of 0.1-1 mM is recommended.[1]
-
Note: The final concentration of DMSO in the reaction should be kept below 5% to minimize cytotoxicity.[1]
-
Incubate the reaction on ice or at room temperature. Incubation times can range from 30 minutes to 2 hours.[6][12] Shorter incubation times are generally preferred to maintain cell viability.
-
-
Quenching:
-
Washing:
-
Wash the cells three times with ice-cold PBS to remove unreacted ester and byproducts.[1] Centrifuge at 300 x g for 5 minutes for each wash.
-
-
Downstream Applications:
-
The labeled cells are now ready for downstream applications, such as conjugation with a second molecule (if one NHS ester is still available) or cleavage of the disulfide bond.
-
Protocol 2: Cleavage of the Disulfide Linker
This protocol describes the cleavage of the disulfide bond to release the labeled molecule from the cell surface.
-
Cell Preparation:
-
Resuspend the labeled cells from Protocol 1 in a suitable buffer.
-
-
Reduction Reaction:
-
Add a reducing agent to the cell suspension.
-
DTT: Add to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
TCEP: Add to a final concentration of 5-20 mM. TCEP is more stable and does not contain thiols, which can be advantageous in some applications.
-
-
Incubation time and temperature may be optimized depending on the desired extent of cleavage.
-
-
Analysis:
-
After incubation, the released molecule can be analyzed from the supernatant after pelleting the cells. The cells can also be analyzed to confirm the removal of the label.
-
Data Presentation
To optimize the labeling procedure, it is recommended to perform a titration of the this compound concentration and vary the incubation time. The efficiency of labeling and the effect on cell viability should be assessed.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| NHS-Ester Conc. (mM) | 0.1 | 0.5 | 1.0 | 2.0 |
| Incubation Time (min) | 30 | 30 | 60 | 60 |
| Labeling Efficiency (%) | User Data | User Data | User Data | User Data |
| Cell Viability (%) | User Data | User Data | User Data | User Data |
Table 1: Example of an optimization matrix for cell labeling. Labeling efficiency can be assessed by methods such as flow cytometry if a fluorescent molecule is attached, and cell viability can be measured using standard assays like Trypan Blue exclusion or MTT assay.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reducing Agent | DTT | TCEP | Control (no agent) |
| Concentration (mM) | 20 | 10 | 0 |
| Incubation Time (min) | 30 | 30 | 30 |
| Cleavage Efficiency (%) | User Data | User Data | User Data |
Table 2: Example of an optimization matrix for disulfide cleavage. Cleavage efficiency can be determined by measuring the amount of released molecule in the supernatant.
Mandatory Visualizations
Caption: Experimental workflow for cell surface labeling and cleavage.
Caption: Signaling pathway of labeling and cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. polysciences.com [polysciences.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. glenresearch.com [glenresearch.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. interchim.fr [interchim.fr]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes: Reversible Protein-Protein Linkages with NHS-PEG1-SS-PEG1-NHS
Introduction
NHS-PEG1-SS-PEG1-NHS is a homobifunctional, cleavable crosslinking reagent used to covalently link proteins or other biomolecules containing primary amines.[1][2] Its structure consists of two N-hydroxysuccinimide (NHS) ester groups at either end of a spacer arm.[1] This spacer contains a central disulfide (SS) bond, which is susceptible to cleavage by reducing agents, and two short polyethylene (B3416737) glycol (PEG1) units that enhance water solubility.[3][4][5] This reagent is ideal for applications requiring the temporary linkage of molecules, such as in the study of protein-protein interactions, the creation of reversible antibody-drug conjugates (ADCs), and the assembly of stimuli-responsive biomaterials.[3][6][7]
The NHS esters react selectively with primary amines (-NH2), found on the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[8] The reaction proceeds efficiently under mild, physiological to slightly alkaline conditions (pH 7.2-8.5).[9][10] The key feature of this crosslinker is the disulfide bond, which can be readily cleaved under mild reducing conditions, for example, using dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[11] This allows for the dissociation of the crosslinked conjugate back into its original components, making it a powerful tool for applications where reversibility is desired.[3][12]
Mechanism of Action
The utility of this compound is based on two distinct chemical reactions:
-
Amine Conjugation (Amide Bond Formation): The process begins with the nucleophilic attack of an unprotonated primary amine from a protein on the carbonyl carbon of the NHS ester. This forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[6] This reaction is highly dependent on pH; the amine must be deprotonated to be nucleophilic. However, at higher pH values, the competing reaction—hydrolysis of the NHS ester by water—also accelerates, which can reduce conjugation efficiency.[9]
-
Disulfide Cleavage (Reversibility): The disulfide bond within the spacer arm can be cleaved by reducing agents. These agents reduce the disulfide bond (-S-S-) to two separate thiol groups (-SH), thereby breaking the covalent linkage between the conjugated molecules.[11][13] This reaction is typically rapid and can be performed under gentle conditions that preserve the integrity of the proteins.[11]
Physicochemical and Reaction Data
The following tables summarize key quantitative data for the effective use of NHS-ester disulfide crosslinkers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | This compound | [1] |
| CAS Number | 1688598-83-5 | [1] |
| Molecular Formula | C14H16N2O10S2 | [1] |
| Molecular Weight | 436.4 g/mol | [1] |
| Reactivity | Primary Amines (-NH2) | [1] |
| Cleavability | Reducible Disulfide Bond |[1] |
Table 2: Recommended Conditions for NHS Ester Conjugation
| Parameter | Recommended Range | Notes | Reference |
|---|---|---|---|
| pH | 7.2 - 8.5 | Optimal balance between amine reactivity and NHS ester hydrolysis. | [9][14] |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can prolong reaction time but increase NHS ester stability. | [6][15] |
| Reaction Time | 30 - 60 minutes at RT; 2 - 4 hours at 4°C | Requires optimization based on protein concentration and reactivity. | [6][14] |
| Molar Excess of Crosslinker | 10- to 50-fold | Higher excess can improve efficiency but may increase non-specific modifications. | [6][16] |
| Compatible Buffers | Phosphate, Borate, HEPES, Bicarbonate | Must be free of primary amines (e.g., Tris, Glycine). | [9][14] |
| Quenching Reagents | Tris, Glycine, Hydroxylamine | Used to terminate the reaction by consuming unreacted NHS esters. |[6][9] |
Table 3: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
|---|---|---|---|
| 7.0 | 0 | 4 - 5 hours | [9] |
| 7.0 | Room Temperature | ~7 hours | [6] |
| 8.0 | 4 | ~1 hour | [6] |
| 8.6 | 4 | 10 minutes | [9][14] |
| 9.0 | Room Temperature | Minutes |[6] |
Table 4: Conditions for Disulfide Bond Cleavage
| Reducing Agent | Concentration | Incubation Time | Incubation Temperature | Reference |
|---|---|---|---|---|
| DTT | 20 - 50 mM | 15 - 60 minutes | Room Temperature to 37°C | [11] |
| TCEP | 0.5 - 20 mM | 5 - 30 minutes | Room Temperature | [11] |
| 2-Mercaptoethanol (BME) | 10 - 100 mM | 30 - 60 minutes | Room Temperature to 37°C |[11] |
Note: TCEP is often preferred as it is odorless, more stable, and does not require a specific pH range for activity.[11]
Experimental Protocols
Protocol 1: Protein-Protein Crosslinking
This protocol details the procedure for creating a covalent linkage between two proteins (Protein A and Protein B) using this compound.
Materials:
-
Purified Protein A and Protein B
-
This compound crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or HEPES buffer, pH 7.5. Ensure the buffer is amine-free.[9]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting columns or dialysis cassettes for purification
Procedure:
-
Protein Preparation:
-
Prepare a solution of Protein A and Protein B in the Conjugation Buffer at a concentration of 1-10 mg/mL. If the proteins are stored in a buffer containing primary amines (like Tris), they must be exchanged into the Conjugation Buffer via dialysis or a desalting column.
-
-
Crosslinker Stock Solution Preparation:
-
Crosslinking Reaction:
-
Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein mixture.[16] The final DMSO concentration should not exceed 10% to avoid protein denaturation.[6]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[16] The optimal time may require adjustment.
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess crosslinker and quenching reagents by passing the reaction mixture through a desalting column or by dialyzing against a suitable buffer (e.g., PBS).[6]
-
-
Analysis:
-
Analyze the crosslinked product using SDS-PAGE. A successful crosslink will result in a new band corresponding to the molecular weight of the Protein A-Protein B conjugate. Further analysis can be performed by size-exclusion chromatography (SEC) or mass spectrometry.
-
Protocol 2: Cleavage of Disulfide Linkage
This protocol describes how to reverse the crosslink and separate the conjugated proteins.
Materials:
-
Crosslinked protein conjugate from Protocol 1
-
Reducing Agent: 500 mM DTT or 100 mM TCEP stock solution
-
SDS-PAGE loading buffer (with and without a reducing agent for comparison)
Procedure:
-
Sample Preparation:
-
Aliquot the purified crosslinked protein conjugate into two tubes.
-
-
Cleavage Reaction:
-
To one tube, add the reducing agent stock solution to a final concentration of 20-50 mM DTT or 1-10 mM TCEP.[11]
-
Incubate the sample at 37°C for 30 minutes.
-
The second tube will serve as the non-reduced control.
-
-
Analysis:
-
Add SDS-PAGE loading buffer to both the reduced and non-reduced samples.
-
Run both samples on an SDS-PAGE gel.
-
Expected Result: The non-reduced sample should show a high-molecular-weight band corresponding to the crosslinked conjugate. The reduced sample should show the disappearance of this band and the appearance of bands corresponding to the individual Protein A and Protein B.
-
Visualizations
Caption: Reaction mechanism of reversible protein crosslinking.
Caption: Experimental workflow for crosslinking and cleavage.
References
- 1. This compound, 1688598-83-5 | BroadPharm [broadpharm.com]
- 2. This compound | CAS:1688598-83-5 | AxisPharm [axispharm.com]
- 3. hiyka.com [hiyka.com]
- 4. SS-PEG-NHS NHS-PEG-SS - Y-PEG - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. glenresearch.com [glenresearch.com]
- 9. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. youtube.com [youtube.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. neb.com [neb.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Surface Protein Crosslinking using NHS-PEG1-SS-PEG1-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-PEG1-SS-PEG1-NHS is a homobifunctional, cleavable crosslinking agent designed for the covalent stabilization of protein-protein interactions on the cell surface.[1] This reagent possesses two N-hydroxysuccinimide (NHS) ester reactive groups at either end of a polyethylene (B3416737) glycol (PEG) spacer arm, which contains a central disulfide bond.[1] The NHS esters readily react with primary amines, such as those found on lysine (B10760008) residues and the N-termini of proteins, to form stable amide bonds.[2] The PEG spacer enhances the solubility of the crosslinker in aqueous buffers.[3] The key feature of this crosslinker is the disulfide bond, which can be cleaved under reducing conditions, allowing for the dissociation of the crosslinked proteins for downstream analysis.[1] This characteristic makes it an invaluable tool for studying transient or weak protein interactions in their native cellular environment.
These application notes provide a comprehensive guide to utilizing this compound for crosslinking cell surface proteins, with a specific protocol detailed for the analysis of Epidermal Growth Factor Receptor (EGFR) dimerization.
Principle of Reaction
The fundamental mechanism involves the reaction of the NHS esters of the crosslinker with primary amines on cell surface proteins. This reaction is most efficient at a pH range of 7.2 to 8.5.[3] The homobifunctional nature of the crosslinker allows it to covalently link two protein molecules that are in close proximity, effectively "capturing" the protein-protein interaction. The disulfide bond within the spacer arm can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, reversing the crosslinking and allowing for the separation of the interacting partners for identification and analysis.
Data Presentation
The efficiency of cell surface protein crosslinking with this compound can be quantified to optimize experimental conditions. The following table provides representative data on the effect of crosslinker concentration on the dimerization of a generic cell surface receptor, as might be determined by quantitative western blotting or mass spectrometry.
| This compound Concentration (mM) | Dimer Formation (%) | Monomer Remaining (%) |
| 0 (Control) | 5 | 95 |
| 0.5 | 25 | 75 |
| 1.0 | 50 | 50 |
| 2.5 | 70 | 30 |
| 5.0 | 75 | 25 |
Note: This is example data and actual results will vary depending on the cell type, protein of interest, and specific experimental conditions.
Experimental Protocols
General Protocol for Cell Surface Protein Crosslinking
This protocol provides a general framework for crosslinking proteins on the surface of mammalian cells in suspension.
Materials:
-
Cells of interest
-
Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold
-
This compound crosslinker
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5 or 1 M Glycine)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reducing Sample Buffer (e.g., Laemmli buffer with DTT or β-mercaptoethanol)
-
Non-reducing Sample Buffer (e.g., Laemmli buffer without reducing agent)
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing media components.
-
Resuspend the cell pellet in ice-cold PBS (pH 8.0) to a final concentration of approximately 1-5 x 10^7 cells/mL.
-
-
Crosslinker Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of this compound in anhydrous DMSO. Allow the reagent to come to room temperature before opening the vial to prevent moisture condensation.
-
-
Crosslinking Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 mM).
-
Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours on ice to minimize internalization of the crosslinker.
-
-
Quenching the Reaction:
-
Stop the crosslinking reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold Cell Lysis Buffer.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Downstream Analysis:
-
For analysis by SDS-PAGE and Western blotting, mix the clarified lysate with either non-reducing or reducing sample buffer.
-
Boil the samples for 5-10 minutes before loading onto the gel.
-
For mass spectrometry analysis, proceed with protein digestion protocols, which may include an enrichment step for crosslinked peptides.
-
Specific Protocol: Analysis of EGFR Dimerization
This protocol details the use of this compound to capture and analyze ligand-induced dimerization of the Epidermal Growth Factor Receptor (EGFR).
Materials:
-
A431 cells (or other EGFR-expressing cell line)
-
Serum-free cell culture medium
-
Epidermal Growth Factor (EGF)
-
All materials listed in the General Protocol
-
Anti-EGFR antibody for Western blotting
Procedure:
-
Cell Culture and Stimulation:
-
Culture A431 cells to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours prior to the experiment.
-
Treat the cells with 100 ng/mL EGF for 10-15 minutes at 37°C to induce EGFR dimerization. A non-treated control should be run in parallel.
-
-
Crosslinking:
-
Wash the cells twice with ice-cold PBS (pH 8.0).
-
Add ice-cold PBS (pH 8.0) to the cells.
-
Add freshly prepared this compound stock solution to a final concentration of 2.5 mM.
-
Incubate for 30 minutes on ice.
-
-
Quenching and Lysis:
-
Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubate for 15 minutes on ice.
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells as described in the General Protocol.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the cell lysates.
-
Prepare two aliquots of each lysate. To one aliquot, add non-reducing sample buffer, and to the other, add reducing sample buffer.
-
Separate the proteins by SDS-PAGE (a 4-12% gradient gel is recommended).
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-EGFR antibody.
-
In the non-reduced samples from EGF-treated cells, a band corresponding to the EGFR dimer (approximately 340 kDa) should be visible, in addition to the monomeric form (170 kDa). The dimer band should be absent or significantly reduced in the reduced samples and in the non-treated control.
-
Mandatory Visualizations
Caption: A streamlined workflow for cell surface protein crosslinking.
Caption: Simplified EGFR dimerization and downstream signaling pathway.
References
Preparation of Antibody Fragments Using Disulfide Bridging Reagents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic and diagnostic agents has been significantly advanced by the use of antibody fragments. Smaller than full-length monoclonal antibodies (mAbs), fragments such as Fab (Fragment antigen-binding) and F(ab')2 retain the antigen-binding specificity of the parent antibody while offering advantages like improved tissue penetration and reduced non-specific binding. A key strategy for the site-specific modification of these fragments is the use of disulfide bridging reagents. This approach involves the selective reduction of interchain disulfide bonds to generate free thiol groups, which are then re-bridged with a linker carrying a payload. This method allows for the creation of homogeneous conjugates with a defined payload-to-antibody ratio (PAR), a critical factor for therapeutic efficacy and safety.
These application notes provide a comprehensive overview and detailed protocols for the preparation of antibody fragments and their subsequent conjugation using disulfide bridging reagents.
I. Generation of Antibody Fragments
The initial step in this workflow is the generation of antibody fragments from a full-length IgG. This is typically achieved through enzymatic digestion.
A. Fab Fragment Generation using Papain
Papain is a cysteine protease that cleaves the IgG molecule in the hinge region, above the interchain disulfide bonds, resulting in two monovalent Fab fragments and one Fc fragment.[1]
B. F(ab')2 Fragment Generation using Pepsin
Pepsin, an aspartic protease, cleaves the IgG molecule in the hinge region below the interchain disulfide bonds. This results in a single divalent F(ab')2 fragment and several small peptides derived from the Fc region.[2]
II. Disulfide Bond Reduction
Once the antibody fragments are generated and purified, the next step is the selective reduction of the interchain disulfide bonds to expose free thiol groups for conjugation.
III. Conjugation with Disulfide Bridging Reagents
With the generation of free thiol groups on the antibody fragments, disulfide bridging reagents carrying a payload can be introduced. These reagents possess two thiol-reactive groups that "bridge" the two free thiols, re-forming a covalent linkage.
A. Maleimide-Based Reagents
Maleimides are widely used thiol-reactive moieties that react with sulfhydryl groups via a Michael addition reaction to form a stable thioether bond.[3] Di-maleimide crosslinkers can be used to bridge the two thiol groups.[3]
B. Pyridazinedione-Based Reagents
Pyridazinedione-based reagents offer an alternative for disulfide bridging, known for their high reactivity and the stability of the resulting conjugate.[4]
IV. Purification and Characterization of Conjugated Fragments
After the conjugation reaction, it is crucial to purify the antibody fragment conjugate to remove any unreacted payload-linker and aggregated protein. Subsequent characterization is necessary to ensure the quality and homogeneity of the product.
A. Purification
Size Exclusion Chromatography (SEC) is a common method for separating the larger antibody fragment conjugate from smaller, unreacted molecules.[5][6]
B. Characterization
A key parameter for conjugated antibody fragments is the payload-to-antibody ratio (PAR), often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[] This can be determined using various analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[8][9]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and characterization of antibody fragments conjugated via disulfide bridging.
Table 1: Enzymatic Digestion of IgG
| Enzyme | Target Fragment | Typical Enzyme:Antibody Ratio (w/w) | Incubation Time (hours) | pH | Typical Yield |
|---|---|---|---|---|---|
| Papain | Fab | 1:100[10] | 2 - 6[11] | 6.5 - 7.4[1][11] | >90%[10] |
| Pepsin | F(ab')2 | 1:100[11] | 4 - 8[11] | 4.0 - 4.5[11][12] | Variable, can be optimized to >80%[12] |
Table 2: Disulfide Bond Reduction
| Reducing Agent | Target Molecule | Molar Excess of Reagent | Incubation Time (minutes) | Temperature (°C) | Notes |
|---|---|---|---|---|---|
| TCEP | IgG or Fragments | 10-50x[3] | 20 - 60[3][13] | Room Temperature[3][13] | Effective and does not need to be removed before conjugation with some chemistries.[14] |
| 2-MEA | IgG (for half-antibody) | Varies | Varies | 37 | For selective reduction of hinge-region disulfides.[13] |
Table 3: Conjugation with Disulfide Bridging Reagents
| Reagent Type | Molar Excess of Reagent:Fragment | Reaction Time (hours) | pH | Typical Conjugation Efficiency |
|---|---|---|---|---|
| Maleimide (B117702) | 10-20x[3] | 1 - 2 (or overnight at 4°C)[3] | 6.5 - 7.5[13] | >90%[15] |
| Pyridazinedione | 1.5x[16] | 1[16] | 7.4[16] | High, can be >90%[17] |
Experimental Protocols
Protocol 1: Generation of Fab Fragments using Immobilized Papain
Materials:
-
IgG solution (0.25-4 mg in 0.5 mL)
-
Immobilized Papain resin
-
Digestion Buffer (e.g., PBS with 20 mM Cysteine-HCl, pH 7.0)
-
Protein A spin column
-
IgG Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.8)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Microcentrifuge tubes
Procedure:
-
Equilibrate Immobilized Papain:
-
Transfer an appropriate amount of immobilized papain slurry to a spin column.
-
Centrifuge at 5,000 x g for 1 minute and discard the storage buffer.
-
Wash the resin by adding 0.5 mL of Digestion Buffer, centrifuging, and discarding the buffer. Repeat this wash step.
-
-
Antibody Digestion:
-
Add the IgG sample to the equilibrated papain resin.
-
Incubate for 4-6 hours at 37°C with gentle mixing.[11]
-
Centrifuge at 5,000 x g for 1 minute to collect the digest containing Fab and Fc fragments.
-
-
Purification of Fab Fragments:
-
Equilibrate a Protein A spin column with PBS.
-
Apply the digest to the Protein A column. The Fc fragments and any undigested IgG will bind to the resin.
-
Centrifuge at 1,000 x g for 1 minute to collect the flow-through containing the pure Fab fragments.
-
Wash the column with PBS and combine the wash with the initial flow-through to maximize Fab recovery.
-
(Optional) Elute the bound Fc fragments and undigested IgG using IgG Elution Buffer and immediately neutralize the eluate with Neutralization Buffer.
-
Protocol 2: Generation of F(ab')2 Fragments using Immobilized Pepsin
Materials:
-
IgG solution (0.25-4 mg in 0.5 mL)
-
Immobilized Pepsin resin
-
Digestion Buffer (e.g., 20 mM Sodium Acetate, pH 4.5)
-
Protein A/G spin column
-
PBS (pH 7.4)
-
IgG Elution Buffer
-
Neutralization Buffer
Procedure:
-
Equilibrate Immobilized Pepsin:
-
Prepare the immobilized pepsin in a spin column as described for papain, but use the pepsin Digestion Buffer for equilibration.
-
-
Antibody Digestion:
-
Add the IgG sample to the equilibrated pepsin resin.
-
Incubate for 4-8 hours at 37°C with gentle mixing.[11]
-
Centrifuge to collect the digest containing F(ab')2 fragments and digested Fc peptides.
-
-
Purification of F(ab')2 Fragments:
-
Equilibrate a Protein A/G spin column with PBS.
-
Apply the digest to the Protein A/G column. Undigested IgG will bind.
-
Centrifuge to collect the flow-through containing the F(ab')2 fragments.
-
Protocol 3: Selective Reduction of Disulfide Bonds in Antibody Fragments
Materials:
-
Purified antibody fragment solution (Fab or F(ab')2)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM)
-
Degassed conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.2)
-
Desalting column
Procedure:
-
Buffer Exchange:
-
Exchange the antibody fragment solution into the degassed conjugation buffer using a desalting column.
-
-
Reduction Reaction:
-
Removal of Reducing Agent:
-
Immediately remove the excess TCEP using a desalting column, eluting with the degassed conjugation buffer.[3] The reduced fragment is now ready for conjugation.
-
Protocol 4: Conjugation of Reduced Antibody Fragment with a Maleimide-Payload
Materials:
-
Reduced antibody fragment solution
-
Maleimide-activated payload, dissolved in a compatible organic solvent (e.g., DMSO or DMF)
-
Degassed conjugation buffer (pH 6.5-7.5)[13]
Procedure:
-
Conjugation Reaction:
-
To the reduced antibody fragment solution, add a 10-20 molar excess of the maleimide-payload solution. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.[3]
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, add a small molecule thiol such as L-cysteine to a final concentration of 1-10 mM and incubate for 15-30 minutes.[3]
-
Protocol 5: Purification of the Conjugate by Size Exclusion Chromatography (SEC)
Materials:
-
Conjugation reaction mixture
-
SEC column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., PBS)
-
HPLC or FPLC system
Procedure:
-
Sample Loading:
-
Load the conjugation reaction mixture onto the equilibrated SEC column.
-
-
Chromatography:
-
Run the chromatography with the equilibration buffer at a pre-determined flow rate.
-
Monitor the elution profile at 280 nm (for protein) and a wavelength appropriate for the payload.
-
-
Fraction Collection:
-
Collect the fractions corresponding to the main peak, which represents the purified antibody fragment conjugate. The conjugate will elute before any smaller, unreacted payload-linker molecules.[5]
-
Visualizations
Caption: Enzymatic generation of Fab and F(ab')2 fragments from full IgG.
Caption: General workflow for disulfide bridging of antibody fragments.
Caption: Chemical principle of disulfide reduction and bridging.
References
- 1. Antibody Fragmentation | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. Forming next-generation antibody–nanoparticle conjugates through the oriented installation of non-engineered antibody fragments - Chemical Science (RSC Publishing) DOI:10.1039/C7SC02747H [pubs.rsc.org]
- 5. Antibody purification | Abcam [abcam.com]
- 6. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Optimal conditions for the preparation of Fab and F(ab')2 fragments from monoclonal IgG of different rat IgG subclasses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Enzymatic Antibody Fragmentation for Yield, Efficiency, and Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. Selective disulfide reduction for labeling and enhancement of Fab antibody fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for NHS-PEG1-SS-PEG1-NHS in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-PEG1-SS-PEG1-NHS is a homobifunctional, redox-sensitive crosslinker designed for the development of advanced drug delivery systems.[1][2] This linker features two N-hydroxysuccinimide (NHS) ester groups and a central disulfide bond, separated by short polyethylene (B3416737) glycol (PEG) spacers. The NHS esters react efficiently with primary amines on drugs, proteins, or nanoparticle surfaces to form stable amide bonds.[3][4] The disulfide bond is engineered to be stable in the bloodstream but cleavable in the reducing intracellular environment, where concentrations of glutathione (B108866) (GSH) are significantly higher.[5][6] This targeted cleavage allows for the controlled release of therapeutic payloads specifically within the target cells, enhancing efficacy and minimizing off-target toxicity.[7][8] The PEG spacers improve the hydrophilicity and biocompatibility of the resulting conjugate, potentially reducing non-specific protein adsorption and prolonging circulation time in vivo.
Key Applications
-
Redox-Responsive Nanoparticle Formulation: Crosslinking amine-functionalized nanoparticles or polymers to create stable drug carriers that disassemble and release their cargo in the presence of high intracellular GSH levels.
-
Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to antibodies, where the disulfide bond is cleaved upon internalization into the target cancer cell.[9]
-
Prodrug Synthesis: Conjugating drugs to carrier molecules to create prodrugs that are activated by the reducing environment of the cell.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C14H16N2O10S2 | [1] |
| Molecular Weight | 436.4 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF | [2] |
| Reactive Groups | 2 x N-Hydroxysuccinimide (NHS) Ester | [1] |
| Cleavable Linkage | Disulfide Bond (-S-S-) | [5] |
Experimental Protocols
Protocol 1: Formulation of Drug-Loaded Redox-Responsive Nanoparticles
This protocol describes the formulation of drug-loaded nanoparticles using an amine-containing polymer (e.g., chitosan) and doxorubicin (B1662922) (DOX), crosslinked with this compound.
Materials:
-
Amine-functionalized polymer (e.g., Chitosan)
-
Doxorubicin (DOX)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 10 kDa)
-
Deionized water
Procedure:
-
Polymer-Drug Conjugation (Optional, for covalent drug attachment):
-
Dissolve the amine-functionalized polymer and DOX in an appropriate buffer.
-
Add a coupling agent (e.g., EDC/NHS) to facilitate amide bond formation between the polymer and an amine group on the drug.
-
Stir the reaction for 24 hours at room temperature.
-
Purify the polymer-drug conjugate by dialysis against deionized water.
-
-
Nanoparticle Formulation and Crosslinking:
-
Dissolve the polymer (or polymer-drug conjugate) in an aqueous buffer (e.g., 1% acetic acid for chitosan).
-
If the drug is not covalently attached, add the desired amount of free DOX to the polymer solution and stir to allow for electrostatic interaction or encapsulation.
-
Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 10 mg/mL).
-
Slowly add the this compound solution to the polymer/drug mixture while stirring. A typical molar ratio is 1:10 to 1:5 (crosslinker to available amine groups on the polymer).
-
Allow the crosslinking reaction to proceed for 4-6 hours at room temperature.
-
Purify the resulting nanoparticles by dialysis against PBS (pH 7.4) for 48 hours to remove unreacted crosslinker, DMSO, and free drug.
-
-
Characterization:
-
Measure the particle size and zeta potential using Dynamic Light Scattering (DLS).
-
Determine the drug loading content (DLC) and encapsulation efficiency (EE) using UV-Vis spectrophotometry or HPLC.
-
Quantitative Data Summary (Representative):
| Parameter | Value | Reference |
| Particle Size (Diameter) | ~100 nm | [10] |
| Drug Loading Efficiency (DOX) | ~22.5% | [10] |
| Zeta Potential | +20 to +30 mV |
Protocol 2: In Vitro Redox-Responsive Drug Release Study
This protocol evaluates the release of a drug from the formulated nanoparticles in response to different concentrations of glutathione (GSH), mimicking extracellular and intracellular conditions.
Materials:
-
Drug-loaded nanoparticles from Protocol 1
-
PBS, pH 7.4
-
Glutathione (GSH)
-
Dialysis tubing (MWCO 10 kDa)
-
Shaking incubator at 37°C
Procedure:
-
Prepare two release media:
-
Control: PBS (pH 7.4)
-
Reducing Condition: PBS (pH 7.4) with 10 mM GSH.
-
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag into a larger container with the release medium (e.g., 50 mL).
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium outside the dialysis bag.
-
Replenish the container with an equal volume of fresh release medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy for DOX).
-
Calculate the cumulative drug release percentage at each time point.
Quantitative Drug Release Profile (Representative):
| Time (hours) | Cumulative Release in PBS (pH 7.4) | Cumulative Release in 10 mM GSH (pH 7.4) | Reference |
| 4 | < 10% | ~ 40% | [10] |
| 12 | < 15% | ~ 70% | [10] |
| 24 | < 20% | > 80% | [10] |
| 48 | < 25% | > 85% | [10] |
Protocol 3: In Vitro Cytotoxicity Assay
This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Free drug (e.g., DOX)
-
Drug-loaded nanoparticles from Protocol 1
-
Blank (unloaded) nanoparticles
-
MTT or similar cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the free drug, drug-loaded nanoparticles, and blank nanoparticles in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test articles at various concentrations. Include untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the MTT reagent to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells.
-
Determine the IC50 (the concentration of the drug that inhibits 50% of cell growth) for the free drug and the drug-loaded nanoparticles.
Representative Cytotoxicity Data:
| Formulation | IC50 on A549 Cells (µg/mL) | Reference |
| Free Doxorubicin | ~ 0.5 | [10] |
| DOX-loaded Nanoparticles | ~ 1.2 | [10] |
| Blank Nanoparticles | No significant cytotoxicity | [10] |
Visualizations
References
- 1. Monosaccharides <i>versus</i> PEG-Functionalized NPs: Influence in the Cellular Uptake [ouci.dntb.gov.ua]
- 2. medchemexpress.com [medchemexpress.com]
- 3. purepeg.com [purepeg.com]
- 4. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 5. Rapidly disassembling nanomicelles with disulfide-linked PEG shells for glutathione-mediated intracellular drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Redox-responsive polyprodrug nanoparticles for targeted siRNA delivery and synergistic liver cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. Tailored design of NHS-SS-NHS cross-linked chitosan nano-hydrogels for enhanced anti-tumor efficacy by GSH-responsive drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Cleavable PEG Linkers in Hydrogel Formation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Poly(ethylene glycol) (PEG) hydrogels are extensively used as matrices for controlled drug delivery, 3D cell culture, and tissue engineering due to their excellent biocompatibility, tunable properties, and high water content that mimics the native extracellular matrix.[1][2] The incorporation of cleavable linkers into the hydrogel network adds a layer of dynamic control, allowing for the degradation of the hydrogel and/or the release of encapsulated cargo in response to specific triggers. These stimuli-responsive systems are critical for applications requiring the timely release of therapeutics or the recovery of encapsulated cells.[3][4][5]
This document provides an overview of different cleavable PEG linker technologies and detailed protocols for the formation and characterization of stimuli-responsive hydrogels.
Types of Cleavable Linkers and Triggering Mechanisms
Cleavable PEG linkers are designed to create temporary bonds that can be broken under specific physiological or external conditions.[6] The choice of linker dictates the release mechanism and is crucial for designing a hydrogel tailored to a specific application. The primary categories of cleavage mechanisms are chemical, biological, and physical.
References
- 1. PEG Hydrogels for the Controlled Release of Biomolecules in Regenerative Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Engineered Extracellular Matrices with Cleavable Crosslinkers for Cell Expansion and Easy Cell Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Hydrogel drug delivery system with predictable and tunable drug release and degradation rates [escholarship.org]
- 6. purepeg.com [purepeg.com]
Application Notes & Protocols: Site-Specific Protein Modification Using NHS Esters
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of site-specific protein modification strategies utilizing N-hydroxysuccinimide (NHS) ester chemistry. It covers the underlying principles, comparative data, and comprehensive protocols for both traditional and advanced site-specific labeling techniques.
Introduction: The Chemistry of NHS Esters
N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, widely used for covalently modifying proteins.[1][2] The fundamental reaction involves the nucleophilic attack of a primary amine, typically the ε-amine of a lysine (B10760008) residue or the protein's N-terminus, on the carbonyl carbon of the NHS ester.[1][] This acylation reaction results in the formation of a highly stable amide bond and the release of the N-hydroxysuccinimide leaving group.[1][][4]
The reaction is most efficient at a physiological to slightly alkaline pH (typically 7.2-8.5), where the primary amine is deprotonated and more nucleophilic.[1][] While robust and efficient, a significant limitation of traditional NHS ester chemistry is its lack of site-specificity.[5] Most proteins contain numerous lysine residues, leading to heterogeneous labeling, which can potentially interfere with protein structure, function, and complicate downstream analysis.[5]
To overcome this challenge, several strategies have been developed to transform this powerful chemistry into a tool for precise, site-specific protein modification.
Strategies for Site-Specific Modification
Achieving site-specificity with NHS esters typically involves a multi-step approach that directs the reaction to a unique, pre-defined location on the protein.
A powerful method to achieve site-specificity involves converting a generic NHS ester into a chemoselective thioester that specifically targets an N-terminal cysteine (N-Cys) residue.[5][6]
-
Transesterification: The commercially available NHS ester is pre-incubated with 2-mercaptoethanesulfonate (MESNA). This reaction converts the NHS ester into a more chemoselective MESNA-thioester.[5][6]
-
N-Cys Ligation: The in situ generated thioester then reacts specifically with a protein engineered to have an N-terminal cysteine residue. This reaction is analogous to native chemical ligation (NCL) and forms a stable amide bond exclusively at the N-terminus.[6]
This method is highly advantageous as it leverages the vast library of commercially available NHS esters for a site-specific purpose.[5] Off-target labeling of internal lysine or cysteine residues is minimal, often estimated at less than 0.2% per residue.[5]
Another versatile strategy for site-specific modification uses a two-step process involving bioorthogonal "click chemistry".[7]
-
Introduction of a Bioorthogonal Handle: The protein is first labeled with a bifunctional NHS ester reagent, such as Azido-PEG-NHS Ester. The NHS ester moiety reacts with primary amines on the protein, covalently attaching an azide (B81097) group.[7] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.[7]
-
Click Chemistry Conjugation: The azide group, which is chemically inert to native biological functionalities, can then be specifically and efficiently conjugated to a molecule of interest containing a complementary alkyne or cyclooctyne (B158145) group.[7] This second reaction is highly specific and efficient, providing excellent control over the conjugation site.[7]
This approach is central to applications like the development of Antibody-Drug Conjugates (ADCs), fluorescent labeling for imaging, and protein immobilization.[7]
Data Presentation: Reaction Parameters and Performance
The success of a labeling experiment depends on the careful control of key reaction parameters. The tables below summarize typical conditions and performance metrics.
Table 1: Comparison of Reaction Conditions for NHS Ester Labeling Strategies
| Parameter | Standard Lysine Labeling | N-Terminal Cysteine Labeling | Two-Step (Click Chemistry) |
| Target Residue | N-terminus, Lysine | N-terminal Cysteine | N-terminus, Lysine (for handle) |
| Optimal pH | 7.2 - 8.5[1][][8] | 6.8 - 7.0 (Ligation Step)[6] | 7.2 - 8.5 (Azide Labeling) |
| Typical Molar Excess | 10- to 50-fold[9] | 1 mM final thioester conc.[6] | 10- to 20-fold[7] |
| Reaction Time | 30 - 120 minutes[] | 3-6 hours (transesterification) + >24h (ligation)[5][6] | 30 - 60 minutes (Azide Labeling) |
| Temperature | Room Temp. or 4°C[][9] | Room Temperature[5][6] | Room Temperature[7] |
| Specificity | Low (multiple lysines)[5] | High (N-terminal Cys)[5] | High (at click reaction step)[7] |
| Key Reagents | NHS Ester | NHS Ester, MESNA[5] | Azido-PEG-NHS Ester, Alkyne-probe |
Table 2: Performance Comparison of Labeling Strategies
| Feature | Standard Lysine Labeling | N-Terminal Cysteine Labeling | Two-Step (Click Chemistry) |
| Site-Specificity | Non-specific | Highly site-specific at N-terminus | Site-specific at click reaction step |
| Product Homogeneity | Heterogeneous mixture[2] | Homogeneous | Homogeneous |
| Off-Target Labeling | High (all accessible amines) | Very Low (<5% total)[5] | Low (during click reaction) |
| Versatility | High (uses any NHS ester) | High (adapts any NHS ester)[5] | High (decouples label from amine reaction) |
| Complexity | Low (one step) | Moderate (two-step, one-pot)[6] | High (multi-step, purification) |
| Typical Applications | Biotinylation, General fluorescent labeling[5] | Mechanistic studies, Biophysical analysis[5] | Antibody-Drug Conjugates, Protein imaging[7] |
Experimental Protocols
The following protocols provide generalized procedures. Optimization is often required for specific proteins and applications.
This protocol describes a standard method for labeling a protein on its primary amines.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4-8.0).[9]
-
NHS ester of the desired label (e.g., NHS-Biotin, NHS-Fluorophore).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[9]
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0.[9]
-
Desalting column for purification.[2]
Methodology:
-
Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[2] If the protein is in a buffer containing amines like Tris, perform a buffer exchange.[9]
-
NHS Ester Preparation: Immediately before use, prepare a stock solution (e.g., 10-25 mM) of the NHS ester in anhydrous DMSO or DMF.[9]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[10] Incubate for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.[8]
-
Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.[9][10]
-
Purification: Remove excess, unreacted label and byproducts by passing the reaction mixture through a size-exclusion desalting column equilibrated with a suitable storage buffer.[10]
This protocol adapts a standard NHS ester for specific labeling of an N-terminal cysteine residue.
Materials:
-
Protein with an exposed N-terminal cysteine residue.
-
NHS ester of the desired label.
-
2-mercaptoethanesulfonic acid sodium salt (MESNA).
-
Reaction Buffer: 100 mM HEPES, pH 6.8–7.0, with 0.5 – 1 mM TCEP.[6]
Methodology:
-
Transesterification (Step 1):
-
Protein Labeling (Step 2):
-
Add the protein of interest (with N-terminal Cysteine) to the pre-incubated thioester mixture from Step 1. The final protein concentration should be in the µM range.
-
Ensure the final concentration of the R-MESNa thioester is approximately 1 mM.
-
Incubate the reaction at room temperature. The reaction may require 24-48 hours to reach completion.[5]
-
-
Analysis and Purification:
-
Monitor the reaction progress using SDS-PAGE (fluorescently labeled proteins) or Mass Spectrometry.
-
Purify the labeled protein from excess reagents using size-exclusion chromatography or dialysis.
-
This protocol outlines the introduction of an azide handle followed by a click chemistry reaction.
Materials:
-
Protein of interest in amine-free buffer (e.g., PBS, pH 7.4).
-
Azido-PEG-NHS Ester.
-
Anhydrous DMSO or DMF.
-
Alkyne-functionalized molecule of interest (e.g., DBCO-Fluorophore for copper-free click).
-
Desalting column.
Methodology: Part A: Introduction of the Azide Handle
-
Protein and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, using Azido-PEG-NHS Ester as the labeling reagent.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS Ester to the protein solution. Incubate for 30-60 minutes at room temperature.[7]
-
Purification: It is critical to remove all unreacted Azido-PEG-NHS Ester. Purify the azide-modified protein using a desalting column, exchanging the buffer to one suitable for the subsequent click reaction (e.g., PBS).
Part B: Click Chemistry Conjugation
-
Click Reaction: To the purified azide-modified protein, add a 3- to 5-fold molar excess of the DBCO-functionalized label (for copper-free click chemistry).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final protein conjugate away from excess label using a desalting column.
-
Characterization: Confirm the final conjugate using SDS-PAGE and/or mass spectrometry.
Visualizations: Mechanisms and Workflows
The following diagrams illustrate the key chemical reactions and experimental processes described.
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective protein N-terminal labeling with N-hydroxysuccinimide esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Biosensor Development with NHS-PEG1-SS-PEG1-NHS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of sensitive and specific biosensors is critical for a wide range of applications, from diagnostics and drug discovery to environmental monitoring. A key aspect of biosensor design is the effective immobilization of biorecognition molecules (e.g., antibodies, enzymes, nucleic acids) onto the sensor surface. The choice of crosslinker for this immobilization is paramount to ensure stability, maintain the bioactivity of the immobilized molecule, and in some cases, enable signal generation or surface regeneration.
This document provides detailed application notes and protocols for the use of NHS-PEG1-SS-PEG1-NHS , a homobifunctional crosslinker, in the development of biosensors. This crosslinker features two N-hydroxysuccinimide (NHS) ester groups for covalent coupling to primary amines on biomolecules and a central, cleavable disulfide bond.[1] The polyethylene (B3416737) glycol (PEG) spacers enhance solubility and reduce non-specific binding, making it an ideal choice for robust and sensitive biosensor applications.[2]
The key features of this compound include:
-
Amine-reactive NHS esters: Allow for the covalent immobilization of proteins, peptides, and other amine-containing molecules to a sensor surface.[1]
-
Cleavable Disulfide Bond: The disulfide bond can be cleaved under mild reducing conditions, enabling applications such as signal generation through analyte capture and release, and regeneration of the sensor surface.[2]
-
PEG Spacers: The hydrophilic PEG chains increase the solubility of the crosslinker and create a biocompatible surface that minimizes non-specific protein adsorption.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Weight | 436.41 g/mol | [2][3] |
| Molecular Formula | C14H16N2O10S2 | [1][3] |
| Purity | >95% | [1] |
| Solubility | Soluble in DMSO, DMF | [4] |
| Storage Conditions | Store at -20°C, desiccated. | [1] |
| Reactive Groups | N-hydroxysuccinimide (NHS) esters | [1] |
| Reactive Towards | Primary amines (-NH2) | [1] |
| Cleavage Site | Disulfide bond (-S-S-) | [2] |
| Cleavage Conditions | Reducing agents (e.g., DTT, TCEP) | [2] |
Application 1: Immobilization of Antibodies for Surface Plasmon Resonance (SPR) Biosensors
This protocol details the immobilization of an antibody onto a gold-coated SPR sensor chip for the detection of a specific antigen.
Experimental Workflow: Immobilization
Caption: Workflow for antibody immobilization on an SPR sensor chip.
Detailed Protocol:
Materials:
-
Gold-coated SPR sensor chip
-
This compound
-
Antibody specific to the target antigen (e.g., Anti-Human IgG)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Ethanolamine-HCl, pH 8.5
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Target Antigen
Procedure:
-
Surface Preparation:
-
Clean the gold SPR sensor chip with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment. ) for 5 minutes, followed by thorough rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen.
-
Functionalize the clean gold surface by immersing the chip in a 1 mM solution of a thiol-PEG-carboxyl linker (e.g., HS-(CH2)11-(OCH2CH2)6-O-(CH2)2-COOH) in ethanol for 12-18 hours at room temperature.
-
Rinse the chip with ethanol and deionized water and dry under nitrogen.
-
-
Activation of Carboxyl Groups:
-
Prepare a fresh solution of 0.4 M EDC and 0.1 M NHS in deionized water.
-
Inject the EDC/NHS solution over the functionalized sensor surface in the SPR instrument at a flow rate of 10 µL/min for 7 minutes to activate the carboxyl groups.
-
-
Immobilization of the Linker and Antibody:
-
Immediately dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL. Dilute this stock solution to 1 mg/mL in PBS, pH 7.4.
-
Inject the this compound solution over the activated surface at a flow rate of 10 µL/min for 10 minutes. This will couple one of the NHS esters to the activated carboxyl groups on the surface.
-
Prepare a solution of the antibody in PBS, pH 7.4, at a concentration of 50-100 µg/mL.
-
Inject the antibody solution over the surface at a flow rate of 10 µL/min for 15-20 minutes. The remaining NHS ester on the linker will react with primary amines on the antibody, immobilizing it on the surface.
-
-
Blocking:
-
Inject a 1 M solution of ethanolamine-HCl, pH 8.5, over the surface for 7 minutes to deactivate any remaining NHS esters and block non-specific binding sites.
-
-
Antigen Detection:
-
Inject a solution of the target antigen in PBS over the immobilized antibody surface at various concentrations.
-
Monitor the change in the SPR signal in real-time to determine the binding kinetics and affinity.
-
Expected Results:
The immobilization of the antibody should result in a significant increase in the SPR signal (typically 1000-3000 Response Units, RU), indicating successful coupling. The subsequent injection of the antigen should lead to a concentration-dependent increase in the SPR signal, allowing for the quantitative detection of the analyte.
| Parameter | Illustrative Value |
| Antibody Immobilization Level | ~2500 RU |
| Antigen Binding Capacity | ~300 RU |
| Limit of Detection (LOD) | 1-10 ng/mL |
| Association Rate (ka) | 1 x 10^5 M^-1 s^-1 |
| Dissociation Rate (kd) | 1 x 10^-4 s^-1 |
| Affinity (KD) | 1 nM |
Application 2: Regenerable Electrochemical Biosensor with Signal Amplification
This protocol describes the development of a regenerable electrochemical biosensor for the detection of a target analyte. The cleavage of the disulfide bond in the this compound linker is utilized to release a signaling molecule, allowing for signal amplification and regeneration of the sensor surface.
Signaling Pathway and Regeneration
Caption: Signaling and regeneration pathway for the electrochemical biosensor.
Detailed Protocol:
Materials:
-
Screen-printed carbon electrode (SPCE)
-
This compound
-
Primary antibody (specific to the target analyte)
-
Target analyte
-
Biotinylated secondary antibody (specific to the target analyte)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Dithiothreitol (DTT)
-
3,3',5,5'-Tetramethylbenzidine (TMB) substrate solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA)
Procedure:
-
Electrode Preparation and Primary Antibody Immobilization:
-
Electrochemically clean the SPCE by cycling the potential between -0.3 V and +1.5 V in 0.5 M H2SO4.
-
Functionalize the electrode surface with carboxyl groups by immersing it in a solution of 10% (v/v) acetic acid for 1 hour.
-
Activate the carboxyl groups with EDC/NHS as described in Application 1.
-
Immobilize the primary antibody (100 µg/mL in PBS) onto the activated electrode surface for 1 hour at room temperature.
-
Block non-specific binding sites by incubating the electrode in a 1% BSA solution in PBS for 30 minutes.
-
-
Analyte Detection and Signal Amplification:
-
Incubate the antibody-modified electrode with the sample containing the target analyte for 30 minutes.
-
Rinse the electrode with PBS.
-
Prepare a conjugate of the biotinylated secondary antibody with Streptavidin-HRP using the this compound linker. React the biotinylated antibody with a molar excess of the linker, followed by purification to remove the unreacted linker. Then, react the linker-modified antibody with Streptavidin-HRP.
-
Incubate the electrode with the secondary antibody-linker-HRP conjugate for 30 minutes.
-
Rinse with PBS.
-
Add the TMB substrate solution and measure the electrochemical signal (e.g., using chronoamperometry or differential pulse voltammetry). The HRP enzyme will catalyze the oxidation of TMB, generating a measurable current that is proportional to the concentration of the analyte.
-
-
Surface Regeneration:
-
After measurement, rinse the electrode with PBS.
-
Inject a solution of 50-100 mM DTT in PBS, pH 8.0, over the electrode surface for 10-15 minutes. This will cleave the disulfide bond in the linker, releasing the secondary antibody-HRP complex.
-
Thoroughly rinse the electrode with PBS. The electrode is now regenerated and ready for the next detection cycle.
-
Expected Performance:
This biosensor design offers the potential for high sensitivity due to enzymatic signal amplification and the reusability of the sensor surface.
| Parameter | Illustrative Value |
| Limit of Detection (LOD) | 10-100 pg/mL |
| Dynamic Range | 0.1 - 50 ng/mL |
| Regeneration Efficiency | >95% after 10 cycles |
| Assay Time (per sample) | ~ 1.5 hours |
| Cleavage Time with DTT | 10-15 minutes |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Incomplete activation of carboxyl groups. | Use freshly prepared EDC/NHS solution. Optimize the reaction time and concentration of EDC/NHS. |
| Hydrolysis of NHS esters. | Perform the reaction in a timely manner after activation. Maintain a pH between 7.2 and 8.5.[3] | |
| Low concentration or purity of the antibody. | Use a higher concentration of a purified antibody. | |
| High Non-Specific Binding | Incomplete blocking of the sensor surface. | Increase the concentration or incubation time of the blocking agent (e.g., BSA, ethanolamine). |
| Hydrophobic interactions with the linker. | Ensure adequate PEGylation of the surface to minimize hydrophobic interactions. | |
| Incomplete Regeneration | Insufficient concentration or incubation time of DTT. | Increase the DTT concentration (up to 100 mM) or the incubation time. Optimize the pH for the cleavage reaction (pH > 8.0). |
| Steric hindrance preventing access to the disulfide bond. | Consider using a longer PEG spacer in the linker design. | |
| Loss of Activity After Regeneration | Harsh regeneration conditions damaging the primary antibody. | Use the mildest effective concentration of DTT and minimize the incubation time. |
Conclusion
This compound is a versatile crosslinker that offers significant advantages for biosensor development. Its amine-reactive NHS esters provide a reliable method for immobilizing biorecognition molecules, while the cleavable disulfide bond opens up possibilities for innovative signaling strategies and the creation of regenerable sensor surfaces. By following the detailed protocols and considering the troubleshooting guidelines provided in these application notes, researchers can effectively utilize this crosslinker to develop robust, sensitive, and reusable biosensors for a variety of applications in research and drug development.
References
- 1. Kinetic Measurements on Single-molecule Disulfide Bond Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic measurements on single-molecule disulfide bond cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Force-dependent chemical kinetics of disulfide bond reduction observed with single-molecule techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Attaching PEG Linkers to Therapeutic Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol (PEG) chains to a therapeutic protein, is a leading strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. This modification can increase a protein's hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Additionally, the hydrophilic PEG chains can shield the protein from proteolytic enzymes and the host's immune system, improving stability and reducing immunogenicity.[1][2]
The selection of an appropriate PEGylation strategy is critical and depends on the protein's structure, function, and desired therapeutic profile. Methodologies range from non-specific attachment to highly selective, site-specific conjugation. These application notes provide an overview of common PEGylation methods, quantitative comparisons, and detailed experimental protocols.
Methods for Attaching PEG Linkers
Several chemical and enzymatic strategies have been developed for PEGylating therapeutic proteins. These can be broadly categorized as non-specific (random) or site-specific.
Non-Specific PEGylation
-
Lysine (B10760008) PEGylation : This is one of the most established methods, targeting the ε-amino groups of lysine residues, which are often abundant on the protein surface.[1][3] The reaction typically employs activated PEG-N-hydroxysuccinimide (NHS) esters that form stable amide bonds with the primary amines of lysine.[3] However, this approach can result in a heterogeneous mixture of PEGylated isomers, potentially leading to a loss of biological activity if lysine residues in the active or binding sites are modified.[4]
-
N-terminal PEGylation : This method targets the α-amino group at the N-terminus of the protein. By controlling the reaction pH, selectivity for the N-terminus over lysine residues can be achieved due to the lower pKa of the N-terminal α-amino group.[1][5] Reductive amination using PEG-aldehyde is a common approach for N-terminal modification.[5]
Site-Specific PEGylation
-
Cysteine PEGylation : This strategy offers high specificity by targeting the thiol group of cysteine residues. As free cysteine residues are relatively rare on the surface of proteins, site-directed mutagenesis can be used to introduce a cysteine at a specific location for PEGylation.[6] PEG-maleimide is a frequently used reagent that reacts with the thiol group to form a stable thioether bond.[7]
-
Enzymatic PEGylation : This approach utilizes enzymes to catalyze the site-specific attachment of PEG linkers. Transglutaminase (TGase), for example, can form a stable isopeptide bond between a glutamine residue on the protein and a primary amine on the PEG molecule.[8][9] This method offers high specificity and can be performed under mild reaction conditions.[10]
-
Click Chemistry : This method involves a two-step process where a bioorthogonal functional group (e.g., an azide (B81097) or alkyne) is introduced into the protein, which then reacts specifically with a complementary group on the PEG linker.[11] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common click chemistry reaction used for PEGylation, known for its high efficiency and specificity.[11][12]
Quantitative Comparison of PEGylation Methods
The choice of PEGylation method can significantly impact the final product's characteristics. The following table summarizes typical quantitative data for different PEGylation strategies. It is important to note that these values can vary depending on the specific protein, PEG reagent, and reaction conditions.
| PEGylation Method | Target Residue(s) | Typical Reaction Efficiency | Retained Biological Activity | In Vivo Half-Life Extension | Key Advantages | Key Disadvantages |
| Lysine PEGylation (NHS Ester) | Lysine, N-terminus | 50-90% | Variable (can be significantly reduced)[4] | 5 to 100-fold[13][14] | Well-established, readily available reagents | Can lead to a heterogeneous product mixture, potential loss of activity[4] |
| N-terminal PEGylation (Aldehyde) | N-terminus | 60-80% | Generally well-preserved | 10-fold or more[15] | More homogeneous product than lysine PEGylation, good retention of activity | Requires accessible N-terminus, pH control is critical for selectivity[5] |
| Cysteine PEGylation (Maleimide) | Cysteine | >90%[16] | High retention of activity | Significant extension (e.g., 25-fold)[13] | Highly site-specific, homogeneous product | Requires an available free cysteine or genetic engineering, potential for disulfide bond disruption[6] |
| Enzymatic (Transglutaminase) | Glutamine | High (>90%) | High retention of activity[8] | Substantial increase | Highly specific, mild reaction conditions | Requires a specific recognition sequence for the enzyme, enzyme cost[10] |
| Click Chemistry (Azide-Alkyne) | Incorporated unnatural amino acid | Very high (>95%) | Excellent retention of activity | Significant extension | Highly specific and efficient, bioorthogonal | Requires protein engineering to introduce a reactive handle[11] |
Experimental Protocols
Detailed methodologies for key PEGylation experiments are provided below.
Protocol 1: N-terminal PEGylation using PEG-Aldehyde
This protocol describes the site-specific PEGylation of a protein at its N-terminus via reductive amination.[5]
Materials:
-
Protein of interest
-
Methoxy-PEG-aldehyde (mPEG-ALD)
-
Sodium cyanoborohydride (NaCNBH₃)
-
Reaction Buffer: 100 mM MES or sodium acetate, pH 5.0-6.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
PEG-Aldehyde Preparation: Allow the mPEG-aldehyde to warm to room temperature. Immediately before use, dissolve the mPEG-aldehyde in the Reaction Buffer to the desired stock concentration.
-
PEGylation Reaction (Schiff Base Formation): Add a 10- to 20-fold molar excess of the mPEG-aldehyde solution to the protein solution with gentle mixing. Incubate at room temperature for 1-2 hours.[5]
-
Reduction: Add freshly prepared sodium cyanoborohydride to the reaction mixture to a final concentration of 20-50 mM. Incubate at 4°C for 12-24 hours with gentle stirring.
-
Reaction Quenching: Add the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
Purification: Purify the PEGylated protein using size-exclusion or ion-exchange chromatography to remove unreacted PEG, protein, and other reagents.
-
Characterization: Analyze the purified product by SDS-PAGE to observe the molecular weight shift and by mass spectrometry to confirm the identity and purity of the PEGylated protein.
Protocol 2: Lysine PEGylation using PEG-NHS Ester
This protocol outlines the general procedure for PEGylating a protein on its lysine residues.[3]
Materials:
-
Protein of interest
-
Methoxy-PEG-N-hydroxysuccinimide ester (mPEG-NHS)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0 (amine-free)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching Solution: 1 M Tris-HCl or glycine, pH 8.0
-
Purification system
Procedure:
-
Protein Preparation: Prepare the protein solution in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
PEG Reagent Preparation: Immediately before use, dissolve the mPEG-NHS ester in a small volume of anhydrous DMSO or DMF to create a stock solution.[17]
-
PEGylation Reaction: Add a 5- to 50-fold molar excess of the dissolved mPEG-NHS ester to the protein solution with gentle stirring. Incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.[17]
-
Reaction Quenching: Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction.[17]
-
Purification: Remove unreacted PEG and byproducts by size-exclusion chromatography or dialysis.
-
Characterization: Assess the degree of PEGylation and purity using SDS-PAGE, HPLC, and mass spectrometry.
Protocol 3: Cysteine-Specific PEGylation using PEG-Maleimide
This protocol details the site-specific PEGylation of a protein with an available cysteine residue.[7]
Materials:
-
Cysteine-containing protein
-
PEG-Maleimide
-
Reaction Buffer: Phosphate buffer, pH 6.5-7.5 (thiol-free)
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching solution: L-cysteine or β-mercaptoethanol
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If the target cysteine is in a disulfide bond, reduce it by adding a 10-fold molar excess of TCEP and incubating for 30-60 minutes at room temperature. Remove TCEP using a desalting column.
-
PEG Reagent Preparation: Dissolve the PEG-Maleimide in the Reaction Buffer immediately before use.
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-Maleimide solution to the protein solution. Incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[7]
-
Quenching the Reaction: Add an excess of a small molecule thiol like L-cysteine to cap any unreacted maleimide (B117702) groups.
-
Purification: Purify the PEGylated protein using size-exclusion chromatography.
-
Analysis and Characterization: Confirm successful PEGylation by observing the molecular weight shift on SDS-PAGE and by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic procedure for site-specific pegylation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. Transgultaminase-Mediated Nanoarmoring of Enzymes by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 15. frontiersin.org [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Application Notes: NHS-PEG1-SS-PEG1-NHS for Proteomic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
NHS-PEG1-SS-PEG1-NHS is a homobifunctional, cleavable crosslinking reagent designed for the study of protein-protein interactions (PPIs) and protein structure using mass spectrometry (XL-MS). Its unique structure incorporates three key features that address common challenges in proteomics research:
-
N-Hydroxysuccinimide (NHS) Esters: These reactive groups at either end of the molecule efficiently form stable amide bonds with primary amines, such as the ε-amine of lysine (B10760008) residues and the N-terminus of proteins, which are abundantly available on protein surfaces.[1][2][3][4]
-
Polyethylene (B3416737) Glycol (PEG) Spacers: The short PEG1 units (-(CH₂)₂-O-) that flank the central disulfide bond act as hydrophilic spacers. The inclusion of PEG enhances the water solubility of the crosslinker and the resulting protein conjugates, which is particularly advantageous for working with proteins or complexes prone to aggregation.[5][6][7][8][9] This increased hydrophilicity can also improve the accessibility of the reactive groups to the protein surface.[5][6]
-
Cleavable Disulfide (SS) Bond: The central disulfide bond is readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[10] This cleavability is crucial for mass spectrometry analysis, as it allows complex crosslinked peptide signals to be simplified into their constituent linear peptides, greatly facilitating data analysis and confident identification of crosslinked sites.[11][12]
These features make this compound an effective tool for capturing both stable and transient protein interactions within their native context, including in vitro studies with purified complexes and in vivo studies within living cells, due to its expected membrane permeability.[13][14][15]
Applications in Proteomics
-
Mapping Protein-Protein Interaction Networks: Covalently capture interacting proteins in vitro or in vivo to identify binding partners and map interaction interfaces.[11][13][14]
-
Structural Elucidation of Protein Complexes: The crosslinks provide distance constraints that can be used to build or validate low-resolution 3D models of protein complexes.[4][12]
-
Analysis of Protein Conformation: Intramolecular crosslinks can reveal information about protein folding and conformational changes in response to stimuli or drug binding.[14]
Comparison with Other Crosslinkers
The selection of a crosslinker is critical for the success of an XL-MS experiment. The table below compares the properties of this compound with other common crosslinkers.
| Feature | This compound (Inferred) | DSS (Disuccinimidyl suberate) | DTSSP (Dithiobis(sulfosuccinimidyl propionate)) | DSSO (Disuccinimidyl sulfoxide) |
| Reactive Groups | NHS Ester (Amine-reactive) | NHS Ester (Amine-reactive) | Sulfo-NHS Ester (Amine-reactive) | NHS Ester (Amine-reactive) |
| Spacer Arm | PEGylated, Hydrophilic | Hydrocarbon, Hydrophobic | Hydrocarbon, Hydrophilic (Sulfonated) | Sulfoxide-containing, Hydrophilic |
| Spacer Length (Å) | ~16.9 Å (estimated) | 11.4 Å | 12.0 Å | 10.1 Å |
| Cleavability | Chemically Cleavable (Reducing Agents) | Non-Cleavable | Chemically Cleavable (Reducing Agents) | MS-Cleavable (Collision-Induced Dissociation) |
| Solubility | High aqueous solubility[7][16] | Low aqueous solubility (requires organic solvent)[9] | High aqueous solubility[15] | Moderate aqueous solubility |
| Cell Permeability | Permeable (expected) | Permeable[15][17] | Impermeable (ideal for cell-surface)[15] | Permeable |
| Primary Use Case | In vivo / in vitro PPIs, improved solubility | In vivo / in vitro PPIs, structural analysis | Cell-surface protein interactions | Simplified MS data analysis (MS-cleavable) |
Experimental Protocols & Visualizations
Logical Diagram: Crosslinker Reaction and Cleavage
The diagram below illustrates the two-stage process of using this compound: the reaction of its NHS esters with primary amines on proteins to form a covalent link, and the subsequent cleavage of the disulfide bond by a reducing agent to separate the crosslinked peptides for analysis.
Protocol 1: In Vitro Crosslinking of Purified Proteins
This protocol describes the crosslinking of purified proteins or protein complexes.
Materials:
-
Purified protein sample (0.1-2 mg/mL)
-
Amine-free reaction buffer (e.g., 20 mM HEPES or PBS, pH 7.5)
-
This compound crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl or 1 M Glycine (B1666218), pH 7.5)
-
Reducing sample buffer for SDS-PAGE (containing DTT or β-mercaptoethanol)
-
Non-reducing sample buffer for SDS-PAGE
Procedure:
-
Sample Preparation: Ensure the protein sample is in an amine-free buffer. Buffers containing Tris or glycine will compete with the reaction and must be removed by dialysis or buffer exchange.[4][15]
-
Crosslinker Preparation: Immediately before use, prepare a 25 mM stock solution of this compound in anhydrous DMSO or DMF. Do not store the stock solution, as NHS esters are moisture-sensitive and will hydrolyze.[2]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration of 0.25 - 2 mM. A 25- to 50-fold molar excess of crosslinker to protein is a common starting point.[12] The optimal concentration should be determined empirically.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]
-
Quenching: Stop the reaction by adding quenching buffer to a final concentration of 20-50 mM (e.g., add 20 µL of 1 M Tris-HCl to a 1 mL reaction). Incubate for 15 minutes at room temperature to quench any unreacted crosslinker.[2]
-
Analysis: Analyze the crosslinking reaction products by SDS-PAGE. The appearance of higher molecular weight bands corresponding to crosslinked species confirms a successful reaction. Compare lanes with non-reducing and reducing sample buffer to confirm the cleavability of the crosslinks.
Protocol 2: In Vivo Crosslinking in Mammalian Cells
This protocol provides a general guideline for crosslinking proteins within living cells.
Materials:
-
Adherent or suspension mammalian cells
-
PBS (Phosphate-Buffered Saline)
-
This compound crosslinker
-
Anhydrous DMSO
-
Quenching Buffer (e.g., 100 mM Tris-HCl in PBS, pH 7.5)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Cell scraper (for adherent cells)
Procedure:
-
Cell Preparation: Wash cells twice with ice-cold PBS to remove amine-containing components from the culture medium. For adherent cells, perform washes in the culture dish. For suspension cells, pellet by centrifugation (e.g., 500 x g for 3 min) and resuspend in PBS.
-
Crosslinker Preparation: Prepare a fresh stock solution of this compound in anhydrous DMSO (e.g., 50 mM).
-
Crosslinking Reaction: Resuspend or cover the cells with PBS. Add the crosslinker stock solution to a final concentration of 1-5 mM.[2]
-
Incubation: Incubate for 30 minutes at room temperature or on ice.[2][13] Incubation at 4°C can help reduce active cellular processes and internalization.
-
Quenching: Pellet the cells (if in suspension) and aspirate the crosslinking solution. Add ice-cold Quenching Buffer and incubate for 15 minutes on ice to stop the reaction.
-
Cell Lysis: Wash the cells once more with ice-cold PBS. Lyse the cells using a suitable lysis buffer containing protease inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Extraction: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. The supernatant contains the crosslinked protein complexes and is ready for downstream analysis, such as immunoprecipitation or direct preparation for mass spectrometry.[13]
Workflow for XL-MS Sample Preparation and Analysis
The following diagram outlines the complete workflow from a crosslinked sample to the final identification of interacting peptides via mass spectrometry.
References
- 1. NHS-Esters As Versatile Reactivity-Based Probes for Mapping Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Protein Crosslinking | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. Cross-Linking and Mass Spectrometry Methodologies to Facilitate Structural Biology: Finding a Path through the Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing protein dynamics analysis with hydrophilic polyethylene glycol cross-linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. A Brief Description of the Advantages and Challenges of PEGylated Proteins | MtoZ Biolabs [mtoz-biolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In Vivo Protein Cross-Linking | Springer Nature Experiments [experiments.springernature.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. PEG NHS ester, Active ester linker, Amine reactive Reagents | AxisPharm [axispharm.com]
- 17. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Conjugation Efficiency with NHS-PEG₁-SS-PEG₁-NHS
This technical support center is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conjugation efficiency when using the bifunctional, cleavable linker NHS-PEG₁-SS-PEG₁-NHS.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism of NHS-PEG₁-SS-PEG₁-NHS?
A1: The NHS-PEG₁-SS-PEG₁-NHS linker facilitates the conjugation of two amine-containing molecules through a two-step process. The N-hydroxysuccinimide (NHS) esters at each end of the polyethylene (B3416737) glycol (PEG) spacer react with primary amines (-NH₂) on the target molecules.[1][2] This reaction, a nucleophilic acyl substitution, forms a stable amide bond and releases N-hydroxysuccinimide as a byproduct.[][4] The linker contains a central disulfide bond (-S-S-), which can be cleaved by reducing agents, allowing for the separation of the conjugated molecules when desired.[5][6]
Q2: My conjugation yield is significantly lower than expected. What are the primary areas I should investigate?
A2: Low conjugation efficiency with this linker can typically be attributed to one of three main areas: issues with the NHS ester-amine reaction, compromised integrity of the disulfide bond, or suboptimal protein/reagent quality. A systematic investigation into your reaction conditions, reagent handling, and buffer composition is the most effective approach to troubleshooting.
Q3: Can the disulfide bond in the linker be prematurely cleaved during the conjugation reaction?
A3: Yes, premature cleavage of the disulfide bond is a potential cause of low conjugation efficiency.[7] This can occur if reducing agents are present in the reaction buffer or in the sample of the molecule to be conjugated.[8] It is crucial to ensure that all buffers and samples are free from reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) before starting the conjugation.
Troubleshooting Guides
Issue 1: Low or No Conjugation Efficiency
This is the most common issue and can be caused by a variety of factors related to the NHS ester reaction chemistry.
Caption: Troubleshooting workflow for low conjugation efficiency.
| Parameter | Optimal Range/Condition | Rationale and Consequences of Deviation |
| pH | 7.2 - 8.5 | Below this range, primary amines are protonated and non-nucleophilic, slowing the reaction.[9] Above this range, hydrolysis of the NHS ester is rapid, reducing the amount of active linker available for conjugation.[2] |
| Buffer Composition | Amine-free buffers (e.g., PBS, HEPES, Borate) | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester, significantly reducing conjugation efficiency.[9][10] |
| NHS Ester Stability | Prepare fresh in anhydrous DMSO or DMF | NHS esters are moisture-sensitive and readily hydrolyze in aqueous solutions.[11][12] Stock solutions should not be stored in aqueous buffers. |
| Molar Ratio (Linker:Molecule) | 5- to 20-fold molar excess of linker | A higher molar excess can drive the reaction to completion, especially for dilute protein solutions.[11] However, excessive labeling can lead to protein precipitation. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can slow the rate of hydrolysis, which can be beneficial for longer reaction times.[9] Room temperature reactions are faster.[12] |
| Presence of Reducing Agents | Absent | Reducing agents will cleave the disulfide bond in the linker, preventing the formation of the desired conjugate.[8] |
Issue 2: Protein Precipitation During or After Conjugation
Precipitation of the protein-conjugate can lead to a loss of active material and difficulty in purification.
| Cause | Solution |
| High Concentration of Organic Solvent | Ensure the final concentration of the organic solvent (e.g., DMSO, DMF) used to dissolve the linker is typically less than 10% of the total reaction volume.[13] |
| High Degree of Labeling | Excessive modification of the protein with the linker can alter its physicochemical properties, leading to aggregation.[13] Reduce the molar excess of the linker in the reaction. |
| Change in Protein's Isoelectric Point (pI) | The conjugation of NHS esters to primary amines neutralizes their positive charge, which can alter the protein's pI. If the new pI is close to the buffer pH, solubility can decrease. Consider adjusting the buffer pH or using a different buffer system.[13] |
| Inherent Instability of the Protein | The protein itself may be unstable under the required reaction conditions (e.g., pH, temperature). Ensure the chosen buffer and reaction conditions are compatible with your protein's stability. |
Experimental Protocols
Protocol 1: General Protein-Protein Conjugation using NHS-PEG₁-SS-PEG₁-NHS
This protocol outlines a general procedure for conjugating two proteins (Protein A and Protein B) using the NHS-PEG₁-SS-PEG₁-NHS linker.
Caption: Workflow for protein-protein conjugation.
-
Reagent Preparation:
-
Protein Solutions: Prepare Protein A and Protein B at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[8] If the proteins are in a buffer containing primary amines, perform a buffer exchange using dialysis or a desalting column.
-
Linker Solution: Immediately before use, dissolve the NHS-PEG₁-SS-PEG₁-NHS linker in anhydrous DMSO to a concentration of 10-20 mM.[5] Do not prepare aqueous stock solutions of the linker for storage.[11]
-
Quenching Buffer: Prepare a 1 M solution of Tris-HCl or glycine, pH 8.0.
-
-
Activation of Protein A:
-
Add a 5- to 20-fold molar excess of the freshly prepared linker solution to the Protein A solution.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
Remove the excess, unreacted linker using a desalting column equilibrated with the amine-free reaction buffer.
-
-
Conjugation to Protein B:
-
Immediately add the purified, activated Protein A to the Protein B solution. A 1:1 molar ratio of activated Protein A to Protein B is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.[2]
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from excess reagents and byproducts using an appropriate method, such as size-exclusion chromatography.
-
Protocol 2: Checking the Reactivity of the NHS Ester Linker
This protocol can be used to determine if the NHS ester functionality of the linker has been compromised due to hydrolysis.
-
Prepare a solution of the NHS-PEG₁-SS-PEG₁-NHS linker in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5).
-
Measure the initial absorbance at 260 nm.
-
Induce hydrolysis by adding a small amount of a strong base (e.g., 0.5 M NaOH) to the solution.
-
Immediately measure the final absorbance at 260 nm. A significant increase in absorbance indicates the release of N-hydroxysuccinimide and confirms that the NHS ester was active.[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. DBCO-PEG3-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Use of pyridazinediones as extracellular cleavable linkers through reversible cysteine conjugation - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08362F [pubs.rsc.org]
- 11. PEGs with Cleavable Linker [jenkemusa.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
preventing hydrolysis of NHS esters in aqueous solution
Technical Support Center: NHS Ester Bioconjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments, with a focus on preventing hydrolysis.
Frequently Asked Questions (FAQs)
Q1: What is an NHS ester and what is it used for?
N-hydroxysuccinimide (NHS) esters are reactive compounds widely used to covalently attach molecules to proteins, peptides, and other biomolecules.[1][2] This chemical method primarily targets primary amines (-NH₂), such as the N-terminus of a protein or the side chain of lysine (B10760008) residues, to form a stable and irreversible amide bond.[1][3]
Q2: What is NHS ester hydrolysis and why is it a problem?
Hydrolysis is the primary degradation pathway for NHS esters.[4] It is a chemical reaction where the NHS ester reacts with water, cleaving the ester bond.[4] This renders the reagent inactive and unable to conjugate to the target amine.[5] This process competes directly with the desired labeling reaction (aminolysis), and if hydrolysis is significant, it can dramatically lower the yield of your final conjugated product.[4][5]
Q3: What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH for reacting NHS esters with primary amines is typically in the range of 7.2 to 8.5.[6][7] Many protocols recommend a more specific range of 8.3 to 8.5 to maximize reaction efficiency.[2][8][9] This pH range represents a critical compromise: it is high enough to ensure a sufficient concentration of deprotonated, reactive primary amines, yet low enough to keep the rate of competing hydrolysis manageable.[3][5]
Q4: Which buffers are recommended for NHS ester reactions, and which should be avoided?
It is critical to use buffers that are free of primary amines, as these will compete with your target molecule for reaction with the NHS ester.[10][11][12]
-
Recommended Buffers: Phosphate-buffered saline (PBS), Sodium Bicarbonate, HEPES, and Borate buffers are all suitable, provided they are adjusted to the optimal pH range (7.2-8.5).[6][7][12] A 0.1 M sodium bicarbonate or phosphate (B84403) buffer is a common choice.[2][8]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, must be avoided in the reaction mixture.[6][13] However, they are useful for quenching (stopping) the reaction once it is complete.[6][12]
Q5: How should I prepare and store my NHS ester reagents to prevent hydrolysis?
Proper storage and handling are essential to maintain the reactivity of NHS ester reagents by minimizing exposure to moisture.[11][14]
-
Storage: Store NHS ester reagents as a dry powder at -20°C in a desiccator.[11][14]
-
Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent water from condensing onto the cold powder.[10][15]
-
Stock Solutions: Prepare stock solutions immediately before use in a high-quality, anhydrous (water-free) organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10][11][13] Do not prepare and store aqueous stock solutions, as they will hydrolyze quickly.[2]
Troubleshooting Guide: Low Conjugation Efficiency
Low or non-existent labeling efficiency is a common problem. Use this guide to diagnose and resolve the issue.
| Problem / Observation | Potential Cause | Recommended Action |
| Low or No Product Yield | 1. Hydrolyzed NHS Ester Reagent: The reagent was compromised by moisture before the reaction. | - Allow the reagent vial to warm to room temperature before opening to prevent condensation.[10][15]- Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[10][11]- Avoid using old stock solutions or those subjected to multiple freeze-thaw cycles.[10] |
| 2. Incorrect Buffer pH: The pH is too low (amines are protonated and unreactive) or too high (hydrolysis is too rapid). | - Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[13] A lower pH (e.g., 7.4) can be used for sensitive proteins, but this requires a longer incubation time.[16] | |
| 3. Competing Amines in Buffer: The buffer (e.g., Tris, glycine) or contaminants (e.g., ammonium (B1175870) salts) are reacting with the NHS ester. | - Ensure the protein solution is free from amine-containing substances.[13] If necessary, perform a buffer exchange via dialysis or a desalting column before starting the conjugation.[13][17] | |
| 4. Low Protein Concentration: The concentration of the target amine is too low, making hydrolysis the more favorable reaction. | - Increase the concentration of your protein. A concentration of 1-10 mg/mL is recommended.[2][13] If the protein concentration is low, the labeling efficiency will be reduced.[18] | |
| 5. Poor Reagent Solubility: The NHS ester is not fully dissolved in the aqueous reaction mixture. | - Ensure the NHS ester is completely dissolved in anhydrous DMSO or DMF before adding it to the protein solution.[13] The final concentration of the organic solvent should typically be less than 10%.[13] | |
| Reaction Fails to Go to Completion | pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution over time.[2][8] | - For large-scale reactions, consider using a more concentrated buffer to maintain pH stability.[2][8] Monitor the pH during the reaction if possible. |
| Protein Precipitates During Reaction | Change in Protein Charge/Stability: Neutralizing the positive charge of lysine residues can alter the protein's isoelectric point and solubility. The organic solvent can also cause precipitation. | - Try performing the reaction at a lower temperature (e.g., 4°C).[13]- Reduce the molar excess of the NHS ester.[13]- Ensure the final concentration of the organic solvent is minimal.[13] |
Quantitative Data on NHS Ester Stability
The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The rate of hydrolysis increases significantly as the pH becomes more alkaline.[4][6]
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[6][19][20] |
| 8.0 | 4°C | ~1 hour[19][21][22] |
| 8.6 | 4°C | 10 minutes[6][19][21] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer composition.
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins, labels, and desired degrees of labeling.
1. Materials
-
Protein: Dissolved in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-10 mg/mL.[2][13]
-
NHS Ester Reagent: Stored as a dry powder at -20°C.
-
Anhydrous Solvent: High-quality, amine-free DMSO or DMF.[10][13]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH ~8.0.[14]
-
Purification: Desalting column (e.g., gel filtration) or dialysis equipment.[8][17]
2. Procedure
-
Prepare Protein Solution: Ensure your protein is in an amine-free reaction buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3-8.5).[12] If not, perform a buffer exchange.[13]
-
Prepare NHS Ester Solution: Immediately before use, allow the NHS ester vial to warm to room temperature.[10] Dissolve the reagent in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[10]
-
Perform Labeling Reaction: Calculate the volume of NHS ester stock needed to achieve the desired molar excess (a 5- to 20-fold molar excess is a common starting point).[7][17] While gently stirring or vortexing, add the NHS ester stock solution to the protein solution.[8]
-
Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[8][10] If the label is light-sensitive, protect the reaction from light.[14]
-
Quench the Reaction: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.[6][14] Incubate for 15-30 minutes.[10]
-
Purify Conjugate: Remove excess, unreacted label and byproducts (like N-hydroxysuccinimide) by gel filtration, dialysis, or another suitable chromatographic method.[8][16]
Visualizations
Competing Reaction Pathways
The success of an NHS ester conjugation hinges on favoring the aminolysis pathway over the competing hydrolysis pathway.
Caption: NHS Ester Reaction Pathways
Troubleshooting Flowchart for Low Conjugation Efficiency
A logical workflow to diagnose common issues with NHS ester reactions.
Caption: Troubleshooting Low Labeling Efficiency
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. interchim.fr [interchim.fr]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. glenresearch.com [glenresearch.com]
- 17. benchchem.com [benchchem.com]
- 18. biotium.com [biotium.com]
- 19. interchim.fr [interchim.fr]
- 20. help.lumiprobe.com [help.lumiprobe.com]
- 21. nanocomposix.com [nanocomposix.com]
- 22. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: NHS-PEG1-SS-PEG1-NHS Conjugation
Here is a technical support center for optimizing the molar ratio of NHS-PEG1-SS-PEG1-NHS to your protein.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when optimizing the molar ratio of this compound to a protein.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the conjugation process, providing potential causes and actionable solutions in a question-and-answer format.
Q1: What is the optimal molar ratio of this compound to my protein?
A1: There is no single optimal ratio; it must be determined empirically for each specific protein and application.[1] A common starting point is a 10- to 20-fold molar excess of the NHS ester reagent to the protein.[2][3][4][5] For dilute protein solutions (below 1-2 mg/mL), a higher molar excess may be required to achieve sufficient labeling.[4][6][7] The ideal ratio is a balance between achieving a sufficient degree of labeling and avoiding potential issues like protein precipitation or loss of biological activity due to over-modification.[1] We recommend performing a series of small-scale trial reactions with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to identify the best condition.[6]
Q2: Why is my conjugation efficiency very low or non-existent?
A2: Low conjugation efficiency is a frequent issue with several potential causes.[2][8] Use the following guide to diagnose the problem:
-
Incorrect Buffer Composition : Your buffer may contain primary amines (e.g., Tris, glycine) which compete with your protein for reaction with the NHS ester.[2][9]
-
Suboptimal pH : The reaction of NHS esters with primary amines (N-terminus and lysine (B10760008) residues) is highly pH-dependent. The optimal range is typically pH 7.2-8.5.[2][6][10] Below this range, the amines are protonated and less reactive.[9] Above this range, hydrolysis of the NHS ester reagent accelerates, reducing its availability to react with the protein.[2][11]
-
Solution : Ensure your reaction buffer is within the optimal pH range, ideally between 8.3 and 8.5, using a calibrated pH meter.[9]
-
-
Hydrolyzed/Inactive Reagent : NHS esters are moisture-sensitive and can hydrolyze over time if not stored and handled properly.[6][12]
-
Solution : Always store the this compound reagent desiccated at -20°C to -80°C.[2][9] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][6] Prepare the stock solution in an anhydrous solvent like DMSO or DMF immediately before use and discard any unused solution.[4][5]
-
-
Low Reactant Concentration : Reactions with dilute protein solutions are often less efficient.[11]
Q3: My protein precipitated after I added the this compound solution. What went wrong?
A3: Protein precipitation is typically caused by one of two factors:
-
High Concentration of Organic Solvent : NHS esters are often dissolved in DMSO or DMF. Adding too large a volume of this organic solvent can denature and precipitate the protein.
-
Over-labeling (Hyper-conjugation) : Adding too high a molar excess of the reagent can lead to extensive modification of the protein surface, altering its net charge and isoelectric point (pI), which can reduce its solubility and cause precipitation.[12]
-
Solution : Reduce the molar excess of the this compound reagent in subsequent trial reactions.
-
Q4: What are the potential side reactions with NHS esters?
A4: While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH or with long incubation times.[8] The most common side reaction is the O-acylation of hydroxyl groups on serine, threonine, and tyrosine residues.[13][14][15] These resulting ester bonds are less stable than the amide bonds formed with primary amines.[13] Reactions with cysteine and histidine have also been reported.[13] To minimize these side reactions, it is best to work within the recommended pH range of 7.2-8.5 and use the lowest effective molar excess of the crosslinker.[8][13]
Data Presentation: Reaction Parameters and Buffers
The following tables summarize key parameters for your conjugation experiments.
Table 1: Recommended Starting Molar Ratios & Conditions
| Parameter | Recommended Range | Notes |
|---|---|---|
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations are generally more efficient.[4][6] |
| Molar Ratio (NHS:Protein) | 5:1 to 50:1 | Start with a 10:1 or 20:1 ratio and optimize.[4][6] |
| Reaction pH | 7.2 - 8.5 | pH 8.3-8.5 is often considered optimal.[2][9] |
| Reaction Temperature | 4°C to Room Temp (25°C) | Room temperature for 30-60 min or 4°C for 2-4 hours up to overnight.[4][5] |
| Incubation Time | 30 min - 4 hours | Longer times may be needed at lower temperatures or pH.[2] |
| Quenching Agent | 20-100 mM Tris or Glycine | Add after the reaction to consume any unreacted NHS ester.[2] |
Table 2: Buffer Compatibility
| Compatible Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
|---|---|
| Phosphate-Buffered Saline (PBS) | Tris (TBS, etc.) |
| Carbonate/Bicarbonate Buffers | Glycine |
| HEPES Buffers | Buffers with any primary amine additives |
| Borate Buffers |
Data compiled from sources[2][8][9].
Experimental Protocols
Protocol 1: Optimizing the Molar Ratio (Small-Scale Trial Reactions)
This protocol describes a method to empirically determine the optimal molar ratio of this compound to your protein.
-
Prepare the Protein Solution :
-
Prepare the NHS Ester Stock Solution :
-
Perform the Labeling Reactions :
-
Set up a series of parallel reactions. For each reaction, use the same amount of protein.
-
Calculate the volume of the 10 mM NHS ester stock solution needed to achieve the desired molar excess for each reaction (e.g., 5:1, 10:1, 20:1, 40:1).
-
While gently stirring the protein solutions, add the calculated volume of the NHS ester stock. Ensure the final DMSO/DMF concentration does not exceed 10%.[4]
-
Incubate the reactions at room temperature for 1 hour or at 4°C for 2-4 hours.[2][4]
-
-
Quench the Reactions :
-
Analyze the Results :
-
Remove unreacted NHS ester using a desalting column or dialysis.[4][5]
-
Analyze the degree of conjugation for each molar ratio using SDS-PAGE. The PEGylated protein will show an increase in apparent molecular weight.[16] The presence of multiple bands can indicate a mixture of species with different numbers of attached PEG linkers.[16]
-
Select the molar ratio that provides the desired level of conjugation without causing significant precipitation or aggregation.
-
Protocol 2: Characterization by SDS-PAGE
-
Sample Preparation : Mix a small aliquot of your quenched and purified reaction mixture with SDS-PAGE loading buffer. Include a lane with the unmodified protein as a control.
-
Electrophoresis : Load the samples onto a suitable polyacrylamide gel and run the electrophoresis according to standard procedures.
-
Gel Staining and Visualization : After electrophoresis, stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Data Analysis : Image the gel. Compare the migration of the bands from the conjugation reactions to the unmodified protein control. A shift to a higher apparent molecular weight indicates successful PEGylation. The intensity and number of shifted bands will help you assess the efficiency and heterogeneity of the reaction at different molar ratios.[16]
Visualizations
The following workflow diagram illustrates the logical steps for troubleshooting and optimizing your protein conjugation experiment.
Caption: Workflow for optimizing the molar ratio of this compound to protein.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - CH [thermofisher.com]
- 12. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Managing Solubility of NHS-PEG1-SS-PEG1-NHS Conjugates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address solubility challenges encountered with NHS-PEG1-SS-PEG1-NHS conjugates.
Frequently Asked Questions (FAQs)
Q1: What is an this compound conjugate and what are its key functional components?
A: this compound is a homobifunctional crosslinking reagent. Its structure is designed for specific, controlled conjugation and subsequent cleavage. The key components are:
-
N-Hydroxysuccinimide (NHS) Esters: These are amine-reactive groups located at both ends of the molecule. They form stable amide bonds with primary amines (e.g., lysine (B10760008) residues on proteins) at a pH of 7.2-8.5.[1][2]
-
Polyethylene (B3416737) Glycol (PEG1) Spacers: The short PEG1 linkers are hydrophilic and intended to improve the water solubility of the crosslinker and the resulting conjugate.[3][4][5]
-
Cleavable Disulfide Bond (-SS-): The central disulfide bond can be cleaved by reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). This feature is useful for applications requiring the release of a conjugated molecule under reducing conditions, such as within a cell.[5]
Q2: Why is my this compound conjugate difficult to dissolve in aqueous buffers?
A: While the PEG spacers enhance hydrophilicity, the overall solubility of the conjugate in purely aqueous solutions can be limited.[5][6] Direct dissolution in aqueous buffers is not recommended primarily because the NHS esters are highly susceptible to rapid hydrolysis, which inactivates the reagent.[6] Many non-sulfonated NHS-ester reagents are inherently water-insoluble and require an organic solvent for initial dissolution.[1]
Q3: What is the recommended method for dissolving this compound conjugates?
A: The recommended method is to first prepare a concentrated stock solution in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[6][7][8][9] This stock solution should be prepared immediately before use and then added in a small volume to the aqueous reaction buffer containing the molecule to be conjugated.[6][10]
Q4: Why is it critical to use an anhydrous organic solvent for the stock solution?
A: NHS esters are highly sensitive to moisture.[8][9][11] Any water present in the organic solvent will cause hydrolysis of the NHS ester, rendering it inactive and unable to react with primary amines.[6] Using a fresh, unopened bottle of anhydrous, high-purity solvent is recommended.[6]
Q5: Which buffers should I use for the conjugation reaction, and which should I avoid?
A: It is essential to use buffers that do not contain primary amines.[6][8][9]
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate buffers within a pH range of 7.2 to 8.5 are suitable.[1][6]
-
Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218), must be avoided as they will compete with the target molecule for reaction with the NHS ester.[6][8][9][12] Tris or glycine can, however, be used to quench the reaction after the desired conjugation time.[1][6]
Q6: How does pH affect the stability and reactivity of the this compound conjugate?
A: The pH of the reaction buffer is a critical factor that requires a balance between amine reactivity and NHS ester stability.[13][14]
-
Optimal Reactivity: A slightly alkaline pH (7.2-8.5) is necessary to ensure that the primary amines on the target molecule are deprotonated and nucleophilic enough to react with the NHS ester.[1][13][14]
-
Hydrolysis: The rate of NHS ester hydrolysis increases significantly with increasing pH.[1][13] At higher pH values, the competing hydrolysis reaction can lead to a substantial loss of active crosslinker.[13]
Troubleshooting Guide
Problem 1: The conjugate powder does not dissolve in the organic solvent (DMSO or DMF).
| Possible Cause | Solution |
| Solvent Quality | The organic solvent may not be anhydrous. Moisture can lead to hydrolysis and the formation of byproducts with different solubility profiles.[6] Use a fresh, unopened bottle of high-purity, anhydrous DMSO or DMF. Store solvents properly with desiccants. |
| Concentration Too High | You may be attempting to make a stock solution that is too concentrated. Try dissolving a smaller amount of the conjugate or increasing the volume of the solvent. |
| Low Temperature | If the solvent is cold, it may reduce the solubility. Ensure the solvent is at room temperature. Gentle warming may be attempted, but be cautious as heat can accelerate degradation if moisture is present. |
Problem 2: A precipitate forms when the conjugate's organic stock solution is added to the aqueous reaction buffer.
| Possible Cause | Solution |
| Poor Linker Solubility at Final Concentration | The conjugate has limited solubility in the aqueous buffer, and adding the stock solution causes it to precipitate. Add the stock solution dropwise to the reaction mixture while gently stirring. [7] This helps to disperse the conjugate quickly. |
| High Percentage of Organic Solvent | Adding too much of the organic solvent can cause the target molecule (e.g., protein) to precipitate.[3] Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%. [3] If necessary, prepare a more concentrated stock solution of the crosslinker. |
| Low Intrinsic Solubility of the Target Molecule | The target molecule itself may have low solubility in the chosen buffer, which is exacerbated by the addition of the crosslinker. Re-evaluate the buffer composition. Adjusting the ionic strength or adding non-ionic detergents might improve the solubility of your target molecule without interfering with the reaction. [6] |
Problem 3: The conjugation reaction has a low or no yield.
| Possible Cause | Solution |
| Hydrolysis of the NHS Ester | This is the most common cause of low yield.[6] The NHS esters were inactivated by water before they could react with the target amines. Ensure the crosslinker is stored in a desiccated environment at -20°C. [3] Allow the vial to warm to room temperature before opening to prevent condensation.[8][9][11] Prepare the stock solution in anhydrous solvent immediately before use.[3][8][9] |
| Presence of Primary Amines in the Buffer | Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[6][12] Perform a buffer exchange to an amine-free buffer (e.g., PBS) at the appropriate pH before starting the conjugation. [6] |
| Inaccessible Target Amines | The primary amines on the target molecule may be sterically hindered or buried within its structure. Consider denaturing the protein slightly if its native structure is not required for the application. Alternatively, use a crosslinker with a longer PEG spacer arm. |
| Dilute Protein Solution | In dilute protein solutions, the concentration of water molecules is much higher than that of the primary amines, which favors hydrolysis.[3] Increase the protein concentration to improve reaction efficiency. [3] |
Problem 4: The protein conjugate precipitates after the reaction.
| Possible Cause | Solution |
| High Degree of Crosslinking | Excessive crosslinking can lead to the formation of large, insoluble aggregates.[3][11] Reduce the molar excess of the crosslinker or shorten the reaction time. [3] |
| Change in Protein Charge | The reaction of NHS esters with primary amines neutralizes the positive charge of lysine residues. This change in the protein's overall charge can affect its solubility.[3] Using a PEGylated crosslinker like this one already helps, but you may need to further optimize the degree of labeling. |
| Aggregation | The PEGylation process itself can sometimes induce aggregation, especially with a high degree of labeling.[6] Try performing the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate and potentially reduce aggregation. [11] Adding stabilizing agents like arginine to the buffer can also be beneficial.[7] |
Quantitative Data
Table 1: Half-life of NHS Esters at Various pH and Temperatures
This data is for general N-hydroxysuccinimide esters and can be used as an approximation for the behavior of this compound.
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[1][15] |
| 7.0 | Room Temperature | ~7 hours[13] |
| 8.0 | Room Temperature | 210 minutes[13][16] |
| 8.5 | Room Temperature | 180 minutes[13][16] |
| 8.6 | 4 | 10 minutes[1][15] |
| 8.6 | Room Temperature | ~10 minutes[13] |
| 9.0 | Room Temperature | 125 minutes[13][16] |
Table 2: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| Reaction pH | 7.2 - 8.5[1][13] | Balances amine reactivity and NHS ester hydrolysis. An optimal pH of 8.3-8.5 is often recommended.[15][17] |
| Reaction Temperature | 4°C - 25°C (Room Temperature)[11] | Lower temperatures can slow the reaction and may reduce aggregation for unstable proteins.[11] |
| Reaction Time | 30 minutes - 2 hours[11] | Shorter times may be sufficient and can limit the extent of aggregation.[11] |
| Crosslinker:Protein Molar Ratio | 5:1 - 100:1[11] | A common starting point is a 20-fold molar excess.[3] This needs to be optimized for each specific application. |
| Protein Concentration | 1 - 10 mg/mL[10][17] | Higher concentrations can improve conjugation efficiency.[3] |
| Organic Solvent in Final Reaction Volume | < 10%[3] | Higher concentrations can cause protein precipitation.[3] |
Experimental Protocols
Protocol 1: Recommended Solubilization and Conjugation of this compound to a Protein
Materials:
-
This compound conjugate
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Protein to be conjugated
-
Conjugation Buffer: Amine-free buffer, e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.5.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine.
-
Desalting column or dialysis equipment for purification.
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Crosslinker Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[8][9][11]
-
Immediately before use, dissolve the required amount of the conjugate in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).[5] Do not store the stock solution.[8][9][18]
-
-
Perform the Conjugation Reaction:
-
Calculate the volume of the crosslinker stock solution needed to achieve the desired molar excess over the protein (a 20-fold molar excess is a good starting point).[3]
-
Add the calculated volume of the crosslinker stock solution dropwise to the protein solution while gently stirring.[7]
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[3]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[9][14]
-
-
Quench the Reaction:
-
Purify the Conjugate:
Visualizations
Caption: Recommended experimental workflow for this compound.
Caption: Competing reaction pathways for NHS-activated esters.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. benchchem.com [benchchem.com]
- 4. Conjugation of polyethylene glycol via a disulfide bond confers water solubility upon a peptide model of a protein transmembrane segment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. broadpharm.com [broadpharm.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Antibody-Drug Conjugates
This center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals address challenges related to the aggregation of antibody-drug conjugates (ADCs) during their experiments.
Frequently Asked Questions (FAQs) about ADC Aggregation
Q1: What are the primary causes of antibody-drug conjugate (ADC) aggregation?
ADC aggregation is a multifaceted issue stemming from the intrinsic properties of the ADC components and extrinsic factors related to the manufacturing and storage processes.[1] Key causes include:
-
Hydrophobicity of Payloads and Linkers : The most significant factor is often the conjugation of hydrophobic payloads to the antibody.[1][2] These hydrophobic patches on the antibody's surface can interact with similar regions on other ADC molecules, initiating aggregation.[1][2]
-
High Drug-to-Antibody Ratio (DAR) : A higher DAR increases the overall hydrophobicity of the ADC, which raises the tendency for molecules to self-associate and aggregate.[1][3][4] ADCs with very high DARs (e.g., over 6) tend to be cleared more quickly from circulation due to this effect.[1]
-
Conjugation Chemistry : The method used to attach the drug to the antibody is crucial. Conventional methods targeting lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying stabilities and a higher tendency to aggregate.[1]
-
Manufacturing and Process Conditions : Conditions optimized for conjugation chemistry are not always ideal for antibody stability.[1][2][5] Factors such as high protein concentrations, pH values near the antibody's isoelectric point (pI), the use of organic co-solvents (e.g., DMSO) to dissolve the payload, and thermal or physical stress can all promote aggregation.[1][2][5][6]
-
Storage and Formulation : Inadequate storage conditions can accelerate ADC degradation and aggregation.[1] Exposure to thermal stress, repeated freeze-thaw cycles, agitation, and light can compromise stability.[1][3] The formulation's buffer composition, pH, and the absence of stabilizing excipients are also critical.[1]
Q2: Why is it critical to control ADC aggregation?
Controlling aggregation is paramount for the safety, efficacy, and manufacturability of an ADC therapeutic. Aggregates are considered a critical quality attribute (CQA) that must be closely monitored for several reasons:
-
Increased Immunogenicity : Aggregates, particularly high molecular weight (HMW) species, can elicit an immune response in patients, which can lead to adverse effects and reduced treatment efficacy.[2][6]
-
Reduced Efficacy : Aggregated ADCs may have altered binding affinity for the target antigen or be cleared from circulation more rapidly, reducing the therapeutic window and overall potency.[2]
-
Safety and Toxicity : Aggregates can activate immune cells through Fcγ receptors, leading to internalization in target-negative cells and causing off-target toxicity.[4][5] This can result in the accumulation of the drug in organs like the kidneys or liver.[4]
-
Manufacturing and Stability Issues : Aggregation can lead to product loss during purification steps and results in a shorter, less stable shelf-life for the final drug product.[2]
Q3: How does the Drug-to-Antibody Ratio (DAR) influence aggregation?
The DAR is a critical quality attribute that significantly impacts ADC stability.[3] Generally, a higher DAR leads to increased hydrophobicity on the antibody surface, which in turn increases the propensity for aggregation.[3][4][7] This is because the attached drug payloads are often hydrophobic, and a greater number of them creates more opportunities for intermolecular hydrophobic interactions.[2][6] Optimizing the DAR is a crucial balancing act between achieving the desired therapeutic potency and maintaining the ADC's stability and solubility.[1][4]
Q4: What role do excipients play in preventing ADC aggregation?
Excipients are crucial components in ADC formulations that help maintain stability.[5] Common stabilizing excipients include:
-
Surfactants : Non-ionic surfactants like Polysorbate 20 and Polysorbate 80 are effective in preventing protein surface adsorption and aggregation by shielding hydrophobic regions.[3][4][5]
-
Sugars/Polyols : Sugars such as sucrose (B13894) and trehalose (B1683222) act as stabilizers and cryoprotectants, protecting the ADC's structure, particularly in frozen or lyophilized formulations.[3][4]
-
Amino Acids : Certain amino acids, like arginine and proline, can suppress aggregation and increase the solubility of the ADC.[4]
-
Buffers : The choice of buffer (e.g., histidine, citrate) is critical for maintaining the optimal pH where the ADC is most stable and avoiding the isoelectric point (pI) where solubility is minimal.[4][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common ADC aggregation issues encountered during experiments.
Problem 1: High aggregation or precipitation is observed immediately after the conjugation step.
This is a common issue often caused by the significant increase in hydrophobicity of the ADC following payload attachment.
Systematic Troubleshooting Steps:
-
Review Payload and Linker Properties : Assess the hydrophobicity of your payload-linker. If it is highly hydrophobic, this is the most likely driver.
-
Solution : Consider using more hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG) groups, to counteract the payload's hydrophobicity.[5] If possible, evaluate if a lower Drug-to-Antibody Ratio (DAR) can achieve the desired efficacy while improving solubility.[1]
-
-
Examine Conjugation Conditions : The reaction conditions are often optimized for the chemical conjugation rather than antibody stability.[2]
-
Solution :
-
Check pH : Ensure the pH of the reaction buffer is not near the antibody's isoelectric point (pI), where it has minimum solubility.[1][6]
-
Minimize Co-solvents : If using organic co-solvents like DMSO to dissolve the payload, keep the final concentration as low as possible (ideally <5% v/v), as higher concentrations can destabilize the antibody.[3]
-
Reduce Concentration : High protein concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[5] Evaluate if the reaction can be performed at a lower antibody concentration.
-
-
-
Consider Advanced Strategies : If aggregation persists, the issue may be inherent to performing the conjugation in solution where ADC molecules can freely interact.
Problem 2: The ADC product is stable after purification but aggregates during formulation or long-term storage.
This type of aggregation suggests that the formulation buffer is not providing adequate long-term stability or that handling procedures are introducing stress.
Systematic Troubleshooting Steps:
-
Evaluate Formulation Buffer : The long-term stability of an ADC is highly dependent on its formulation.
-
Solution : Conduct a formulation screening study.
-
pH and Ionic Strength : Identify the optimal pH for maximum ADC stability. Adjusting the ionic strength with salts (e.g., NaCl) can also help screen charge interactions.[3]
-
Incorporate Stabilizing Excipients : The absence of stabilizers can leave the ADC vulnerable. Add excipients known to enhance protein stability. See the data table below for common choices and their functions.[1][5]
-
-
-
Control Storage and Handling Conditions : ADCs can be sensitive to environmental and physical stress.[4]
-
Solution :
-
Temperature : Store ADCs at the recommended temperature (e.g., -20°C to -80°C) to minimize thermal stress. Avoid frost-free freezers due to their temperature cycling.[3][4]
-
Freeze-Thaw Cycles : Avoid repeated freeze-thaw cycles, which can cause denaturation. Aliquot samples into single-use volumes after purification.[1][3]
-
Mechanical Stress : Minimize agitation and shaking. Use gentle mixing techniques instead of vigorous vortexing.[3]
-
Light Exposure : Protect ADCs with photosensitive payloads from light to prevent degradation.[3][5]
-
-
Data Presentation
Quantitative data is essential for understanding and mitigating aggregation. The following tables provide examples of how different factors can influence ADC stability.
Table 1: Effect of Drug-to-Antibody Ratio (DAR) and Thermal Stress on ADC Aggregation.
This table shows data for an ADC (SGN30 Q-sp1b-vcMMAE), demonstrating that a higher DAR and elevated temperature significantly increase the formation of soluble aggregates.
| Condition | DAR | Storage Temperature | Storage Duration | Soluble Aggregates (%) |
| Baseline | ~4 | 5 °C | 24 weeks | 3.96% |
| Thermal Stress | ~4 | 40 °C | 6 months | 23.58% |
(Data adapted from a study on SGN30 Q products. The specific ADC has a DAR value of 4).[3]
Table 2: Common Stabilizing Excipients for ADC Formulations.
This table summarizes common excipients used to prevent aggregation and their typical concentration ranges. An excipient screening study is recommended to find the optimal combination for your specific ADC.[4][5]
| Excipient Category | Example | Typical Concentration Range | Primary Function |
| Surfactants | Polysorbate 80 / 20 | 0.01% - 0.1% (w/v) | Prevents surface-induced aggregation and shields hydrophobic regions.[4][5] |
| Sugars (Bulking Agents) | Sucrose, Trehalose | 5% - 10% (w/v) | Stabilizes protein structure; acts as a cryo/lyoprotectant.[4][5] |
| Amino Acids | L-arginine, Glycine | 50 - 250 mM | Suppresses aggregation by increasing solubility.[4] |
| Buffers | Histidine, Citrate | 10 - 50 mM | Maintains optimal pH for stability, avoiding the isoelectric point.[4] |
Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
SEC is the standard method for separating and quantifying monomers, dimers, and higher-order aggregates based on their hydrodynamic radius.[8]
Objective: To quantify the percentage of high molecular weight (HMW) species (aggregates) and low molecular weight (LMW) species (fragments) in an ADC sample.[8]
Materials:
-
ADC Sample
-
HPLC System: An HPLC system with a UV detector (e.g., Agilent 1260 Infinity Bio-inert LC).[9]
-
SEC Column: A column suitable for antibody separations (e.g., Agilent AdvanceBio SEC 300Å, 2.7 µm or Tosoh TSKgel UP-SW3000, 2-µm).[8][9][10]
-
Mobile Phase: Isocratic mobile phase, typically a buffered saline solution. A common mobile phase is 150 mM Sodium Phosphate, pH 7.0.[8][11] For more hydrophobic ADCs, adding a small amount of organic solvent (e.g., 10-15% isopropanol (B130326) or acetonitrile) may be necessary to prevent non-specific interactions with the column and reduce peak tailing.[9][10][12]
-
Filtration: 0.22 µm syringe filters.[1]
Methodology:
-
Mobile Phase Preparation : Prepare the mobile phase (e.g., 150 mM sodium phosphate, pH 7.0). Filter through a 0.22 µm membrane and degas thoroughly to avoid bubbles in the system.[11]
-
System Equilibration : Install the SEC column and equilibrate the system with the mobile phase at a constant flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column) until a stable baseline is achieved (typically 30-60 minutes).[8][11]
-
Sample Preparation : Dilute the ADC sample to a final concentration of approximately 1 mg/mL using the mobile phase.[2][8] Filter the diluted sample through a 0.22 µm syringe filter immediately before analysis to remove any extraneous particulate matter.[1][11]
-
Chromatographic Run :
-
Data Analysis :
-
Identify the peaks in the chromatogram. Aggregates (HMW species) will elute first, followed by the main monomer peak, and then any fragments (LMW species).
-
Integrate the peak area for each species.
-
Calculate the percentage of each species by dividing its peak area by the total area of all peaks in the chromatogram.[5][8]
% Aggregate = (AreaAggregate Peaks / Total AreaAll Peaks) x 100
-
Visualizations
Key Drivers of ADC Aggregation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. benchchem.com [benchchem.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 11. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 12. shimadzu.com [shimadzu.com]
Technical Support Center: Improving the Stability of Disulfide Linkers in Bioconjugates
Welcome to the technical support center for disulfide linker technologies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals address challenges related to the stability of disulfide linkers in bioconjugates.
Frequently Asked Questions (FAQs)
Q1: Why is the stability of a disulfide linker in a bioconjugate, such as an Antibody-Drug Conjugate (ADC), so critical?
A: The stability of the disulfide linker is a crucial determinant of the therapeutic index of a bioconjugate.[1] An ideal linker must be stable enough to remain intact while the bioconjugate circulates in the bloodstream, preventing premature release of the payload that can cause systemic toxicity and reduce efficacy.[1][] However, the linker must also be readily cleaved within the target cell to release the active drug.[] Disulfide linkers are designed to exploit the difference in reductive potential between the extracellular environment and the intracellular environment.[]
Q2: What are the primary causes of premature disulfide linker cleavage in vivo?
A: The main cause of premature cleavage is the thiol-disulfide exchange reaction with circulating thiols in the blood plasma.[1] The most abundant reactive thiol in plasma is cysteine (at concentrations of 8–11 µM), which can attack the disulfide bond and lead to early payload release.[1] This is a significant challenge because while the concentration of reducing agents is much lower in plasma than inside a cell (where glutathione (B108866) concentrations are 1–10 mM), the long circulation time of a bioconjugate provides ample opportunity for this reaction to occur.[1][]
Q3: What are the main strategies to enhance the stability of disulfide linkers?
A: Several strategies are employed to improve the stability of disulfide linkers:
-
Steric Hindrance: Introducing bulky groups, such as methyl groups, adjacent to the disulfide bond can physically shield it from attack by circulating thiols, thereby increasing its stability.[3][]
-
Disulfide Rebridging: Next-generation chemical reagents can "rebridge" the native disulfide bonds of an antibody after reduction, creating a more stable covalent linkage while attaching the drug payload.[5][6][7]
-
Hydrophilic Linkers: Incorporating hydrophilic polymers like polyethylene (B3416737) glycol (PEG) into the linker can improve the bioconjugate's solubility, reduce aggregation, and enhance its pharmacokinetic profile, which can indirectly contribute to overall stability and performance.[8][9][10]
-
Process Control During Manufacturing: For therapeutic antibodies, preventing disulfide bond reduction during cell culture and harvest is critical.[11][12] This can be achieved by controlling pH, maintaining dissolved oxygen levels through air sparging, or using chemical inhibitors like copper sulfate.[11][13][14]
Q4: How does steric hindrance work to stabilize the disulfide bond?
A: Steric hindrance involves placing bulky chemical groups near the disulfide bond.[3][15] These groups act as a physical barrier, making it more difficult for reducing agents like cysteine in the plasma to access and react with the sulfur atoms of the disulfide.[3][16] The degree of stability can be "tuned" by varying the number and size of these hindering groups.[3][] For example, adding one or two methyl groups next to the disulfide has been shown to significantly increase the conjugate's half-life in circulation.[17][3]
Q5: What are "disulfide rebridging" or "stapling" reagents?
A: These are next-generation reagents designed for site-specific conjugation.[7][18] The process involves first reducing a native interchain disulfide bond in an antibody to yield two free cysteine thiols. The rebridging reagent, which carries the drug payload, then reacts with both thiols simultaneously to form a new, stable covalent bridge.[5][6][7] This approach produces more homogeneous conjugates with a defined drug-to-antibody ratio (DAR) and can enhance stability compared to traditional maleimide-based conjugation methods.[5][7] Some advanced reagents can even perform the reduction and re-bridging in a single step.[18][19]
Q6: How can hydrophilic linkers improve bioconjugate performance?
A: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation, poor solubility, and rapid clearance from circulation.[8][9] Incorporating hydrophilic linkers, such as those containing PEG chains, helps to counteract this hydrophobicity.[8][9][10] This leads to several benefits:
-
Enhanced Solubility and Reduced Aggregation: The hydrophilic linker creates a hydration shell around the conjugate, improving its solubility and preventing it from clumping together.[8]
-
Improved Pharmacokinetics: Increased hydrophilicity can lead to a longer circulation half-life and better tumor accumulation.[8][10]
-
Higher Drug-to-Antibody Ratios (DAR): Hydrophilic linkers can make it possible to attach more drug molecules to an antibody without causing aggregation issues.[8]
Troubleshooting Guides
Problem 1: My ADC is showing low efficacy and high systemic toxicity in vivo. Could this be due to premature linker cleavage?
A1: Yes, this is a very likely cause. Premature release of the cytotoxic payload into systemic circulation is a classic sign of an unstable linker.[1] This reduces the amount of drug reaching the tumor, leading to lower efficacy, while increasing off-target toxicity to healthy tissues.[1]
Troubleshooting Steps:
-
Assess In Vitro Plasma Stability: Before proceeding with further in vivo studies, perform a plasma stability assay to quantify the rate of drug deconjugation. (See Experimental Protocol 2).
-
Analyze Linker Design:
-
Steric Hindrance: Is your disulfide linker sterically hindered? Unhindered disulfides are known to have low stability in circulation.[20] Consider re-synthesizing the linker with one or two methyl groups adjacent to the disulfide bond.[3]
-
Hydrophobicity: Highly hydrophobic drug-linkers can sometimes lead to faster clearance. Evaluate if incorporating a hydrophilic component, like a short PEG chain, is feasible.[8]
-
-
Consider Next-Generation Linkers: If simple modifications are insufficient, explore disulfide rebridging technologies. Reagents like bis-sulfones or next-generation maleimides create a more stable linkage and can significantly improve in vivo performance.[7]
Caption: Troubleshooting workflow for premature disulfide linker cleavage.
Problem 2: I'm observing significant reduction of my bioconjugate during the manufacturing or purification process. What can I do?
A2: This is a known issue, especially in large-scale manufacturing of monoclonal antibodies, where mechanical stress on cells during harvest can release intracellular reducing enzymes.[11][12] These enzymes can cleave the interchain disulfide bonds of the antibody.[11]
Troubleshooting Steps:
-
pH Control: Lowering the pH of the harvested cell culture fluid to around 5.0-5.5 can inhibit the activity of the reducing enzymes.[11][13]
-
Maintain Oxidizing Conditions: Ensure the harvested fluid is well-aerated. Air sparging helps maintain dissolved oxygen levels, which counteracts the reducing environment.[13][14] A controlled addition of a mild oxidizing agent like hydrogen peroxide has also been shown to be effective.[14][21]
-
Chemical Inhibition: Add chemical agents to the cell culture fluid to inhibit reduction.[11]
-
Temperature Control: Chilling the harvested fluid can slow down the enzymatic reduction process.[14]
Caption: Strategies to prevent disulfide reduction during manufacturing.
Quantitative Data Summary
The stability of disulfide linkers can be quantitatively compared by measuring the percentage of the drug that remains conjugated to the antibody over time in vivo.
Table 1: In Vivo Stability of Anti-CD22 Antibody-Maytansinoid Disulfide Conjugates in Mice [20]
| Conjugate | Linker Characteristics | % Drug Remaining (Day 7) |
| 1b | Unsubstituted Disulfide | ~50% |
| 2b | Single Methyl Group Hindrance | ~90% |
Data from SCID mice dosed intravenously with 3 mg/kg of the conjugate. The average drug-to-antibody ratio (DAR) was determined at various time points using an affinity-capture LC-MS method.[20]
Key Experimental Protocols
Protocol 1: Reduction of Antibody Disulfide Bonds for Conjugation
Objective: To selectively reduce interchain disulfide bonds in an antibody to generate free cysteine residues for conjugation.[22][23]
Materials:
-
Antibody solution (e.g., IgG1) in a suitable buffer (e.g., PBS, pH 7.2)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT) stock solution (e.g., 10 mM)
-
Desalting column (if using DTT)
-
Reaction buffer (e.g., PBS with EDTA), degassed to minimize re-oxidation
Procedure:
-
Prepare the antibody in the reaction buffer at a concentration of 5-10 mg/mL.[23]
-
Add a 10- to 20-fold molar excess of the reducing agent (TCEP or DTT) to the antibody solution.[22]
-
Incubate the reaction mixture. Typical conditions are 30-90 minutes at 37°C.[22][23] The exact time, temperature, and molar excess should be optimized to achieve the desired number of free thiols per antibody.[23]
-
If using DTT , the excess reducing agent must be removed before adding the conjugation reagent.[23] This is typically done using a desalting column.[22] TCEP is a thiol-free reducing agent, so removal is not always necessary at lower concentrations.[23]
-
The reduced antibody is now ready for conjugation with a thiol-reactive linker (e.g., maleimide).
Protocol 2: In Vitro Plasma Stability Assay
Objective: To assess the stability of the disulfide linker by measuring the rate of drug deconjugation in plasma.[3]
Materials:
-
Purified bioconjugate
-
Control plasma (e.g., human, mouse)
-
Incubator at 37°C
-
Analytical method to quantify the intact conjugate (e.g., Affinity-capture LC-MS, ELISA)
Procedure:
-
Spike the bioconjugate into the plasma at a defined concentration.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 72 hours), draw aliquots of the plasma-conjugate mixture.
-
Immediately process the aliquots to stop any further reaction and separate the conjugate from other plasma proteins. This can be done by affinity capture using beads coated with an antibody against the bioconjugate's antibody portion.
-
Analyze the captured material using a suitable quantitative method (like LC-MS) to determine the average drug-to-antibody ratio (DAR) or the percentage of intact conjugate remaining.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life in plasma.
Caption: Experimental workflow for assessing bioconjugate plasma stability.
Protocol 3: Assessing Disulfide Bond Linkage via Mass Spectrometry (Peptide Mapping)
Objective: To confirm the location and integrity of disulfide bonds, including identifying scrambled or incorrect linkages.[24]
Materials:
-
Purified bioconjugate
-
Protease (e.g., Trypsin)
-
Denaturant (e.g., Guanidine-HCl)
-
Alkylation agent (e.g., Iodoacetamide, IAM) - for reduced samples only
-
Reducing agent (e.g., DTT) - for reduced samples only
-
LC-MS/MS system
Procedure (Non-Reducing Conditions):
-
Denature the bioconjugate sample under non-reducing conditions to unfold the protein while keeping disulfide bonds intact.
-
Digest the protein with a protease like trypsin. This will generate a mixture of peptides, including peptides that are covalently linked together by a disulfide bond.[25]
-
Analyze the resulting peptide mixture using LC-MS/MS.[24][25]
-
The mass spectrometer will detect precursor ions with higher molecular weights corresponding to the disulfide-linked peptide pairs.[25]
-
Tandem mass spectrometry (MS/MS) is used to fragment the peptide ions and determine their amino acid sequences, thus confirming which cysteine residues were linked.[25]
Procedure (Reducing Conditions - for comparison):
-
A parallel sample is denatured, reduced with DTT (to break all disulfide bonds), and then alkylated with IAM (to cap the free thiols and prevent them from reforming bonds).
-
This sample is then digested and analyzed by LC-MS/MS as above.
-
By comparing the peptide maps from the non-reduced and reduced samples, one can definitively identify the disulfide-linked peptides in the original sample.[26] This is considered the "gold standard" for disulfide bond characterization.[24]
References
- 1. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bridging disulfides for stable and defined antibody drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification and prevention of antibody disulfide bond reduction during cell culture manufacturing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and prevention of antibody disulfide bond reduction during cell culture manufacturing | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. Using hydrogen peroxide to prevent antibody disulfide bond reduction during manufacturing process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steric and stereoscopic disulfide construction for cross-linkage via N-dithiophthalimides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Next-generation disulfide stapling: reduction and functional re-bridging all in one - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Next-generation disulfide stapling: reduction and functional re-bridging all in one - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 26. books.rsc.org [books.rsc.org]
Technical Support Center: Quenching Unreacted NHS-PEG1-SS-PEG1-NHS
This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in effectively quenching unreacted NHS-PEG1-SS-PEG1-NHS crosslinkers after conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is "quenching" in the context of an NHS-ester conjugation reaction?
A1: Quenching is the process of intentionally stopping the conjugation reaction by deactivating any remaining, unreacted N-hydroxysuccinimide (NHS) esters. This is achieved by adding a small molecule, typically containing a primary amine, that rapidly reacts with the NHS esters.[1][2] This prevents the unreacted crosslinker from causing unwanted side reactions, such as forming aggregates or modifying non-target molecules during subsequent experimental steps.[1]
Q2: Why is quenching a critical step?
A2: Quenching is essential for controlling the reaction and ensuring the specificity of the final conjugate.[1] Without a proper quenching step, unreacted bifunctional crosslinkers like this compound could continue to react, leading to:
-
Unintended Crosslinking: Formation of undesired conjugates with other proteins or molecules in the sample.
-
Aggregation: High molecular weight aggregates can form if the crosslinker reacts uncontrollably, potentially leading to precipitation and loss of sample.[2]
-
Reduced Purity: The final product will be a heterogeneous mixture, complicating downstream analysis and purification.
Q3: What are the most common quenching reagents for NHS-ester reactions?
A3: The most common quenching reagents are small molecules or buffers that contain primary amines.[1] These include:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Lysine
-
Ethanolamine
-
Hydroxylamine [1]
These reagents work by nucleophilic attack on the NHS ester's carbonyl carbon, displacing the N-hydroxysuccinimide group to form a stable amide bond with the crosslinker, thus rendering it inert.[1]
Q4: How do I choose the best quenching reagent for my experiment?
A4: Tris and glycine are the most widely used and are suitable for the majority of applications.[1][3] The choice depends on the specific requirements of your downstream application. For most standard protein conjugations, a buffer containing Tris-HCl or glycine is a robust and effective choice.[1][3] It is important to note that these primary amine-containing reagents should only be added after the main conjugation reaction is complete, as they will compete with the target molecule if present during the reaction.[4][5]
Q5: What is the main competing reaction I should be aware of during conjugation?
A5: The primary side reaction that competes with the desired conjugation is the hydrolysis of the NHS ester by water.[1][6] The rate of hydrolysis increases significantly with a rise in pH.[3][7] While a pH of 7.2-8.5 is optimal for the reaction between the NHS ester and primary amines on your target molecule, a pH that is too high will favor hydrolysis, reducing your conjugation efficiency.[3][4]
Experimental Protocols & Data
General Protocol for Quenching NHS-Ester Reactions
This protocol provides a general guideline. Optimal concentrations and incubation times may require adjustment based on the specific reaction scale and components.
-
Perform Conjugation: Incubate your target molecule(s) with the this compound crosslinker. A typical reaction time is 30-60 minutes at room temperature or 2-4 hours at 4°C.[2][8]
-
Prepare Quenching Buffer: Prepare a stock solution of your chosen quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine).[4][8]
-
Add Quenching Reagent: Add the quenching buffer to your reaction mixture to achieve a final concentration between 20-100 mM.[1][9] For example, add 1/20th volume of 1 M Tris-HCl, pH 8.0, to achieve a final concentration of 50 mM.[1]
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature.[1][8][10]
-
Purification: After quenching, remove the excess, quenched crosslinker and quenching reagent. This is typically done using a desalting column (size-exclusion chromatography) or through dialysis.[1][6]
Quantitative Data Summary
For successful conjugation, it's crucial to balance the rate of the desired reaction (aminolysis) against the rate of the competing side reaction (hydrolysis). The optimal pH is a compromise that keeps primary amines sufficiently reactive while minimizing the hydrolysis of the NHS ester.[7]
Table 1: Recommended Quenching Conditions
| Reagent | Typical Final Concentration | Incubation Time | Temperature | Notes |
| Tris-HCl | 20-100 mM | 15-30 minutes | Room Temperature | A very common and effective quenching agent.[1] |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Another widely used and efficient quenching reagent.[1] |
| Lysine | 20-50 mM | 15 minutes | Room Temperature | Provides a primary amine for quenching.[1] |
| Ethanolamine | 20-50 mM | 15 minutes | Room Temperature | An alternative primary amine-containing quenching agent.[1] |
| Hydroxylamine | 10-20 mM | 15 minutes | Room Temperature | Can also be used to quench the reaction and may help reverse O-acylation side-products.[1][11][12] |
Table 2: Impact of pH on NHS-Ester Stability (Hydrolysis Half-life)
| pH | Temperature | Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4-5 hours | [3][10] |
| 8.0 | Room Temp | ~210 minutes | [13] |
| 8.5 | Room Temp | ~180 minutes | [13] |
| 8.6 | 4°C | 10 minutes | [3][10] |
| 9.0 | Room Temp | ~125 minutes | [13] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conjugation product. | 1. Hydrolyzed NHS-Ester Reagent: The crosslinker may have degraded due to improper storage or handling (exposure to moisture).[4][6] 2. Incompatible Buffer: The reaction buffer contained primary amines (e.g., Tris, glycine), which competed with the target molecule.[4][5] 3. Suboptimal pH: The pH was too low (<7.2), leaving primary amines on the target protonated and non-reactive.[4] | 1. Use Fresh Reagent: Always allow the NHS-ester reagent to equilibrate to room temperature before opening to prevent condensation.[6] Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[4][8] 2. Use Amine-Free Buffers: During conjugation, use buffers like PBS, HEPES, or borate (B1201080) at a pH between 7.2 and 8.5.[3] 3. Verify and Adjust pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of 7.2-8.5.[6] |
| High molecular weight bands or sample precipitation (aggregation) on SDS-PAGE. | 1. Inefficient Quenching: The quenching step was omitted, or the concentration/time was insufficient, allowing the bifunctional crosslinker to continue reacting. 2. High Degree of Labeling: Reaction of NHS esters neutralizes the positive charge of amines, which can alter the protein's isoelectric point and lead to aggregation.[2] | 1. Optimize Quenching: Ensure the quenching reagent is added at a sufficient concentration (20-100 mM) and for an adequate time (15-30 min).[1][2] 2. Adjust Molar Ratio: Reduce the molar excess of the NHS-ester crosslinker in the initial reaction to decrease the overall degree of modification.[8] |
| How can I confirm the reaction was successfully quenched? | It is important to separate the final conjugate from unreacted materials for analysis. | 1. Purification: First, purify your conjugate from the excess quenching reagent and quenched crosslinker using a desalting column or dialysis.[1] 2. Analytical Methods: The success of the overall conjugation (and by extension, the termination of the reaction by quenching) can be assessed by: • SDS-PAGE: To visualize the formation of higher molecular weight conjugate bands. • Mass Spectrometry: To confirm the mass of the final conjugate. • HPLC Analysis: Can be used to separate the final product from starting materials and byproducts.[14] |
Visualizations
Reaction Pathways
The diagram below illustrates the desired conjugation reaction, the competing hydrolysis side reaction, and the quenching reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 14. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
Technical Support Center: Scaling Up Antibody-Drug Conjugate (ADC) Synthesis
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) synthesis scale-up. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the complex process of scaling up ADC production.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges that arise during the scale-up of ADC synthesis.
Q1: What are the primary challenges when scaling up ADC manufacturing?
Scaling up ADC manufacturing is a multifaceted process that presents several key challenges.[1][2][3] These include:
-
Maintaining Consistency: Ensuring batch-to-batch consistency in terms of Drug-to-Antibody Ratio (DAR), purity, and stability can be difficult when moving from small-scale to large-scale production.[3]
-
Aggregation: The increased hydrophobicity of ADCs following conjugation often leads to aggregation, which can impact product yield, purity, and immunogenicity.[4]
-
Purification: Efficiently removing unconjugated antibodies, excess linker-payload, and aggregates at a large scale is a significant hurdle.[5]
-
Handling of Highly Potent Components: The cytotoxic nature of the payloads requires specialized containment facilities and handling protocols to ensure operator safety.[1]
-
Process Control: Precise control over critical process parameters such as temperature, pH, and mixing speed is crucial for a reproducible process.[3]
Q2: How does the Drug-to-Antibody Ratio (DAR) impact the final ADC product?
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) that significantly influences the therapeutic window of an ADC.[]
-
Low DAR: May result in reduced potency as an insufficient amount of the cytotoxic drug is delivered to the target cells.[]
-
High DAR: While potentially increasing potency, a high DAR can lead to increased hydrophobicity, which can cause the ADC to aggregate and be cleared more rapidly from circulation. This can negatively impact the ADC's stability and antigen-binding capabilities, potentially leading to increased toxicity.[]
The optimal DAR is empirically determined for each ADC, with a typical range of 2 to 4 for many ADCs.[]
Q3: What are the main causes of ADC aggregation during scale-up?
ADC aggregation is a common issue during scale-up, primarily driven by the increased hydrophobicity of the ADC after conjugation with a hydrophobic payload.[4][7] Key causes include:
-
Unfavorable Buffer Conditions: Incorrect pH or salt concentration can promote aggregation. Aggregation is more likely if the pH is close to the isoelectric point (pI) of the antibody, where its solubility is at a minimum.[4]
-
Organic Co-solvents: While often necessary to dissolve the linker-payload, organic co-solvents like DMSO and DMF can destabilize the antibody and promote aggregation.[7]
-
High ADC Concentration: Increased protein concentration during scale-up can increase the likelihood of intermolecular interactions leading to aggregation.
-
Physical Stress: High shear forces during mixing and filtration can lead to protein denaturation and aggregation.
Q4: Why is purification a major challenge in large-scale ADC production?
Purification is a critical and challenging step in large-scale ADC manufacturing for several reasons:
-
Heterogeneity of the Reaction Mixture: The conjugation reaction results in a complex mixture of the desired ADC, unconjugated antibody, free linker-payload, and aggregates.[5]
-
Removal of Impurities: Unconjugated cytotoxic payloads are highly toxic and must be completely removed to ensure patient safety. Aggregates can be immunogenic and must also be cleared from the final product.[4]
-
Scalability of Purification Techniques: Techniques like chromatography that are effective at the lab scale can be complex and costly to scale up.[5] Tangential Flow Filtration (TFF) is often used for removing small molecule impurities, but chromatographic steps are typically required to remove unconjugated antibody and aggregates.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during ADC synthesis scale-up.
Issue 1: Low Conjugation Yield or Inconsistent DAR
Q: My conjugation yield is lower than expected, and the DAR is inconsistent between batches. What are the potential causes and how can I troubleshoot this?
A: Low yield and inconsistent DAR are common problems that can often be traced back to issues with starting materials or reaction conditions.[][8][9][10]
| Potential Cause | Recommended Action |
| Poor Antibody Quality | Ensure the antibody is of high purity (>95%).[8] Remove any interfering substances from the antibody buffer, such as Tris or glycine, via buffer exchange.[8] |
| Low Antibody Concentration | A low antibody concentration can reduce reaction efficiency.[8] Concentrate the antibody solution to the recommended concentration for your protocol (often ≥ 0.5 mg/mL).[8] |
| Linker-Payload Instability | Use fresh linker-payload whenever possible. Ensure it is fully dissolved and stable in the chosen co-solvent.[8][10] |
| Suboptimal Reaction Conditions | pH: Optimize the pH for your specific conjugation chemistry (e.g., 7.5-8.5 for lysine-based, 6.5-7.5 for cysteine-based).[8][10] Temperature: Control the reaction temperature. Some reactions may require 4°C to minimize side reactions.[8] Reaction Time: Optimize the reaction time to ensure complete conjugation without causing degradation.[8] |
| Inaccurate Molar Ratio | Carefully calculate and control the molar ratio of linker-payload to antibody. Perform a titration to find the optimal ratio for your specific components.[10] |
Issue 2: Increased Aggregation Upon Scale-Up
Q: I am observing increased aggregation in my ADC product after scaling up the synthesis. What are the likely causes and how can I mitigate this?
A: Increased aggregation is a frequent challenge during scale-up due to the increased hydrophobicity of the ADC.[4][7]
| Potential Cause | Recommended Action |
| Unfavorable Buffer Conditions | Screen different buffers to find the optimal pH and salt concentration that minimizes aggregation. Avoid pH values near the antibody's isoelectric point (pI).[4][7] |
| High Concentration of Organic Co-solvent | Use the minimum amount of co-solvent required to dissolve the linker-payload. Consider a controlled, stepwise addition of the co-solvent to the antibody solution.[7] |
| Physical Stress | Optimize mixing speed and agitation to ensure homogeneity without introducing excessive shear stress.[3] |
| High ADC Concentration | Evaluate the impact of ADC concentration on aggregation. It may be necessary to perform the conjugation at a lower concentration. |
| Inefficient Purification | Develop a robust purification process to effectively remove aggregates. Size Exclusion Chromatography (SEC) is a common method for quantifying and removing aggregates.[7] |
Experimental Protocols
Protocol 1: Cysteine-Based ADC Conjugation (General)
This protocol outlines a general procedure for conjugating a maleimide-functionalized linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.[11][12][13]
1. Antibody Reduction:
- Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2).
- Add a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the antibody solution. The molar excess of the reducing agent will need to be optimized.[12]
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-90 minutes) to partially reduce the interchain disulfide bonds.[12][13]
- Remove the excess reducing agent using a desalting column or tangential flow filtration (TFF).[13]
2. Conjugation Reaction:
- Dissolve the maleimide-activated linker-payload in a suitable organic co-solvent (e.g., DMSO).[12]
- Slowly add the linker-payload solution to the reduced antibody solution with gentle mixing. The molar ratio of linker-payload to antibody is a critical parameter to optimize.[12]
- Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 1-2 hours).[13]
- Quench the reaction by adding an excess of a thiol-containing reagent such as L-cysteine or N-acetylcysteine.[12][13]
3. Purification:
- Purify the ADC using methods such as Tangential Flow Filtration (TFF) to remove small molecule impurities and Hydrophobic Interaction Chromatography (HIC) or Size Exclusion Chromatography (SEC) to separate the ADC from unconjugated antibody and aggregates.[11]
Protocol 2: ADC Purification by Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for purifying ADCs and separating different DAR species based on their hydrophobicity.[14][15][16]
1. Materials:
- Mobile Phase A (High Salt): e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[15]
- Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0.[15]
- HIC Column: Select a column with appropriate hydrophobicity (e.g., Butyl, Phenyl).
2. Procedure:
- Sample Preparation: Adjust the salt concentration of the ADC sample to match the starting conditions of the HIC gradient (e.g., by adding Mobile Phase A).[15]
- Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 100% Mobile Phase A or a specific percentage).[16]
- Sample Injection: Load the prepared ADC sample onto the equilibrated column.
- Elution: Elute the bound species using a decreasing salt gradient (i.e., increasing the percentage of Mobile Phase B). The unconjugated antibody (least hydrophobic) will elute first, followed by ADC species with increasing DAR values.[16]
- Fraction Collection: Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
- Analysis: Pool the fractions containing the desired ADC species and analyze for purity, concentration, and DAR.
Protocol 3: ADC Purification by Tangential Flow Filtration (TFF)
TFF is widely used for buffer exchange and the removal of small molecule impurities from ADC preparations.[17][18]
1. Materials:
- TFF System: with a suitable pump and reservoir.
- TFF Cassette/Capsule: Select a membrane with an appropriate molecular weight cutoff (MWCO), typically 30 kDa for a ~150 kDa ADC, to retain the ADC while allowing small molecules to pass through.
- Diafiltration Buffer: The final formulation buffer for the ADC.
2. Procedure:
- System Setup and Conditioning: Install the TFF cassette and flush the system with the diafiltration buffer.
- Concentration (Optional): If the initial volume is large, concentrate the ADC solution to a target concentration (e.g., 25-30 g/L) by recirculating the solution through the TFF system and removing permeate.
- Diafiltration (Buffer Exchange): Perform diafiltration in constant-volume mode by adding diafiltration buffer to the recirculation tank at the same rate as the permeate is being removed. This efficiently exchanges the buffer and removes small molecule impurities.
- Final Concentration: After the buffer exchange is complete, concentrate the ADC to the desired final concentration.
- Product Recovery: Recover the purified and concentrated ADC from the TFF system.
Data Presentation
The following tables summarize the impact of key process parameters on critical quality attributes (CQAs) of ADCs.
Table 1: Effect of Reaction Parameters on Drug-to-Antibody Ratio (DAR)
| Parameter | Effect on DAR | Typical Range/Consideration |
| Molar Ratio (Linker-Payload:Ab) | Increasing the molar ratio generally increases the average DAR. | Optimization is required to achieve the target DAR without causing excessive aggregation.[10] |
| pH | The optimal pH depends on the conjugation chemistry. | Lysine conjugation: pH 7.5-8.5.[8] Cysteine conjugation: pH 6.5-7.5.[8][10] |
| Temperature | Higher temperatures can increase the reaction rate, potentially leading to a higher DAR. | Must be balanced with the risk of antibody degradation.[8] |
| Reaction Time | Longer reaction times can lead to a higher DAR. | Should be optimized to reach the desired DAR without significant side reactions or degradation.[8] |
Table 2: Factors Influencing ADC Aggregation
| Parameter | Impact on Aggregation | Mitigation Strategy |
| pH | Aggregation is often highest near the antibody's isoelectric point (pI).[4] | Operate at a pH away from the pI.[7] |
| Organic Co-solvent Concentration | Higher concentrations can destabilize the antibody and increase aggregation.[7] | Use the minimum amount necessary for payload solubility.[7] |
| ADC Concentration | Higher concentrations increase the likelihood of intermolecular interactions. | Optimize the concentration for the conjugation and purification steps. |
| Ionic Strength | Low or very high salt concentrations can sometimes promote aggregation.[4] | Screen different salt concentrations to find the optimal conditions. |
| Payload Hydrophobicity | More hydrophobic payloads increase the propensity for aggregation.[4] | Consider using more hydrophilic linkers or payloads if aggregation is a persistent issue. |
Visualizations
General ADC Synthesis Workflow
Caption: A generalized workflow for ADC synthesis and purification.
Troubleshooting Decision Tree for ADC Aggregation
Caption: Decision tree for troubleshooting ADC aggregation issues.
Relationship Between Process Parameters and CQAs
Caption: Impact of process parameters on critical quality attributes.
References
- 1. susupport.com [susupport.com]
- 2. contractpharma.com [contractpharma.com]
- 3. jstar-research.com [jstar-research.com]
- 4. pharmtech.com [pharmtech.com]
- 5. bioprocessintl.com [bioprocessintl.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Conjugation Strategy of Endogenous Cysteine Residues - Creative Biolabs [creative-biolabs.com]
- 13. broadpharm.com [broadpharm.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Tangential flow filtration technology and ADC drug preparation [yocellbio.com]
- 18. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing NHS Ester Bioconjugation
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the critical role of pH in NHS ester reactivity and stability. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your conjugation experiments and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of an NHS ester reaction?
The reaction is a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) ester reacts with a primary amine (-NH₂), such as the ε-amino group of a lysine (B10760008) residue or the N-terminus of a protein.[1] This reaction forms a stable, covalent amide bond and releases N-hydroxysuccinimide as a byproduct. For the reaction to be efficient, the primary amine must be in its deprotonated, nucleophilic state.
Q2: How does pH critically affect NHS ester conjugation?
The pH of the reaction buffer is a crucial parameter that governs two competing reactions:
-
Amine Reactivity: The primary amine on the target molecule must be in its unprotonated, nucleophilic state (NH₂) to react with the NHS ester. At acidic or neutral pH, the amine is predominantly in its protonated, non-reactive form (NH₃⁺). As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the conjugation reaction.
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, where they react with water and are inactivated. This competing reaction becomes significantly faster at higher pH.
Therefore, an optimal pH must be established to balance amine reactivity and NHS ester stability.[1]
Q3: What is the optimal pH range for NHS ester reactions?
The optimal pH for most NHS ester coupling reactions is a compromise between maximizing the availability of deprotonated primary amines and minimizing the rate of ester hydrolysis. This range is typically between pH 7.2 and 8.5.[1][2] For many applications, a pH of 8.3 to 8.5 is recommended as an ideal starting point.[3][4][5]
Q4: Which buffers are compatible with NHS ester reactions, and which should be avoided?
It is critical to use an amine-free buffer for the labeling reaction. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your target molecule for reaction with the NHS ester, significantly reducing your labeling efficiency.
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate/carbonate buffer
-
HEPES buffer
-
Borate buffer
Buffers to Avoid:
-
Tris buffer
-
Glycine buffer
Data Presentation: pH Effects on NHS Ester Stability and Reactivity
The following tables summarize quantitative data on the effect of pH on the stability and reactivity of NHS esters.
Table 1: Effect of pH on the Half-life of NHS Esters
This table demonstrates the inverse relationship between pH and NHS ester stability. As the pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | Room Temperature | 4 - 5 hours |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | Room Temperature | ~10 minutes |
Data compiled from multiple sources.
Table 2: Comparative Half-lives of Amidation vs. Hydrolysis of a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values. While the rate of hydrolysis increases with pH, the rate of the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | ~80 | ~210 |
| 8.5 | ~20 | ~180 |
| 9.0 | ~10 | ~125 |
Data sourced from a study on porphyrin-NHS esters.
Visualizations
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Labeling Efficiency | Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling. | • Use Fresh Reagent: Always use a fresh vial of the NHS ester and allow it to warm to room temperature before opening to prevent condensation.[1] • Prepare Fresh Stock: Dissolve the NHS ester in anhydrous DMSO or DMF immediately before use.[1] • Test Activity: Perform a spectrophotometric activity test (see Experimental Protocol 2). |
| Incorrect Buffer pH: The pH is too low (amines are protonated) or too high (ester hydrolysis is too fast). | • Verify pH: Use a calibrated pH meter to ensure the reaction buffer is within the optimal range of 7.2-8.5.[2] | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine). | • Buffer Exchange: Ensure your protein is in an amine-free buffer like PBS, HEPES, or sodium bicarbonate. Perform a buffer exchange if necessary.[2] | |
| Low Reactant Concentration: The bimolecular reaction is slow, allowing the competing hydrolysis to dominate. | • Increase Concentration: If possible, increase the concentration of your protein (ideally >1-2 mg/mL) and/or the molar excess of the NHS ester.[1] | |
| Protein Precipitation After Adding Crosslinker | High Concentration of Organic Solvent: The protein is sensitive to the solvent used to dissolve the NHS ester. | • Minimize Solvent: Keep the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture low, typically less than 10%. |
| High Degree of Labeling: Excessive modification of the protein alters its properties and leads to aggregation. | • Reduce Molar Excess: Lower the molar excess of the NHS ester in the reaction or shorten the reaction time. | |
| Poor Reproducibility | Inconsistent Reagent Activity: The activity of the NHS ester degrades over time due to moisture. | • Aliquot and Store Properly: Aliquot NHS ester reagents upon receipt to minimize freeze-thaw cycles and exposure to moisture. Always perform a quality check on new batches. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with an NHS Ester
This protocol provides a general guideline for conjugating an NHS ester to a protein. Optimization may be required for specific proteins and applications.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
NHS ester-functionalized molecule
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium bicarbonate or sodium borate, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4
-
Purification/Desalting Column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution: Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 2-10 mg/mL.[6]
-
Prepare the NHS Ester Stock Solution: Allow the vial of the NHS ester to warm completely to room temperature before opening. Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[6] This solution should be used immediately.
-
Perform the Conjugation Reaction: Add the NHS ester stock solution to the protein solution to achieve the desired molar ratio (a 10- to 20-fold molar excess is a good starting point).[6]
-
Incubate: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.[6]
-
Quench the Reaction: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[2] Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted NHS ester and byproducts by passing the reaction mixture over a desalting or size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[2]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) and assess the purity and functionality of the final conjugate.
Protocol 2: Spectrophotometric Assay to Determine NHS Ester Activity
This rapid assay is used to confirm the activity of an NHS ester reagent by measuring the release of the NHS leaving group upon forced hydrolysis.
Materials:
-
NHS ester reagent
-
Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)
-
0.5-1.0 N Sodium Hydroxide (NaOH)
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Prepare NHS Ester Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of the amine-free buffer. If not water-soluble, first dissolve in a small amount of anhydrous DMSO or DMF.[7]
-
Prepare Blank: Use the same buffer (with solvent if applicable) as a blank.
-
Initial Measurement: Zero the spectrophotometer at 260 nm with the blank. Measure the absorbance of the NHS ester solution (A_initial). This accounts for any pre-existing hydrolyzed NHS.[7]
-
Forced Hydrolysis: To 1 mL of the measured NHS ester solution, add 100 µL of 0.5-1.0 N NaOH.[7] Mix well.
-
Final Measurement: Immediately (within 1 minute), measure the absorbance of the base-hydrolyzed solution at 260 nm (A_final).[7]
-
Interpretation: A significant increase in absorbance (A_final > A_initial) indicates that the NHS ester was active and has now been hydrolyzed, releasing the NHS leaving group which absorbs at 260 nm. If there is little to no change in absorbance, the reagent has likely already been hydrolyzed and is inactive.
References
Technical Support Center: Minimizing Non-Specific Binding of NHS Ester Conjugates
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to minimize non-specific binding during N-hydroxysuccinimide (NHS) ester conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of non-specific binding with NHS ester conjugates?
A1: The most common cause of non-specific binding is the presence of excess, unreacted, or hydrolyzed NHS ester reagent after the conjugation reaction.[1] This free label can adhere to proteins or surfaces through non-covalent interactions, such as hydrophobic or ionic forces, leading to high background signals in downstream applications.[1][2] Another significant factor is the potential for the label itself to have properties that encourage non-specific adsorption.[1]
Q2: How does pH affect the NHS ester conjugation reaction and non-specific binding?
A2: pH is a critical parameter as it governs a trade-off between two competing reactions: the desired reaction with primary amines and the undesired hydrolysis of the NHS ester.[3]
-
Amine Reactivity: Primary amines are reactive in their deprotonated state (-NH₂). As the pH increases above neutral, more amines become deprotonated and available for conjugation.[3]
-
NHS Ester Hydrolysis: The NHS ester is susceptible to hydrolysis (reaction with water), which inactivates it. The rate of hydrolysis increases significantly at higher pH.[3][4]
The optimal pH is a compromise, typically between pH 7.2 and 8.5 , which maximizes amine reactivity while minimizing hydrolysis.[1][4] A pH of 8.3-8.5 is often recommended for the highest efficiency.[5][6][7]
Q3: Which buffers should I use for the conjugation reaction?
A3: It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[8] Recommended buffers include Phosphate (PBS), Bicarbonate, Borate, and HEPES.[1][4] Buffers containing Tris or glycine (B1666218) should be avoided during the reaction step but are excellent for quenching the reaction once complete.[4][8]
Q4: My NHS ester reagent is not dissolving in my aqueous buffer. What should I do?
A4: Many NHS esters, particularly those without a charged sulfo-group, have poor water solubility.[8] The standard procedure is to first dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution immediately before use.[8][9] This stock solution is then added to your protein solution in the appropriate aqueous buffer. The final concentration of the organic solvent should generally not exceed 10% of the total reaction volume to avoid protein precipitation.[9][10]
Q5: How can I stop (quench) the NHS ester reaction?
A5: To stop the reaction and consume any excess NHS ester, you can add a quenching reagent containing a primary amine.[9][11] Common and effective quenching agents include Tris buffer, glycine, or hydroxylamine.[11] Typically, the quenching reagent is added to a final concentration of 20-100 mM and incubated for 15-30 minutes at room temperature.[9][12]
Troubleshooting Guide: High Background & Non-Specific Binding
| Problem | Potential Cause | Recommended Solution & Rationale |
| High Background Signal | Insufficient Purification: Unreacted or hydrolyzed label remains in the conjugate solution.[1] | Refine Purification: This is the most common cause.[1] Use stringent purification methods like size-exclusion chromatography (e.g., desalting columns), extensive dialysis, or HPLC to thoroughly remove all small molecule contaminants.[1] |
| Over-labeling: Attaching too many hydrophobic dye molecules can increase the conjugate's propensity for non-specific binding and aggregation.[2] | Optimize Molar Ratio: Reduce the molar excess of the NHS ester reagent in the reaction. A common starting point is a 5- to 20-fold molar excess of dye to protein, but this should be optimized empirically.[2][11] | |
| Inadequate Blocking (in downstream assay): Assay surfaces (e.g., microplates, blots) have unoccupied sites that the conjugate can adhere to. | Optimize Blocking Step: Test different blocking agents (e.g., 1-5% BSA, non-fat dry milk, commercial blockers).[13] Increase blocking incubation time (e.g., 1 hour at RT to overnight at 4°C).[13][14] | |
| Conjugate Aggregation: Aggregates can form during labeling or storage, physically trapping free label.[2] | Centrifuge & Purify: Before purification and use, centrifuge the conjugate solution at high speed (e.g., >10,000 x g) to pellet insoluble aggregates.[13] Soluble aggregates can be removed by size-exclusion chromatography.[1] | |
| Low Labeling Efficiency | Hydrolyzed NHS Ester: The reagent was inactivated by moisture before or during the reaction. | Use Fresh Reagent: Store NHS esters desiccated at -20°C and allow the vial to equilibrate to room temperature before opening to prevent condensation.[9][10] Prepare stock solutions in anhydrous solvent immediately before use.[9] |
| Suboptimal pH: The reaction pH is too low, leaving primary amines protonated and unreactive.[3] | Adjust Buffer pH: Ensure the reaction buffer pH is within the optimal 7.2-8.5 range, with 8.3-8.5 often being ideal.[1][6] | |
| Competing Amines: The reaction buffer (e.g., Tris, glycine) or protein stock solution contains primary amines. | Use Amine-Free Buffers: Dialyze the protein into an amine-free buffer like PBS, HEPES, or Bicarbonate before starting the conjugation.[2][8] | |
| Dilute Protein Solution: The concentration of water is much higher than the target amines, favoring hydrolysis over conjugation.[10] | Increase Protein Concentration: Perform the reaction with a higher protein concentration, typically recommended to be at least 1-2 mg/mL.[1] |
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Stability
The stability of an NHS ester is highly dependent on pH. As pH increases, the rate of hydrolysis accelerates, reducing the half-life of the active reagent.
| pH | Temperature | Approximate Half-life of NHS Ester | Reference |
| 7.0 | 0°C | 4 - 5 hours | [4] |
| 8.0 | Room Temp | ~210 minutes | [3] |
| 8.5 | Room Temp | ~180 minutes | [3] |
| 8.6 | 4°C | 10 minutes | [4] |
| 9.0 | Room Temp | ~125 minutes | [3] |
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Reaction pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | Balances amine reactivity (favored at higher pH) with ester stability (favored at lower pH).[4][6] |
| Reaction Buffers | Phosphate, Bicarbonate, Borate, HEPES | Effective non-amine-containing buffers that do not compete in the reaction.[4][8] |
| Reaction Time | 30 minutes - 4 hours at RT; or overnight at 4°C | Generally sufficient for completion. Longer times or higher temps increase hydrolysis risk.[2][4] |
| Dye:Protein Molar Ratio | 5:1 to 20:1 | A starting point for optimization; should be determined empirically.[2] |
| Protein Concentration | > 2 mg/mL | Higher concentration favors the desired bimolecular reaction over hydrolysis.[10] |
| Quenching Agent | Tris or Glycine | Adds excess primary amines to consume any unreacted NHS ester.[9][11] |
| Quenching Conc. | 20 - 100 mM (final) | Sufficient to rapidly stop the reaction.[9][12] |
Experimental Protocols & Visualizations
Protocol 1: General NHS Ester Protein Labeling
This protocol provides a general guideline. Optimal conditions may vary depending on the specific protein and NHS ester used.
-
Protein Preparation: Dialyze the protein (at least 2 mg/mL) against 100x volume of an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5) to remove any contaminating primary amines.[11]
-
NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester reagent in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[2][9]
-
Conjugation Reaction: While gently stirring or vortexing, add a 5- to 20-fold molar excess of the dissolved NHS ester stock solution to the protein solution.[2][11] Ensure the volume of organic solvent is less than 10% of the total reaction volume.[9]
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours (or overnight).[11] Protect from light if using a fluorescent label.
-
Quenching: (Recommended) Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[11] Incubate for an additional 15-30 minutes at room temperature.[9][11]
-
Purification: Remove unreacted NHS ester, hydrolyzed label, and quenching reagent from the labeled protein conjugate. The most common method is size-exclusion chromatography (e.g., a desalting column).[5][7] Dialysis is another alternative.[1]
Caption: Standard experimental workflow for NHS ester protein conjugation.
Visualizing the Competing Reactions
The efficiency of an NHS ester conjugation is determined by the balance between the desired reaction with a primary amine (Aminolysis) and the undesired reaction with water (Hydrolysis).
Caption: Competing reaction pathways for an NHS ester in aqueous buffer.
Troubleshooting Flowchart for High Background
Use this decision tree to diagnose the source of high non-specific binding or background signal.
Caption: A logical troubleshooting guide for high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. lumiprobe.com [lumiprobe.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of NHS-PEG1-SS-PEG1-NHS Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of NHS-PEG1-SS-PEG1-NHS conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound conjugates?
The main challenges in purifying these conjugates stem from the inherent reactivity and structural characteristics of the molecule:
-
Hydrolysis of NHS Esters: The N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis in aqueous environments, especially at neutral to basic pH.[1][2] This leads to the formation of an inactive carboxylate, reducing the yield of the desired active conjugate and complicating the purification process.[3]
-
Reaction Mixture Heterogeneity: The conjugation reaction often results in a complex mixture containing the desired product, unreacted starting materials, hydrolyzed NHS ester, and potentially multi-substituted species.[]
-
Disulfide Bond Stability: The central disulfide bond is a redox-sensitive linkage. It can be cleaved by reducing agents, which may be present as contaminants or intentionally added in other process steps.[5][6] Maintaining the integrity of this bond is crucial for the intended application of the linker.[7]
Q2: What are the recommended purification methods for this compound conjugates?
The most common and effective purification methods are chromatographic techniques that separate molecules based on their physicochemical properties:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique ideal for separating the desired conjugate from non-PEGylated starting materials and other impurities based on hydrophobicity.[]
-
Size-Exclusion Chromatography (SEC): SEC is particularly useful for removing small molecule impurities, such as unreacted NHS-ester and its hydrolysis by-products, from larger conjugated molecules.[1][] It separates molecules based on their hydrodynamic radius.
-
Flash Chromatography: For larger-scale purifications, flash chromatography using silica (B1680970) gel or reversed-phase silica can be employed.[8]
Q3: How can I prevent the hydrolysis of the NHS esters during purification?
Minimizing NHS ester hydrolysis is critical for a successful purification. Key strategies include:
-
Maintain Acidic pH: Perform purification steps, particularly RP-HPLC, under acidic conditions (e.g., using 0.1% trifluoroacetic acid (TFA) or formic acid in the mobile phase).[9]
-
Work Quickly: Prepare solutions of the NHS-ester conjugate immediately before purification and avoid prolonged storage in aqueous buffers.[10][11]
-
Low Temperature: When possible, conduct purification steps at lower temperatures (e.g., 4°C) to slow down the rate of hydrolysis.[1][3]
Q4: What are the considerations for maintaining the disulfide bond integrity during purification?
The disulfide bond is generally stable under standard RP-HPLC and SEC conditions. However, it is crucial to:
-
Avoid Reducing Agents: Ensure that all buffers and solvents used for purification are free from reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[12]
-
Inert Atmosphere: For prolonged manipulations, working under an inert atmosphere (e.g., nitrogen or argon) can help prevent the potential for thiol-disulfide exchange if free thiols are present.[13]
Troubleshooting Guides
Problem 1: Low Yield of the Purified Conjugate
| Possible Cause | Recommended Solution |
| Hydrolysis of NHS Ester | Ensure all purification buffers are at an acidic pH (e.g., pH 3-5 for RP-HPLC).[9] Prepare fresh solutions and work expeditiously.[10][11] Consider performing the purification at a lower temperature.[1] |
| Suboptimal Reaction Conditions | If the low yield is due to an incomplete conjugation reaction, optimize the reaction pH (typically 7.2-8.5), molar ratio of reactants, and reaction time.[2] |
| Precipitation of the Conjugate | The conjugate may be less soluble than the starting materials.[13] Adjust buffer conditions or consider using a more hydrophilic PEG linker if possible. |
| Non-specific Adsorption to Chromatography Media | Equilibrate the column thoroughly before sample loading. Consider adding a small percentage of an organic modifier to the sample solvent to improve solubility and reduce non-specific binding. |
Problem 2: Impure Final Product
| Possible Cause | Recommended Solution |
| Co-elution of Impurities in RP-HPLC | Optimize the gradient elution method. A shallower gradient can improve the resolution between the desired product and closely eluting impurities.[] |
| Presence of Small Molecule Impurities after SEC | Ensure the chosen SEC column has the appropriate molecular weight cut-off to effectively separate the conjugate from smaller molecules. |
| Cleavage of Disulfide Bond | Analyze the product for the presence of cleaved fragments using mass spectrometry. If cleavage is detected, rigorously exclude any potential sources of reducing agents from the purification workflow.[12] |
| Aggregation | Increased hydrophobicity from attached molecules can lead to aggregation.[2] Analyze by SEC with light scattering detection. If aggregation is an issue, consider modifying buffer conditions (e.g., pH, ionic strength). |
Quantitative Data Presentation
Table 1: Comparison of Purification Methods for NHS-PEG-SS-PEG-NHS Conjugates
| Method | Principle | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| RP-HPLC | Separation based on hydrophobicity | High resolution, excellent for removing non-PEGylated starting materials and other closely related impurities.[] | Can be denaturing for some biomolecules, requires organic solvents. | >95% | 70-90% |
| SEC | Separation based on size | Mild conditions, effective for removing small molecule impurities and buffer exchange.[1][] | Lower resolution for species of similar size. | >90% | >90% |
| Flash Chromatography | Separation based on polarity | Suitable for larger scale purification, cost-effective.[8] | Lower resolution compared to HPLC. | 85-95% | 60-80% |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using RP-HPLC
-
System Preparation:
-
Equilibrate the RP-HPLC system with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
-
Immediately before injection, dissolve the crude reaction mixture in a minimal volume of Mobile Phase A.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Separation:
-
Inject the sample onto the equilibrated column.
-
Elute with a linear gradient of Mobile Phase B (e.g., 5-95% over 30 minutes).
-
Monitor the elution profile using a UV detector at 220 nm and 260 nm (the NHS ester has a characteristic absorbance at 260 nm).
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the main product peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.
-
-
Solvent Removal:
-
Lyophilize the pure fractions to remove the mobile phase and obtain the final product.
-
Protocol 2: Desalting and Buffer Exchange using SEC
-
Column Equilibration:
-
Equilibrate a desalting column (e.g., G-25) with the desired storage buffer (e.g., phosphate (B84403) buffer, pH 6.5).
-
-
Sample Application:
-
Apply the crude reaction mixture or the purified conjugate solution to the top of the column.
-
-
Elution:
-
Elute the sample with the storage buffer.
-
The larger conjugate will elute in the void volume, while smaller molecules like salts and hydrolyzed NHS will be retained.
-
-
Fraction Collection:
-
Collect the fractions containing the purified conjugate, which typically elute first.
-
Monitor the protein/conjugate concentration using a UV-Vis spectrophotometer at 280 nm if applicable.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification and analysis of this compound conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 7. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Controlling Drug-to-Antibody Ratio (DAR) with NHS-PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when controlling the drug-to-antibody ratio (DAR) with N-Hydroxysuccinimide (NHS)-Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind using NHS-PEG linkers for antibody conjugation?
The conjugation chemistry is based on the reaction of an NHS ester with primary amine groups on the antibody.[1] This nucleophilic acyl substitution reaction occurs under mild, slightly basic conditions (pH 7.2-8.5) to form a stable and irreversible amide linkage, releasing N-hydroxysuccinimide as a byproduct.[1] The primary targets for this reaction on an antibody are the ε-amino groups of lysine (B10760008) residues and the N-terminus of each polypeptide chain.[2][3]
Q2: How is the Drug-to-Antibody Ratio (DAR) controlled in this reaction?
The primary method for controlling the DAR is by adjusting the molar excess of the NHS-PEG linker relative to the antibody during the conjugation reaction.[1][2][4] Other factors that influence the final DAR include antibody concentration, reaction pH, temperature, and incubation time.[1]
Q3: What are the optimal reaction conditions for a typical conjugation?
Optimal conditions can vary depending on the specific antibody and linker. However, a good starting point is outlined in the table below.
Table 1: Typical Reaction Parameters for Antibody Conjugation with NHS-PEG Linkers
| Parameter | Recommended Range | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][2][3][4] |
| Molar Excess of PEG-NHS | 10 - 50-fold (Linker:Antibody) | This is the primary determinant of the final DAR and requires empirical optimization.[1][2][3][4][5] |
| Reaction pH | 7.2 - 8.5 | Higher pH increases the reaction rate but also accelerates the hydrolysis of the NHS-ester.[1][6] |
| Reaction Temperature | Room Temperature or 4°C | Lower temperatures can be used for sensitive antibodies to minimize degradation.[1] |
| Reaction Time | 30 - 60 minutes (Room Temp) / 2 hours (4°C) | Incubation time can be adjusted to modulate the degree of labeling.[1][2][3][4] |
| Solvent | Anhydrous DMSO or DMF | The NHS-PEG linker should be dissolved in an anhydrous solvent before addition to the aqueous buffer.[7] |
Q4: Why is a PEG spacer included in the linker?
The polyethylene (B3416737) glycol (PEG) spacer offers several advantages in ADC development. Its hydrophilic nature can help to:
-
Improve the solubility of the entire ADC, which is particularly important when conjugating hydrophobic drug payloads.[8][]
-
Potentially shield the antibody from proteolytic degradation and reduce its immunogenicity.[8][12]
-
Provide steric hindrance, which can be beneficial in certain ADC designs.[5]
Q5: What are some common methods to characterize the DAR of an ADC?
Thorough characterization is crucial to ensure the quality and consistency of your ADC. Common methods include:
-
UV-Vis Spectroscopy: By measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the drug payload, the DAR can be calculated using the Beer-Lambert law.[13]
-
Mass Spectrometry (MS): Techniques like MALDI-MS can provide a detailed profile of the different drug-loaded species and an average DAR.[7]
-
High-Performance Liquid Chromatography (HPLC): Methods such as Hydrophobic Interaction Chromatography (HIC)-HPLC and Size-Exclusion Chromatography (SEC)-HPLC can be used to determine the DAR and assess for aggregation.[7][14]
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of NHS-PEG linkers to antibodies.
Problem 1: Low or No Conjugation Yield
A low yield is often indicated by a large proportion of unconjugated antibody remaining after the reaction.
Table 2: Troubleshooting Low Conjugation Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Verify that the pH of your reaction buffer is within the optimal range of 7.2-8.5. A lower pH will result in protonated amines that are not sufficiently nucleophilic.[6][14] |
| Hydrolyzed NHS-PEG Linker | NHS esters are moisture-sensitive.[2][3] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[3][4] Prepare the linker solution in anhydrous DMSO or DMF immediately before use and discard any unused solution.[2][3] |
| Presence of Competing Nucleophiles | Ensure your antibody is in an amine-free buffer, such as PBS.[2][3][4] Buffers containing primary amines (e.g., Tris, glycine) will compete with the antibody for reaction with the NHS ester and must be avoided.[2][3][4] Perform buffer exchange if necessary.[7] |
| Insufficient Molar Excess of Linker | The molar ratio of linker to antibody may be too low. Increase the molar excess of the NHS-PEG linker. A 10- to 50-fold excess is a common starting point.[5][15] |
| Low Protein Concentration | At low antibody concentrations, the competing hydrolysis of the NHS ester can dominate. If possible, increase the concentration of your antibody (ideally >2 mg/mL).[15] |
Problem 2: ADC Aggregation
Aggregation can lead to product loss and potential immunogenicity issues.
Table 3: Troubleshooting ADC Aggregation
| Potential Cause | Recommended Solution |
| Hydrophobicity of the Drug Payload | The hydrophobicity of the drug is a major contributor to aggregation, especially at high DARs.[10][11] The PEG linker is designed to mitigate this.[10] |
| High DAR | High drug loading can lead to increased hydrophobicity and aggregation.[11] Reduce the molar excess of the linker during conjugation to target a lower DAR.[10] |
| Suboptimal Buffer Conditions | Ensure the buffers used during conjugation and for the final formulation are optimal for the antibody's stability. Avoid conditions known to promote protein aggregation, such as low pH or high salt concentrations.[10] |
| Physical Stress | Minimize physical stress on the ADC, such as vigorous vortexing or frequent freeze-thaw cycles.[10] |
Problem 3: Inconsistent DAR Between Batches
Reproducibility is key in ADC development.
Table 4: Troubleshooting Inconsistent DAR
| Potential Cause | Recommended Solution |
| Variability in Reagent Preparation | Prepare the NHS-PEG linker solution fresh for each experiment. Ensure accurate weighing and dissolution of the linker. |
| Inconsistent Reaction Parameters | Strictly control all reaction parameters, including antibody concentration, molar ratio of linker, pH, temperature, and reaction time. |
| Antibody Variability | Ensure the starting antibody material is consistent between batches in terms of concentration, purity, and buffer composition. |
Experimental Protocols
Detailed Methodology for Antibody Conjugation with an NHS-PEG Linker
This protocol outlines a general procedure. Optimization for your specific antibody and linker is recommended.
Materials:
-
Antibody in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.0.[7]
-
NHS-PEG-Drug linker (moisture-sensitive, store at -20°C with desiccant).[7]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).[7]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5 or 1 M Glycine.[7]
-
Purification System: Size-Exclusion Chromatography (SEC) or desalting columns.[7]
Procedure:
-
Antibody Preparation:
-
NHS-PEG-Drug Linker Preparation:
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 20-fold) of the NHS-PEG-Drug linker solution to the antibody solution.[2][3][4] Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.[2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.[1][2][3][4]
-
-
Quenching the Reaction:
-
Purification of the ADC:
-
Remove unreacted linker and other byproducts using size-exclusion chromatography (SEC) or a desalting column.[7]
-
-
Characterization:
-
Determine the final protein concentration and DAR of the purified ADC using the methods described in the FAQs.
-
Visualizations
Caption: Experimental workflow for ADC conjugation with NHS-PEG linkers.
Caption: Troubleshooting decision tree for low ADC conjugation yield.
References
- 1. benchchem.com [benchchem.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. broadpharm.com [broadpharm.com]
- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 12. books.rsc.org [books.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Quality Control of Antibody-Drug Conjugate (ADC) Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the analytical techniques used for the quality control of Antibody-Drug Conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes (CQAs) of an ADC that require analytical monitoring?
A1: The critical quality attributes (CQAs) for an ADC are the physical, chemical, biological, and microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality.[1] Key CQAs for ADCs include the drug-to-antibody ratio (DAR), the distribution of drug-loaded species, the level of unconjugated antibody, the amount of free drug, aggregation levels, and charge variant profiles.[1][2] Monitoring these attributes is crucial as they directly impact the ADC's efficacy, safety, and pharmacokinetic profile.[3][4]
Q2: Which analytical techniques are most commonly used for ADC quality control?
A2: A suite of orthogonal analytical techniques is employed to characterize ADCs comprehensively. These include:
-
Hydrophobic Interaction Chromatography (HIC) for DAR and drug load distribution analysis.[5]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , often coupled with mass spectrometry, for subunit analysis and DAR determination.[6]
-
Size Exclusion Chromatography (SEC) to quantify aggregates and fragments.[7][8]
-
Imaged Capillary Isoelectric Focusing (iCIEF) for the assessment of charge heterogeneity.[9]
-
Mass Spectrometry (MS) for intact mass analysis, DAR confirmation, and identification of modifications.[10][11]
-
UV-Vis Spectrophotometry as a straightforward method for average DAR determination, though with limitations.[3][12]
Q3: Why is the Drug-to-Antibody Ratio (DAR) a critical parameter to control?
A3: The Drug-to-Antibody Ratio (DAR) is a CQA that represents the average number of drug molecules conjugated to a single antibody.[3][4] It directly influences the ADC's therapeutic window. A low DAR may lead to reduced potency, while a high DAR can result in increased toxicity, faster clearance, and a higher propensity for aggregation due to increased hydrophobicity.[3] Therefore, controlling the DAR is essential for ensuring consistent efficacy and safety of the ADC.[13]
Q4: What causes aggregation in ADCs and why is it a concern?
A4: Aggregation in ADCs can be caused by the increased hydrophobicity of the molecule after conjugation with the payload, as well as stresses during the manufacturing process such as pH shifts, temperature fluctuations, and high concentrations.[14][15] Aggregation is a major concern as it can decrease the therapeutic efficacy and potentially lead to immunogenicity in patients.[15][16]
Troubleshooting Guides
Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR) Results
Q: My HIC analysis shows a higher/lower than expected average DAR or a wide distribution of species. What are the possible causes and solutions?
A: Inconsistent DAR is a common challenge in ADC development.[3] The following table outlines potential causes and troubleshooting steps.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Higher than Expected Average DAR | Incorrect Stoichiometry: Molar ratios of drug-linker to antibody are inaccurate. | Verify Calculations: Double-check all calculations for reactant concentrations.[3] |
| Reaction Time Too Long: The conjugation reaction proceeded for too long. | Optimize Reaction Time: Perform a time-course study to identify the optimal reaction duration.[3] | |
| Inefficient Quenching: The quenching step did not effectively stop the reaction. | Ensure Efficient Quenching: Verify the concentration and reactivity of the quenching agent. | |
| Lower than Expected Average DAR | Inefficient Conjugation: The drug-linker did not conjugate efficiently to the antibody. | Check Reagent Quality: Ensure the drug-linker and any coupling reagents have not degraded.[3] |
| Incomplete Antibody Reduction (for cysteine-linked ADCs): Disulfide bonds were not fully reduced. | Optimize Reduction Step: Ensure complete reduction by adjusting the concentration of the reducing agent and incubation time.[3] | |
| Reaction Time Too Short: The reaction was stopped prematurely. | Optimize Reaction Time: Conduct a time-course study to ensure the reaction reaches the desired endpoint.[3] | |
| High Heterogeneity in DAR | Non-specific Conjugation (e.g., lysine (B10760008) conjugation): Conjugation occurs at multiple sites with varying reactivity. | Refine Conjugation Strategy: If possible, consider site-specific conjugation methods to produce a more homogeneous product.[17] |
| Inconsistent Reaction Conditions: Poor mixing or temperature/pH fluctuations. | Ensure Consistent Conditions: Implement robust mixing and tightly control temperature and pH throughout the reaction.[3] |
Issue 2: Poor Peak Resolution or Tailing in HIC Analysis
Q: I'm observing poor peak resolution or peak tailing in my HIC chromatogram for DAR analysis. How can I troubleshoot this?
A: Poor chromatography can obscure the accurate determination of DAR distribution. Here are some common causes and solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution | Inappropriate Salt Concentration: The salt concentration in the mobile phase is not optimal for separation. | Optimize Salt Gradient: Adjust the starting and ending salt concentrations. A shallower gradient can improve resolution.[5] |
| Non-optimal Column Chemistry: The stationary phase is not suitable for the specific ADC. | Screen Different Columns: Test HIC columns with different hydrophobicities (e.g., Butyl, Phenyl).[5] | |
| Peak Tailing | Secondary Interactions: The ADC is interacting with the stationary phase through mechanisms other than hydrophobic interactions. | Adjust Mobile Phase pH: Modify the pH to minimize ionic interactions.[5] |
| Low Buffer Concentration: Insufficient buffer capacity to maintain a stable pH. | Increase Buffer Concentration: This can help to minimize secondary ionic interactions.[5] |
Issue 3: Unexpected Aggregation Detected by SEC
Q: My SEC analysis shows a significant increase in high molecular weight species (aggregates). What could be the cause and how can I mitigate it?
A: ADC aggregation is a critical issue that needs to be controlled.[14] The following points can help in troubleshooting.
| Possible Cause(s) | Suggested Solution(s) |
| Increased Hydrophobicity: The conjugated payload increases the overall hydrophobicity of the antibody, promoting self-association. | Formulation Optimization: Screen different buffer conditions (pH, ionic strength, excipients) to find a formulation that stabilizes the ADC.[14] |
| Conjugation Process Stress: The chemical environment during conjugation (e.g., pH, organic co-solvents) induces protein unfolding and aggregation. | Optimize Conjugation Conditions: Minimize exposure to harsh conditions. Evaluate the impact of each process step on aggregation.[14] |
| Storage and Handling: Improper storage temperature or freeze-thaw cycles can lead to aggregation. | Establish Stable Storage Conditions: Perform stability studies to determine the optimal storage temperature and formulation. Avoid repeated freeze-thaw cycles. |
Issue 4: High Levels of Free Drug Detected
Q: I'm detecting a high concentration of free drug in my ADC preparation. What are the likely sources and how can I reduce it?
A: High levels of free drug are a safety concern due to the high cytotoxicity of the payloads.[16][18]
| Possible Cause(s) | Suggested Solution(s) |
| Incomplete Conjugation Reaction: An excess of unreacted drug-linker remains in the reaction mixture. | Optimize Reaction Stoichiometry: Adjust the molar ratio of drug-linker to antibody to maximize conjugation efficiency.[18] |
| Inefficient Purification: The purification process is not adequately removing the unconjugated drug-linker. | |
| Linker Instability: The linker is cleaving prematurely, releasing the drug from the antibody during storage or processing. | Evaluate Linker Stability: Assess the stability of the linker under different pH and temperature conditions. If necessary, consider a more stable linker chemistry.[18] |
Experimental Protocols
Protocol 1: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general method for determining the DAR of an ADC.[6][19]
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 0% B
-
2-22 min: 0-100% B (linear gradient)
-
22-25 min: 100% B
-
25-28 min: 0% B
-
28-35 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the unconjugated antibody and the different drug-loaded species (DAR1, DAR2, etc.).
-
Calculate the relative percentage of each species.
-
The average DAR is calculated as the weighted average of the different species.
-
Protocol 2: Aggregation Analysis by Size Exclusion Chromatography (SEC)
This protocol provides a method for quantifying aggregates in an ADC sample.[7]
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.
-
-
Instrumentation and Columns:
-
HPLC or UHPLC system with a UV detector.
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å).
-
-
Mobile Phase:
-
Phosphate Buffered Saline (PBS), pH 7.4.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Run Time: 15 minutes (isocratic)
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the main monomer peak, and any low molecular weight species (fragments).
-
Calculate the percentage of each species relative to the total peak area.
-
Visualizations
Caption: General workflow for ADC synthesis and quality control.
References
- 1. veranova.com [veranova.com]
- 2. Challenges and new frontiers in analytical characterization of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. hpst.cz [hpst.cz]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 10. benchchem.com [benchchem.com]
- 11. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioconjugation Reaction Yields
Welcome to the Technical Support Center for Bioconjugation. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance, troubleshoot common issues, and answer frequently asked questions to help you enhance the yield of your bioconjugation reactions.
Frequently Asked Questions (FAQs)
Q1: My bioconjugation reaction yield is consistently low. What are the most common causes?
Low bioconjugation yield can stem from several factors, including suboptimal reaction conditions, poor quality or degradation of reagents, inactive biomolecules, and inefficient purification methods.[1] Key areas to investigate include the pH of the reaction buffer, the molar ratio of the reactants, the presence of competing substances in the buffer, and the stability of the crosslinker.[1][2]
Q2: How does the pH of the reaction buffer impact the efficiency of my conjugation?
The pH of the reaction buffer is a critical parameter for both efficient and specific conjugation.[1] For instance, N-hydroxysuccinimide (NHS) esters, which react with primary amines, are prone to hydrolysis at alkaline pH.[1] While the reaction with amines is faster at a higher pH, so is the hydrolysis of the NHS ester, creating a need for optimization.[1][2] For maleimide-thiol reactions, a pH range of 6.5-7.5 is optimal to favor the specific reaction with thiols over side reactions with amines or hydrolysis of the maleimide (B117702) group.[1][3]
Q3: I am observing aggregation of my protein after the conjugation reaction. How can this be prevented?
Protein aggregation is a significant issue that can lead to a low yield of functional bioconjugates.[1] This can be caused by changes in the protein's conformation due to the conjugation process. To mitigate aggregation, consider the following:
-
Optimize Protein Concentration: High protein concentrations can promote aggregation.[3]
-
Buffer Conditions: Screen different buffer conditions, including pH and ionic strength.[3]
-
Include Excipients: Additives like arginine or polysorbates can sometimes help prevent aggregation.[3]
-
Use Hydrophilic Linkers: Linkers containing polyethylene (B3416737) glycol (PEG) can increase the solubility and stability of the resulting conjugate.[3][4]
Q4: My labeling reagent is sensitive to hydrolysis. How can I minimize its degradation?
Reagents like NHS esters and maleimides are susceptible to hydrolysis, which can significantly reduce conjugation efficiency.[2][3] To minimize degradation:
-
Proper Storage and Handling: Store reagents according to the manufacturer's instructions, typically at -20°C in a desiccated environment.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[2][3]
-
Use Fresh Solutions: Prepare stock solutions of the labeling reagent immediately before use.[3]
-
Optimize pH: The rate of hydrolysis is often pH-dependent. For NHS esters, a pH range of 7-9 is common, but hydrolysis increases at a higher pH.[3] Performing the reaction at the lower end of this range (e.g., pH 7.5) can sometimes improve results.[3] For maleimides, a pH of 6.5-7.5 is recommended.[3]
Q5: How do I choose the correct molar ratio of my reactants?
The optimal molar ratio of the labeling reagent to the biomolecule should be determined empirically. A good starting point for NHS ester reactions is a 10- to 20-fold molar excess of the NHS ester.[2] For other chemistries, it is recommended to perform a titration experiment, testing a range of molar ratios (e.g., 5:1 to 20:1) to find the optimal balance between conjugation efficiency and the risk of side reactions or aggregation.[3]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common problems encountered during bioconjugation experiments that result in low yield.
Problem 1: Low or No Conjugate Yield
Problem 2: Lack of Site-Specificity
In some protein bioconjugation methods, a lack of site-specificity can lead to a heterogeneous mixture of products.[5]
-
Cause: Multiple reactive sites exist on the biomolecule, such as numerous lysine (B10760008) residues.[6]
-
Solution:
Quantitative Data Summary
The following tables summarize key quantitative data for common bioconjugation reactions to aid in experimental design.
Table 1: Recommended pH Ranges for Common Bioconjugation Chemistries
| Conjugation Chemistry | Reactive Groups | Recommended pH Range | Reference(s) |
| NHS Ester | Primary Amines | 7.2 - 8.5 | [1][2] |
| Maleimide | Thiols (Sulfhydryls) | 6.5 - 7.5 | [1][3] |
Table 2: Impact of Tris Buffer on NHS Ester Conjugation Efficiency
| Tris Buffer Concentration (mM) | Estimated Relative Conjugation Efficiency | Notes | Reference(s) |
| 0 | 100% | Optimal conjugation in an amine-free buffer (e.g., PBS). | [8] |
| 5 | 70-80% | Even low concentrations of Tris can compete with the target protein. | [8] |
| 20 | 30-50% | Significant reduction in labeling efficiency is observed. | [8] |
| 50 | <10% | At this concentration, Tris acts as an effective quenching agent. | [8] |
Key Experimental Protocols
Below are detailed methodologies for key experiments relevant to troubleshooting and optimizing bioconjugation reactions.
Protocol 1: Reduction of Protein Disulfide Bonds for Thiol-Reactive Conjugation
Objective: To reduce disulfide bonds in a protein to make cysteine residues available for conjugation with maleimide-based reagents.[3]
Materials:
-
Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2)
-
TCEP (Tris(2-carboxyethyl)phosphine) solution (e.g., 10 mM)
-
Desalting column
Procedure:
-
Dissolve the protein in the buffer to a concentration of 1-5 mg/mL.[3]
-
Add a 10- to 20-fold molar excess of TCEP solution to the protein solution.[2][3]
-
Incubate the mixture at room temperature for 30-60 minutes.[2][3]
-
Remove the excess TCEP using a desalting column, exchanging the protein into the desired reaction buffer for the conjugation step.[3]
Protocol 2: General Procedure for NHS Ester-Based Protein Labeling
Objective: To conjugate a small molecule containing an NHS ester to a protein via its primary amines.[1][2]
Materials:
-
Protein solution (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)[1]
-
NHS ester dissolved in anhydrous DMSO or DMF (e.g., 10 mM)[1][2]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[1]
-
Purification column (e.g., size exclusion chromatography)[1]
Procedure:
-
Prepare Protein: Ensure the protein is in the correct amine-free buffer at the desired concentration.[1]
-
Prepare NHS Ester: Dissolve the NHS ester in DMSO or DMF immediately before use.[1][2]
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution. A 10-20 fold molar excess is a common starting point.[2]
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.[1][2]
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction.[1][2]
-
Purification: Purify the conjugate using a suitable chromatography method to remove unreacted reagents and byproducts.[1][9]
Experimental Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 6. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 7. pharmtech.com [pharmtech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison of Bioconjugation Crosslinkers: NHS-PEG1-SS-PEG1-NHS vs. SMCC
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a crosslinker is a critical decision in the development of bioconjugates, particularly for antibody-drug conjugates (ADCs). The linker's chemical properties dictate the stability, mechanism of action, and overall therapeutic index of the final product. This guide provides an objective, data-driven comparison between a cleavable disulfide linker, NHS-PEG1-SS-PEG1-NHS, and a non-cleavable thioether linker, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
At a Glance: Key Distinctions
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) |
| Linker Type | Homobifunctional, Cleavable | Heterobifunctional, Non-Cleavable |
| Reactive Groups | Two N-hydroxysuccinimide (NHS) esters | One NHS ester and one Maleimide (B117702) |
| Target Moieties | Primary amines (-NH₂) | Primary amines (-NH₂) and Sulfhydryls (-SH) |
| Bond Formed | Amide bonds | Amide bond and a stable Thioether bond |
| Cleavage Mechanism | Disulfide bond is reduced by intracellular glutathione (B108866).[1] | Relies on proteolytic degradation of the antibody backbone in the lysosome.[2][3] |
| Released Payload | Unmodified, parent drug | Drug with linker and a residual amino acid attached.[2] |
| Key Advantage | Bystander Effect : Released payload can kill neighboring antigen-negative cells.[4][5] | High Plasma Stability : Reduced risk of premature payload release.[2][6] |
| Primary Limitation | Potential for lower plasma stability.[4][7] | Limited bystander effect due to poor membrane permeability of the released payload-amino acid adduct.[1][8] |
| Ideal Application | Heterogeneous tumors with varied antigen expression.[1][7] | Homogeneous, highly antigen-expressing tumors.[1] |
Chemical Properties and Mechanism of Action
This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups—NHS esters—which target primary amines (e.g., lysine (B10760008) residues on an antibody). Its central feature is a disulfide bond (-S-S-), which is stable in the bloodstream but is readily cleaved in the highly reducing environment of the cell's cytoplasm, where glutathione concentrations are high.[][10] The short PEG (polyethylene glycol) spacers enhance the hydrophilicity of the linker.
The conjugation strategy typically involves a two-step process to link two different amine-containing molecules (e.g., an antibody and a modified drug).
SMCC is a heterobifunctional crosslinker, possessing two different reactive ends.[2] The NHS ester reacts with primary amines, while the maleimide group specifically and efficiently reacts with sulfhydryl (thiol) groups, such as those on cysteine residues.[11] The linkage formed, a thioether bond, is highly stable and non-cleavable under physiological conditions.[2] Payload release is therefore dependent on the complete lysosomal degradation of the antibody, which liberates the drug still attached to the linker and the amino acid it was conjugated to.[12]
Comparative Performance Data
The choice of linker technology significantly impacts the therapeutic index of an ADC. The following tables summarize representative preclinical data for ADCs with cleavable disulfide and non-cleavable SMCC-type linkers.
Table 1: In Vitro Cytotoxicity (IC₅₀)
Lower IC₅₀ values indicate higher potency against cancer cells. Cleavable linkers often show higher potency, which can be attributed to the bystander effect.[7]
| ADC Configuration | Linker Type | Payload | Target Cell Line | Approx. IC₅₀ (pM) |
| Anti-CD22-SPP-DM1 | Cleavable (disulfide) | DM1 | BJAB (lymphoma) | ~80 |
| Anti-CD22-MCC-DM1 | Non-cleavable (SMCC) | DM1 | BJAB (lymphoma) | ~90 |
| Trastuzumab-vc-MMAE | Cleavable (valine-citrulline) | MMAE | NCI-N87 (gastric) | >90 |
| Trastuzumab-MCC-DM1 (Kadcyla®) | Non-cleavable (SMCC) | DM1 | SK-BR-3 (breast) | ~20-60[7] |
Note: IC₅₀ values can vary significantly based on experimental conditions such as cell line, drug-to-antibody ratio (DAR), and assay duration.[13]
Table 2: Plasma Stability
Plasma stability is a critical pharmacokinetic parameter. Non-cleavable linkers generally exhibit superior stability in circulation.[6]
| ADC Analyte | Linker Type | Half-Life (t½) in Rats | Clearance |
| Antibody-conjugated MMAE (vc linker) | Cleavable | ~3-5 days | Faster |
| Antibody-conjugated DM1 (MCC linker) | Non-cleavable | ~5-7 days | Slower |
| ADC with Disulfide Linker | Cleavable | Low to Moderate | Faster |
| ADC with Thioether (SMCC) Linker | Non-cleavable | High | Slower |
Data synthesized from multiple preclinical studies.[6][7]
Table 3: In Vivo Efficacy (Tumor Growth Inhibition)
In vivo efficacy is the ultimate measure of an ADC's anti-tumor activity in a living organism.
| ADC Configuration | Tumor Model | Dosing Schedule | Linker Type | Payload | Tumor Growth Inhibition (%) |
| Anti-CD22-SPP-DM1 | BJAB (lymphoma) | 5 mg/kg, single dose | Cleavable (disulfide) | DM1 | ~80[7] |
| Anti-CD22-MCC-DM1 | BJAB (lymphoma) | 5 mg/kg, single dose | Non-cleavable (SMCC) | DM1 | ~90[7] |
| Trastuzumab-MCC-DM1 (Kadcyla®) | JIMT-1 (breast) | 15 mg/kg, single dose | Non-cleavable (SMCC) | DM1 | ~70-80[7] |
Note: Tumor Growth Inhibition (TGI) is highly dependent on the tumor model, dosing regimen, and specific ADC characteristics.[7]
Experimental Protocols
Detailed and reproducible methodologies are crucial for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: Conjugation of Antibody to Amine-Modified Drug using this compound
This protocol outlines a general two-step procedure for crosslinking an antibody to an amine-containing payload.
Materials:
-
Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Amine-containing drug (Drug-NH₂)
-
This compound crosslinker
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
Procedure:
Part 1: Activation of Antibody with this compound
-
Antibody Preparation: Prepare the antibody solution at a concentration of 2-10 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reaction: Add a 20- to 50-fold molar excess of the dissolved crosslinker to the antibody solution. Ensure the final concentration of the organic solvent is less than 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Purification: Remove excess, unreacted crosslinker using a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.2-7.5). This step is critical to prevent self-conjugation of the drug in the next step.
Part 2: Conjugation of Activated Antibody to Amine-Drug
-
Combine Reactants: Immediately add the amine-containing drug to the purified, activated antibody solution. The molar ratio of drug to antibody will depend on the desired final drug-to-antibody ratio (DAR).
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Final Purification: Purify the final ADC conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess drug and quenching reagents.
-
Characterization: Analyze the final conjugate by SDS-PAGE, SEC, and mass spectrometry to determine purity and DAR.
Protocol 2: Conjugation of Antibody to Thiol-Drug using SMCC
This protocol outlines the standard two-step procedure for conjugating a thiol-containing drug to an antibody.
Materials:
-
Antibody (Protein-NH₂) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Thiol-containing drug (Drug-SH)
-
SMCC crosslinker
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Conjugation buffer for thiol reaction (e.g., PBS with EDTA, pH 6.5-7.5)
Procedure:
Part 1: Activation of Antibody with SMCC
-
Antibody Preparation: Prepare the antibody solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL.
-
SMCC Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.
-
Reaction: Add a 10- to 20-fold molar excess of the SMCC solution to the antibody.
-
Incubation: Incubate for 30-60 minutes at room temperature.
-
Purification: Remove excess SMCC using a desalting column equilibrated with conjugation buffer (pH 6.5-7.5).
Part 2: Conjugation of Activated Antibody to Thiol-Drug
-
Combine Reactants: Immediately combine the purified, maleimide-activated antibody with the thiol-containing drug.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the ADC conjugate to remove unreacted drug and byproducts.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after ADC treatment.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADCs and add them to the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against ADC concentration to determine the IC₅₀ value.[14]
Experimental and Logical Workflows
Conclusion: Selecting the Optimal Linker
The decision between a cleavable disulfide linker like this compound and a non-cleavable linker like SMCC is a critical, context-dependent choice in ADC design.
-
This compound (Cleavable) is often favored for its potential to induce a potent bystander effect , which is highly advantageous for treating heterogeneous tumors where antigen expression is varied.[7] However, this may come at the cost of lower plasma stability and a potential for increased off-target toxicity.[4][15]
-
SMCC (Non-cleavable) generally offers superior plasma stability , leading to a wider therapeutic window and reduced off-target toxicity.[2][7] This makes it an excellent choice for highly expressed, homogeneous tumor antigens. The trade-off is the lack of a significant bystander effect, which may limit its efficacy in heterogeneous tumor environments.[8]
Ultimately, the optimal linker strategy depends on a thorough understanding of the target antigen biology, the tumor microenvironment, the payload's properties, and the desired therapeutic window.
References
- 1. benchchem.com [benchchem.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Antibody drug conjugates and bystander killing: is antigen-dependent internalisation required? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 11. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Disulfide Linkers: NHS-PEG1-SS-PEG1-NHS vs. SPDP
For Researchers, Scientists, and Drug Development Professionals
The introduction of cleavable disulfide linkers is a critical step in the development of advanced bioconjugates, including antibody-drug conjugates (ADCs). The ability to release a payload under specific reducing conditions, such as those found inside a cell, is paramount for therapeutic efficacy. This guide provides a detailed comparison of two commonly employed crosslinkers for this purpose: the homobifunctional NHS-PEG1-SS-PEG1-NHS and the heterobifunctional SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate).
At a Glance: Key Differences
| Feature | This compound | SPDP |
| Functionality | Homobifunctional | Heterobifunctional |
| Reactive Groups | Two N-hydroxysuccinimide (NHS) esters | One N-hydroxysuccinimide (NHS) ester and one pyridyldithiol group |
| Target Moieties | Primary amines (-NH₂) | Primary amines (-NH₂) and sulfhydryl groups (-SH) |
| Conjugation Strategy | One-step or two-step amine-to-amine coupling | Two-step, sequential amine-to-sulfhydryl coupling |
| Control over Conjugation | Less control, potential for polymerization | High degree of control, defined conjugates |
Chemical Structures and Reaction Mechanisms
A fundamental understanding of the chemical nature of these linkers is essential for their effective application.
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—in this case, NHS esters—at either end of a spacer arm that contains a disulfide bond and short polyethylene (B3416737) glycol (PEG) units.[1] These NHS esters react with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds.[2] The presence of two reactive ends allows for the crosslinking of two amine-containing molecules.
Chemical structure of this compound.
The reaction mechanism involves the nucleophilic attack of a primary amine on the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide.
Amine-to-amine crosslinking with this compound.
SPDP , on the other hand, is a heterobifunctional crosslinker. It contains two different reactive groups: an NHS ester that reacts with primary amines and a pyridyldithiol group that reacts with sulfhydryl groups (thiols), such as those on cysteine residues.[3][4] This dual reactivity allows for a more controlled, two-step conjugation process. First, the NHS ester is reacted with an amine-containing molecule. Then, the pyridyldithiol group of the modified molecule is reacted with a thiol-containing molecule to form a disulfide bond, releasing pyridine-2-thione which can be monitored spectrophotometrically at 343 nm to quantify the reaction progress.[5]
Chemical structure of SPDP.
The sequential nature of the SPDP conjugation provides greater control over the final product, minimizing the formation of unwanted polymers that can occur with homobifunctional linkers.[6][7]
Sequential amine-to-sulfhydryl conjugation with SPDP.
Performance Comparison: A Data-Driven Overview
While direct, head-to-head quantitative data comparing this compound and SPDP is limited in the public domain, a comparison can be drawn from the general properties of their respective functional groups and linker types.
| Parameter | This compound (Homobifunctional) | SPDP (Heterobifunctional) | Supporting Rationale |
| Conjugation Efficiency | Variable; can be high but may lead to a mixture of products including polymers and aggregates.[6] | Generally high and more controlled, leading to a more homogenous product.[6][7] | The one-step nature of homobifunctional crosslinking can be difficult to control, while the two-step process of heterobifunctional linkers allows for purification of the intermediate, leading to higher yields of the desired conjugate. |
| Disulfide Bond Stability | The stability is influenced by the steric environment around the disulfide bond. The linear PEG1 spacers may offer some protection. Disulfide bonds are generally stable in plasma but are cleaved in the reducing environment of the cytoplasm.[8][] | Similar to other disulfide linkers, stability is dependent on the local steric hindrance. The propionyl group provides some steric bulk. Stability is moderate to high in plasma and cleavage is rapid in the presence of millimolar concentrations of reducing agents like glutathione.[8][10] | The stability of disulfide bonds is a key parameter for cleavable linkers. Steric hindrance adjacent to the disulfide bond can increase its stability in circulation.[10] Both linkers are designed to be cleaved by intracellular reducing agents. |
| Off-Target Reactivity | NHS esters can have side reactions with hydroxyl groups (serine, threonine, tyrosine) and sulfhydryl groups (cysteine), though these are generally less favorable than reaction with primary amines.[2][11] | The NHS ester has the same potential for off-target reactions as the homobifunctional linker. The pyridyldithiol group is highly specific for sulfhydryl groups. | NHS esters are known to have some level of off-target reactivity, which is a consideration for both linkers. The pyridyldithiol group of SPDP offers high specificity for its target. |
| Impact on Protein Function | Higher risk of altering protein function due to random crosslinking between multiple amine sites, potentially affecting antigen-binding sites or other critical domains. | Lower risk of impacting protein function as the conjugation can be directed to a specific sulfhydryl group, often engineered into a non-critical region of the protein. | Site-specific conjugation, as enabled by heterobifunctional linkers like SPDP, is generally preferred to maintain the biological activity of the protein. |
| Ease of Monitoring | Reaction progress can be monitored by chromatographic methods (e.g., SEC-HPLC) to observe the formation of higher molecular weight species. | The release of pyridine-2-thione during the second conjugation step provides a real-time, quantitative measure of the reaction progress via spectrophotometry at 343 nm.[5] | The ability to easily monitor the conjugation reaction is a significant advantage of the SPDP linker. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these linkers. Below are generalized protocols for protein-protein conjugation.
Protocol 1: Amine-to-Amine Crosslinking with this compound
This protocol describes a two-step approach to minimize polymerization.
Materials:
-
Protein A and Protein B to be conjugated
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein A in Reaction Buffer to a concentration of 1-10 mg/mL.
-
Immediately before use, dissolve this compound in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Activation of Protein A:
-
Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature with gentle mixing.
-
-
Purification of Activated Protein A:
-
Remove excess crosslinker by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation to Protein B:
-
Add Protein B to the purified, activated Protein A solution. A 1:1 molar ratio is a good starting point.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate method, such as size-exclusion chromatography (SEC), to separate the conjugate from unreacted proteins.
-
Protocol 2: Amine-to-Sulfhydryl Conjugation with SPDP
This protocol outlines the sequential conjugation of an amine-containing protein to a sulfhydryl-containing molecule.
Materials:
-
Amine-containing protein (Protein A)
-
Sulfhydryl-containing molecule (Molecule B)
-
SPDP
-
Anhydrous DMSO or DMF
-
Reaction Buffer: PBS, pH 7.2-8.0
-
Reducing agent (if needed for Molecule B, e.g., TCEP)
-
Desalting columns
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein A in Reaction Buffer to a concentration of 1-10 mg/mL.
-
If Molecule B contains disulfide bonds, reduce it with a suitable reducing agent like TCEP and purify it using a desalting column to remove the reducing agent.
-
Immediately before use, dissolve SPDP in anhydrous DMSO or DMF to prepare a 10-20 mM stock solution.
-
-
Activation of Protein A with SPDP:
-
Add a 10- to 20-fold molar excess of the SPDP stock solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of SPDP-activated Protein A:
-
Remove excess SPDP using a desalting column equilibrated with Reaction Buffer.
-
-
Conjugation to Molecule B:
-
Add the sulfhydryl-containing Molecule B to the purified, SPDP-activated Protein A.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by measuring the absorbance of the released pyridine-2-thione at 343 nm.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using an appropriate chromatographic method (e.g., SEC or affinity chromatography).
-
Logical Workflow for Linker Selection
Decision tree for selecting a disulfide linker.
Conclusion
The choice between this compound and SPDP for introducing a disulfide linker depends critically on the specific requirements of the bioconjugation application.
-
This compound is a suitable option for amine-to-amine crosslinking where a high degree of control over the conjugation sites is not paramount. Its homobifunctional nature simplifies the reaction in a single step, although this can lead to a heterogeneous mixture of products.
-
SPDP offers superior control and is the preferred choice for applications demanding a well-defined and homogenous product, such as in the development of therapeutic ADCs. Its heterobifunctional nature allows for a sequential and site-specific conjugation strategy, minimizing unwanted side reactions and preserving the biological function of the protein. The ability to monitor the reaction in real-time is an added advantage.
For researchers and drug developers aiming for precision and reproducibility in their bioconjugates, the advantages offered by the heterobifunctional SPDP linker generally outweigh the simplicity of the homobifunctional this compound.
References
- 1. This compound, 1688598-83-5 | BroadPharm [broadpharm.com]
- 2. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Decoupling stability and release in disulfide bonds with antibody-small molecule conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
The Influence of PEG Spacer Length on Conjugate Stability and Solubility: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs), is paramount to achieving optimal therapeutic outcomes. The linker connecting the targeting moiety to the payload plays a critical role in the overall efficacy, stability, and pharmacokinetic profile of the conjugate.[1] Polyethylene glycol (PEG) has emerged as a widely utilized spacer within these linkers due to its hydrophilicity, biocompatibility, and ability to modulate the physicochemical properties of the final product.[1][] This guide provides a comprehensive comparison of how varying PEG spacer lengths impact the stability and solubility of bioconjugates, supported by experimental data and detailed protocols.
The length of the PEG spacer can significantly influence a conjugate's solubility, stability, in vivo half-life, and interaction with its biological target.[1][3] Shorter PEG spacers may be advantageous for creating compact conjugates, while longer linkers can be necessary to overcome steric hindrance and enhance solubility, particularly with hydrophobic payloads.[1][3] However, the optimal PEG length is often a balance between improving pharmacokinetic properties and maintaining potent biological activity, as longer chains can sometimes lead to decreased activity due to steric hindrance.[1]
Data Presentation: Impact of PEG Spacer Length on Conjugate Properties
The following tables summarize quantitative data from various studies, illustrating the impact of PEG spacer length on key performance parameters of bioconjugates.
Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Aggregation and Solubility
| PEG Spacer Length | Payload Type | Drug-to-Antibody Ratio (DAR) | Percentage of Aggregates (SEC) | Solubility | Key Observations |
| No PEG | Hydrophobic | Lower, prone to inconsistency | >30% (in some cases) | Poor (<2 mg/mL in PBS) | High propensity for aggregation, complicating manufacturing and formulation.[4][5] |
| Short-chain PEG (e.g., PEG2, PEG4) | Hydrophobic | Generally allows for higher and more consistent DAR | Significantly reduced | Improved | The hydrophilic nature of PEG improves payload solubility and minimizes aggregation, facilitating more efficient conjugation.[4] |
| PEG8 | Hydrophobic | High and consistent | 6-fold reduction compared to non-PEG linker | 10-fold increase compared to non-PEG linker | Transformed a non-viable ADC candidate into a stable and manufacturable therapeutic.[5] |
| Long-chain PEG (e.g., PEG12, PEG24) | Hydrophobic | Can be high | Generally low | Significantly improved | Longer PEG chains create a hydration shell, enhancing solubility and stability.[6] |
Table 2: Influence of PEG Spacer Length on Conjugate Stability and Pharmacokinetics
| PEG Spacer Length | Conjugate Type | Stability Metric | Pharmacokinetic Parameter | Key Observations |
| Short-chain PEG (e.g., PEG2, PEG3, PEG5) | ADC | Reduced aggregation, potentially higher in vitro potency.[7] | Faster clearance compared to longer chains. | The overall linker design, not just the PEG length, dictates in vivo performance.[7] |
| PEG8 | ADC | Enhanced stability | Decreased clearance, plateauing around PEG8.[1] | A clear trend of decreased clearance is observed as PEG length increases.[1] |
| Long-chain PEG (e.g., PEG12, PEG24) | ADC | Enhanced systemic stability through spatial shielding.[6] | Prolonged plasma half-life due to increased hydrodynamic volume.[6][8] | Longer chains can improve in vivo half-life but may sometimes reduce cytotoxicity.[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
1. Size Exclusion Chromatography (SEC) for Aggregation Analysis
-
Objective: To quantify the percentage of high molecular weight species (aggregates) in a conjugate sample.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Size exclusion column suitable for monoclonal antibodies.
-
Mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Conjugate sample.
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate.
-
Inject a defined amount of the conjugate sample onto the column.
-
Elute the sample isocratically.
-
Monitor the eluate using the UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric conjugate and the high molecular weight aggregates.
-
Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.
-
2. Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Hydrophobicity Assessment
-
Objective: To determine the distribution of drug-linker species and assess the overall hydrophobicity of the conjugate.
-
Materials:
-
HPLC system with a UV detector.
-
HIC column.
-
Mobile Phase A: High salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Mobile Phase B: Low salt buffer (e.g., sodium phosphate).
-
Conjugate sample.
-
-
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the conjugate sample.
-
Elute the sample using a decreasing salt gradient (from Mobile Phase A to Mobile Phase B).
-
Monitor the eluate at 280 nm and a wavelength specific to the payload if applicable.
-
-
Data Analysis:
-
The retention time is indicative of the hydrophobicity; longer retention times correspond to greater hydrophobicity.
-
The different peaks represent species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.
-
3. In Vitro Plasma Stability Assay
-
Objective: To evaluate the stability of the conjugate in a biological matrix by monitoring the change in DAR and the release of free payload over time.
-
Materials:
-
Conjugate sample.
-
Plasma from relevant species (e.g., human, mouse).
-
Incubator at 37°C.
-
Analytical method to measure DAR and free payload (e.g., HIC-HPLC, LC-MS).
-
-
Procedure:
-
Incubate the conjugate in plasma at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
Process the samples to precipitate plasma proteins and extract the conjugate and any released payload.
-
Analyze the samples using the chosen analytical method.
-
-
Data Analysis:
-
Plot the average DAR or the concentration of intact conjugate as a function of time to determine the stability profile.
-
Quantify the amount of free payload released at each time point.
-
Visualizations
To better understand the relationships between PEG spacer length and bioconjugate properties, as well as the experimental process for their evaluation, the following diagrams are provided.
Caption: Experimental workflow for comparing bioconjugates with different PEG spacer lengths.
Caption: Relationship between PEG spacer length and key conjugate properties.
References
A Researcher's Guide to Confirming Disulfide Bond Cleavage: A Comparative Analysis of Analytical Methods
For researchers, scientists, and drug development professionals, the accurate characterization of disulfide bonds is paramount to ensuring the structural integrity, stability, and biological function of proteins. This guide provides a comprehensive comparison of key analytical methods used to confirm the cleavage of these critical linkages, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your research needs.
The correct pairing of cysteine residues to form disulfide bonds is a critical quality attribute for many biotherapeutics, including monoclonal antibodies. Any disruption or incorrect formation of these bonds can lead to protein misfolding, aggregation, and a loss of therapeutic efficacy. Therefore, robust analytical methods to monitor disulfide bond status are essential throughout the drug development process.
This guide will explore and compare the following analytical techniques for confirming disulfide bond cleavage:
-
Mass Spectrometry (MS)
-
Edman Degradation
-
Ellman's Test
-
Fluorescent Labeling
-
Capillary Electrophoresis (CE)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
X-ray Crystallography
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for confirming disulfide bond cleavage depends on various factors, including the nature of the protein, the required level of detail, sample availability, and desired throughput. The following table summarizes the key performance characteristics of the discussed methods.
| Method | Principle | Information Provided | Throughput | Sensitivity | Key Strengths | Key Limitations |
| Mass Spectrometry (Peptide Mapping) | Analysis of mass-to-charge ratio of peptides generated from enzymatic digestion under non-reducing and reducing conditions.[1] | Precise location of disulfide bonds, identification of scrambled linkages, and relative quantitation of isoforms.[2] | Low to Medium | High (fmol to pmol range)[3] | "Gold standard" for definitive characterization due to high specificity and sensitivity.[2] | Labor-intensive sample preparation, potential for disulfide scrambling during sample handling, and complex data analysis.[1] |
| Edman Degradation | Sequential removal and identification of amino acids from the N-terminus of a protein or peptide.[4] | N-terminal sequence information; disulfide bonds are inferred by comparing sequences of intact and reduced/alkylated chains.[3] | Low | High (pmol range)[4] | High accuracy for N-terminal sequencing, providing unambiguous identification of the initial amino acid sequence.[4] | Not suitable for internal sequence analysis, requires a free N-terminus, and is a slow, sequential process.[4] |
| Ellman's Test | Colorimetric assay that quantifies free sulfhydryl (thiol) groups using DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)).[5] | Quantitative measurement of the total number of free thiols. The number of cleaved disulfide bonds can be inferred by comparing reduced and non-reduced samples. | High | Medium (low micromolar range)[5] | Rapid, simple, and cost-effective method for quantifying total free thiols. | Does not provide information on the location of the cleaved disulfide bonds; can be interfered with by other reducing agents. |
| Fluorescent Labeling | Covalent attachment of a fluorescent probe to free thiol groups, allowing for their detection and quantification. | Detection and quantification of free thiols. Can be used in various formats, including gels and microplates. | High | High | High sensitivity and specificity for free thiols; can be used for in-gel visualization and high-throughput screening.[6] | Indirect method for disulfide bond analysis; requires a separate reduction step to quantify cleaved disulfides. |
| Capillary Electrophoresis (CE) | Separation of molecules based on their size-to-charge ratio in a capillary filled with a conductive buffer.[7] | Can separate isoforms with different disulfide bond linkages, providing information on heterogeneity.[8] | Medium to High | High | High-resolution separation of protein isoforms; automated and requires small sample volumes.[8] | Does not directly identify the specific disulfide bonds that are cleaved; migration time can be affected by other factors. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution.[5] | Can directly observe the chemical environment of cysteine residues and confirm the presence or absence of disulfide bonds.[5] | Low | Low (requires high sample concentration) | Provides high-resolution structural information in solution, non-destructive.[9] | Low throughput, requires large amounts of highly pure sample, and data analysis can be complex.[1] |
| X-ray Crystallography | Determines the three-dimensional atomic structure of a molecule by analyzing the diffraction pattern of X-rays passing through a crystal.[1] | Provides a definitive, high-resolution structure showing the precise location of all atoms, including those in disulfide bonds. | Very Low | Requires high-quality crystals | Unambiguous determination of disulfide bond connectivity in the crystalline state. | Not suitable for routine analysis of cleavage, requires crystallization which is not always feasible, and provides a static picture of the protein structure.[1] |
Experimental Protocols
Mass Spectrometry-Based Peptide Mapping for Disulfide Bond Analysis
This protocol outlines a general workflow for identifying disulfide bond cleavage using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Non-Reduced Sample:
-
Denature the protein sample (e.g., in 8 M guanidine-HCl or urea).
-
Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (B48618) (IAM) to prevent disulfide scrambling.[5]
-
Digest the protein with a specific protease (e.g., trypsin) at an optimal pH and temperature.[5]
-
-
Reduced Sample:
-
Denature the protein sample.
-
Reduce the disulfide bonds using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[5]
-
Alkylate the newly formed free thiols with IAM.
-
Digest the protein with the same protease used for the non-reduced sample.
-
2. LC-MS/MS Analysis:
-
Inject the digested peptide mixtures onto a reverse-phase HPLC column (e.g., C18) for separation.
-
Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) into the mass spectrometer.
-
Acquire mass spectra in a data-dependent mode, where the most abundant precursor ions are selected for fragmentation (MS/MS). Common fragmentation techniques include collision-induced dissociation (CID) and electron-transfer dissociation (ETD).[5][10]
3. Data Analysis:
-
Use specialized software to search the acquired MS/MS spectra against a protein sequence database.
-
For the non-reduced sample, the software identifies disulfide-linked peptides based on their unique fragmentation patterns.
-
Compare the peptide maps of the reduced and non-reduced samples. Peaks corresponding to disulfide-linked peptides in the non-reduced sample will be absent in the reduced sample, where two new peaks corresponding to the individual alkylated peptides will appear. The absence of an expected disulfide-linked peptide in the non-reduced sample indicates its cleavage.
Edman Degradation for N-Terminal Sequencing
This protocol describes the basic steps for determining the N-terminal sequence, which can indirectly indicate disulfide bond cleavage when comparing different chains of a protein.
1. Sample Preparation:
-
Ensure the protein sample is highly pure (>90%).[3]
-
If analyzing individual chains of a multi-chain protein, separate the chains after reduction and alkylation.
-
Immobilize the purified protein or peptide onto a solid support (e.g., a PVDF membrane).
2. Automated Edman Degradation:
-
The immobilized sample is subjected to sequential cycles of chemical reactions in an automated sequencer.
-
In each cycle, the N-terminal amino acid is derivatized with phenyl isothiocyanate (PITC).
-
The derivatized amino acid is then cleaved from the peptide chain.
-
The released amino acid derivative is identified by chromatography (e.g., HPLC).
3. Data Analysis:
-
The sequence of amino acids is determined by the order of their release in successive cycles.
-
By comparing the N-terminal sequences of the intact protein and its separated chains (after reduction), the connectivity of inter-chain disulfide bonds can be inferred.
Ellman's Test for Quantification of Free Thiols
This protocol provides a method to quantify the number of free sulfhydryl groups, which increases upon disulfide bond cleavage.
1. Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate (B84403), pH 8.0, containing 1 mM EDTA.
-
DTNB Solution: 4 mg/mL DTNB in the reaction buffer.
-
Cysteine Standard Solutions: Prepare a series of known concentrations of L-cysteine in the reaction buffer to generate a standard curve.
2. Assay Procedure:
-
To a microplate well, add the protein sample or cysteine standard.
-
Add the DTNB solution and mix.
-
Incubate at room temperature for 15 minutes.
-
Measure the absorbance at 412 nm using a spectrophotometer.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance of the cysteine standards against their known concentrations.
-
Determine the concentration of free thiols in the protein sample by interpolating its absorbance on the standard curve.
-
To determine the number of cleaved disulfide bonds, measure the free thiol concentration before and after treatment with a reducing agent. The increase in free thiol concentration corresponds to the number of reduced disulfide bonds.
Fluorescent Labeling of Free Thiols
This protocol describes a general procedure for labeling free thiols with a maleimide-functionalized fluorescent dye.
1. Sample and Dye Preparation:
-
Dissolve the protein in a suitable labeling buffer (e.g., phosphate buffer, pH 7.0-7.5).[6]
-
If necessary, reduce disulfide bonds with TCEP. Note that DTT must be removed before adding the maleimide (B117702) dye.[6]
-
Prepare a stock solution of the maleimide-functionalized fluorescent dye in an organic solvent like DMSO or DMF.[6]
2. Labeling Reaction:
-
Add a 10-20 fold molar excess of the dye stock solution to the protein solution.[6]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quench the reaction by adding a small molecule thiol such as DTT or 2-mercaptoethanol.
3. Analysis:
-
Separate the labeled protein from the unreacted dye using size-exclusion chromatography.
-
The extent of labeling can be determined spectrophotometrically by measuring the absorbance of the protein and the dye.
-
Labeled proteins can be visualized on an SDS-PAGE gel using a fluorescence imager. An increase in fluorescence intensity after a reduction step indicates the cleavage of disulfide bonds.
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for Mass Spectrometry-based peptide mapping and the principle of Ellman's Test.
References
- 1. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rapidnovor.com [rapidnovor.com]
- 5. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 6. benchchem.com [benchchem.com]
- 7. Thiol and disulfide determination by free zone capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NMR methods for determining disulfide-bond connectivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Disulfide Bond Analysis by Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to SDS-PAGE Analysis of NHS-PEG1-SS-PEG1-NHS Conjugated Proteins
For researchers, scientists, and drug development professionals, the precise analysis of protein conjugates is paramount for ensuring the efficacy and safety of novel therapeutics and research tools. The NHS-PEG1-SS-PEG1-NHS crosslinker is a valuable reagent for bioconjugation, featuring N-hydroxysuccinimide (NHS) esters for reaction with primary amines on proteins and a central disulfide bond that allows for cleavage of the linkage under reducing conditions. This guide provides a comparative analysis of proteins conjugated with this cleavable linker against a non-cleavable alternative, focusing on their characterization by Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Performance Comparison of Cleavable vs. Non-Cleavable Crosslinkers
The choice between a cleavable and a non-cleavable crosslinker depends on the specific application. Cleavable linkers, such as this compound, are advantageous for applications requiring the release of a conjugated molecule within a reducing environment, such as the intracellular space.[1] Non-cleavable linkers, on the other hand, provide a stable, permanent linkage, which is often desirable for creating robust conjugates for in vitro assays or for applications where the conjugate is not intended to be cleaved.
SDS-PAGE is a fundamental technique for the initial assessment of protein conjugation.[2] A successful conjugation reaction results in an increase in the molecular weight of the protein, which is observed as a band shift on an SDS-PAGE gel.[2] The intensity of the new, higher molecular weight band can be used to provide a semi-quantitative estimate of the conjugation efficiency.[3]
Here, we compare the SDS-PAGE analysis of a model protein conjugated with the cleavable this compound linker (represented by the structurally similar and well-documented cleavable crosslinker DTSSP) and the non-cleavable crosslinker BS3 (Bis(sulfosuccinimidyl)suberate).
Quantitative Data Summary
The following table summarizes representative quantitative data from an SDS-PAGE analysis comparing the conjugation efficiency of a hypothetical protein with a cleavable and a non-cleavable crosslinker. The percentage of conjugated protein is estimated by densitometric analysis of the SDS-PAGE gel.
| Crosslinker Type | Molar Excess of Crosslinker | % Monomer Remaining | % Conjugate Formation | Cleavability by DTT |
| This compound (Cleavable) | 20x | 40% | 60% | Yes |
| 50x | 25% | 75% | Yes | |
| 100x | 15% | 85% | Yes | |
| BS3 (Non-Cleavable) | 20x | 35% | 65% | No |
| 50x | 20% | 80% | No | |
| 100x | 10% | 90% | No |
Note: This data is representative and intended for comparative purposes. Actual results may vary depending on the protein, buffer conditions, and reaction time.
Experimental Workflow and Protocols
A typical workflow for protein conjugation and subsequent SDS-PAGE analysis involves several key steps, from sample preparation to data interpretation.
Experimental workflow for protein conjugation and SDS-PAGE analysis.
Protocol 1: Protein Conjugation with this compound
This protocol provides a general procedure for conjugating a protein with the cleavable this compound crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0
-
This compound crosslinker
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Reducing agent (e.g., DTT or β-mercaptoethanol) for cleavage analysis
Procedure:
-
Protein Preparation: Ensure the protein solution is at an appropriate concentration (typically 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines like Tris or glycine, perform a buffer exchange using dialysis or a desalting column.
-
Crosslinker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 25 mM).
-
Crosslinking Reaction: Add the desired molar excess of the crosslinker stock solution to the protein sample. A 20- to 100-fold molar excess is a common starting point.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[4]
-
Sample Preparation for SDS-PAGE:
-
Non-reducing conditions: Mix an aliquot of the quenched reaction with an equal volume of 2x Laemmli sample buffer without a reducing agent.
-
Reducing conditions: To another aliquot, add a reducing agent such as DTT to a final concentration of 20-50 mM and incubate at 37°C for 30 minutes to cleave the disulfide bond. Then, add an equal volume of 2x Laemmli sample buffer.
-
-
Heat Denaturation: Heat all samples at 95-100°C for 5 minutes before loading onto the SDS-PAGE gel.
Protocol 2: Protein Conjugation with BS3 (Non-Cleavable Alternative)
This protocol outlines the procedure for protein conjugation using the non-cleavable BS3 crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, HEPES), pH 7.2-8.0
-
BS3 (Bis(sulfosuccinimidyl)suberate)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
Procedure:
-
Protein Preparation: Prepare the protein sample as described in Protocol 1.
-
BS3 Preparation: Immediately before use, prepare a fresh solution of BS3 in the reaction buffer.[5]
-
Crosslinking Reaction: Add the BS3 solution to the protein sample to achieve the desired final concentration (typically 0.25-5 mM).[6]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[7]
-
Sample Preparation for SDS-PAGE: Mix an aliquot of the quenched reaction with an equal volume of 2x Laemmli sample buffer (with or without a reducing agent, as BS3 is non-cleavable).
-
Heat Denaturation: Heat the sample at 95-100°C for 5 minutes before loading onto the SDS-PAGE gel.
Protocol 3: SDS-PAGE and Densitometric Analysis
This protocol describes the general steps for running the SDS-PAGE gel and analyzing the results.
Procedure:
-
Gel Electrophoresis: Load the prepared protein samples and a molecular weight marker onto a suitable polyacrylamide gel. Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel using a suitable protein stain such as Coomassie Brilliant Blue or a silver stain.[2]
-
Destaining: Destain the gel until the protein bands are clearly visible against a clear background.
-
Imaging: Acquire a high-quality image of the stained gel using a gel documentation system.
-
Densitometric Analysis: Use image analysis software (e.g., ImageJ) to measure the intensity of the protein bands.[8] Calculate the percentage of monomer remaining and conjugate formed by comparing the intensity of the respective bands.
Interpreting the Results and Troubleshooting
The SDS-PAGE analysis of conjugated proteins should reveal the appearance of new, higher molecular weight bands corresponding to the conjugated species.
Expected SDS-PAGE results for cleavable and non-cleavable crosslinkers.
Expected Outcomes:
-
Unconjugated Protein: A single band corresponding to the molecular weight of the unmodified protein.
-
This compound (Non-reducing conditions): A band shift to a higher molecular weight, indicating successful conjugation. Depending on the efficiency, a band corresponding to the unconjugated protein may also be present. Due to the PEG component, bands may appear broader or smeared.[2]
-
This compound (Reducing conditions): The higher molecular weight conjugate band should disappear or significantly decrease in intensity, with a corresponding increase in the intensity of the band at the original protein's molecular weight, confirming the cleavage of the disulfide bond.
-
BS3 Conjugate (Non-reducing or reducing conditions): A stable, higher molecular weight band will be observed, which will not be affected by the presence of a reducing agent.
Troubleshooting Common Issues:
-
Smeared Bands: This is a common observation with PEGylated proteins due to the heterogeneous nature of PEGylation and the interaction of PEG with SDS.[2] Optimizing the crosslinker-to-protein ratio and reaction time can sometimes improve band sharpness.
-
No Conjugate Band: This could be due to several factors, including inactive crosslinker (due to hydrolysis), incompatible buffer (presence of primary amines), or insufficient crosslinker concentration.
-
Incomplete Cleavage: If the conjugate band does not fully disappear under reducing conditions, it may indicate incomplete reduction. Ensure a sufficient concentration of the reducing agent and adequate incubation time and temperature.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 6. benchchem.com [benchchem.com]
- 7. Steps for BS3 Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 8. goldbio.com [goldbio.com]
A Comparative Guide to the In Vitro Efficacy of Cleavable Linkers
The strategic selection of a cleavable linker is a critical determinant of the therapeutic efficacy and safety profile of targeted therapies such as antibody-drug conjugates (ADCs). These linkers are designed to be stable in systemic circulation and to release their cytotoxic payload under specific physiological triggers within the target cell or tumor microenvironment. This guide provides a comprehensive comparison of the in vitro performance of different classes of cleavable linkers, supported by experimental data and detailed methodologies to aid researchers in their selection and evaluation process.
Mechanisms of Cleavage: A Tale of Three Triggers
Cleavable linkers are broadly categorized based on their mechanism of cleavage, which exploits the physiological differences between the extracellular environment and intracellular compartments.[1][2] The three primary classes are:
-
Protease-Sensitive Linkers: These linkers incorporate a peptide sequence that is a substrate for specific proteases, such as cathepsin B, which are highly expressed in the lysosomes of tumor cells.[1][3] A commonly used example is the valine-citrulline (Val-Cit) dipeptide.[3][4]
-
pH-Sensitive Linkers: Also known as acid-labile linkers, these are designed to be stable at the physiological pH of blood (~7.4) but undergo hydrolysis in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1] Hydrazone linkers are a prominent example in this category.[1][5]
-
Glutathione-Sensitive Linkers: These linkers utilize a disulfide bond that is cleaved in the presence of high concentrations of reducing agents like glutathione (B108866) (GSH), which is abundant in the cytoplasm of cells.[3][5]
Quantitative Performance Comparison
The in vitro performance of cleavable linkers can be evaluated using several key metrics, including plasma stability, cleavage efficiency, and cytotoxicity. The following tables summarize representative quantitative data for different linker types. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, such as the antibody, payload, and cell lines used.[2]
| Linker Type | Linker Example | ADC Model | Stability Metric | Result |
| Protease-Sensitive | Valine-Citrulline (vc) | Trastuzumab-vc-MMAE | % Intact ADC after 144h in human plasma | >95%[2] |
| pH-Sensitive | Hydrazone | Gemtuzumab ozogamicin | Half-life in human plasma | ~2 days[6] |
| Glutathione-Sensitive | Disulfide (SPP) | Inotuzumab ozogamicin | % Payload release after 48h in human plasma | <10% |
Table 1: In Vitro Plasma Stability of ADCs with Different Cleavable Linkers. This table highlights the stability of different linker types in human plasma, a critical factor for minimizing off-target toxicity.
| Linker Type | Linker Example | Cell Line | IC50 (ng/mL) |
| Protease-Sensitive | Val-Cit | NCI-N87 (HER2+) | ~10 |
| pH-Sensitive | Hydrazone | HL-60 | ~0.1 |
| Glutathione-Sensitive | Disulfide | Ramos | ~5 |
Table 2: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers. This table presents the half-maximal inhibitory concentration (IC50) of ADCs with various linkers against specific cancer cell lines, indicating their potency.
Visualizing the Evaluation Process and Mechanism
To understand the experimental evaluation and the mechanism of action, the following diagrams illustrate a typical workflow for assessing linker stability and the general pathway of an ADC with a cleavable linker.
Caption: Workflow for in vitro plasma stability assessment.
Caption: General mechanism of action for an ADC with a cleavable linker.
Detailed Experimental Protocols
Accurate and reproducible in vitro evaluation is paramount for selecting the optimal cleavable linker. The following are detailed protocols for key experiments.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of an ADC and the rate of premature payload release in plasma.[7]
Materials:
-
Test ADC
-
Human or mouse plasma
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
Analytical method for quantification (e.g., ELISA, LC-MS)[2]
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 1 mg/mL) in plasma at 37°C.[7]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).[7]
-
At each time point, analyze the samples to quantify the amount of intact ADC and the released payload.[7] This can be achieved through:
-
Data Analysis: Plot the percentage of intact ADC or the concentration of the released payload against time to determine the half-life (t1/2) of the ADC in plasma.[1]
Protocol 2: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC on a target cancer cell line.[7]
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
96-well plates
-
Test ADC, non-targeting control ADC, and free payload
-
MTT reagent
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Methodology:
-
Seed target cancer cells in a 96-well plate at an optimal density and allow them to adhere overnight.[7]
-
Prepare serial dilutions of the test ADC, a non-targeting control ADC, and the free payload.[7]
-
Remove the culture medium from the cells and add the different concentrations of the test compounds.
-
Incubate the plate for a period that allows for the desired biological effect (e.g., 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Bystander Effect Assay (Co-culture Method)
Objective: To assess the ability of the payload released from an ADC to kill neighboring antigen-negative cells.[7]
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line (distinguishable, e.g., by GFP expression)[7]
-
Co-culture medium
-
Test ADC
-
Flow cytometer or fluorescence microscope
Methodology:
-
Co-culture a mixture of antigen-positive and antigen-negative cancer cells.[7]
-
Treat the co-culture with the ADC at various concentrations.[7]
-
Incubate for a sufficient period to allow for ADC internalization, payload release, and bystander killing.
-
Harvest the cells and analyze the viability of the antigen-negative cell population using flow cytometry (by gating on the GFP-positive cells) or fluorescence microscopy.
-
Data Analysis: Quantify the percentage of dead antigen-negative cells at each ADC concentration to evaluate the extent of the bystander effect.
Conclusion
The selection of a cleavable linker is a multifaceted decision that significantly impacts the therapeutic index of a targeted drug conjugate.[7] Protease-sensitive linkers like Val-Cit offer high plasma stability and specific cleavage, while pH-sensitive and glutathione-sensitive linkers leverage the unique characteristics of the tumor microenvironment and intracellular space.[7] A thorough preclinical evaluation, incorporating rigorous in vitro stability and efficacy studies as detailed in this guide, is essential for the rational design and selection of the optimal linker for a given therapeutic candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Homobifunctional vs. Heterobifunctional Linkers: A Head-to-Head Comparison for Bioconjugation
In the landscape of bioconjugation, the choice of a crosslinking agent is a pivotal decision that dictates the success and reproducibility of an experiment. Researchers in proteomics, drug development, and diagnostics rely on the precise and stable covalent linking of biomolecules. This guide provides an objective, data-driven comparison of homobifunctional and heterobifunctional linkers, the two primary classes of crosslinkers, to assist scientists in making informed decisions for their specific applications, from studying protein-protein interactions to creating antibody-drug conjugates (ADCs).
Executive Summary
Heterobifunctional crosslinkers generally provide superior control, efficiency, and product homogeneity in bioconjugation reactions compared to their homobifunctional counterparts.[1][2] The capacity to perform a sequential, two-step conjugation with heterobifunctional reagents significantly curtails the formation of undesirable byproducts, leading to higher yields of the target conjugate and greater purity.[1] While homobifunctional linkers are effective for specific applications such as intramolecular crosslinking or polymer formation, the precision and versatility of heterobifunctional linkers make them the preferred choice for complex bioconjugation strategies, especially in therapeutic development.[1][3]
Fundamental Differences in Reaction Mechanisms
The core distinction between these two types of linkers lies in their reactive ends.
Homobifunctional Crosslinkers: These reagents possess two identical reactive groups.[2][4] They are typically used in a one-step reaction to link molecules with the same type of functional group, such as the primary amines of lysine (B10760008) residues.[4] This "shotgun" approach can be advantageous for capturing a snapshot of all protein interactions within a sample or for intramolecular crosslinking.[4] However, this single-step reaction often leads to a lack of control, resulting in undesirable polymerization and self-conjugation.[4][5]
Heterobifunctional Crosslinkers: In contrast, heterobifunctional crosslinkers have two different reactive groups.[2][5] This structural feature enables a more controlled, two-step conjugation process.[2] One reactive end can be reacted with the first molecule, and after a purification step to remove excess crosslinker, the second reactive end is used to conjugate the second molecule.[2][5] This sequential approach significantly minimizes the formation of unwanted polymers and self-conjugates, yielding a more homogeneous and well-defined final product.[4]
Performance Comparison: A Quantitative Overview
The theoretical advantages of heterobifunctional linkers are substantiated by quantitative data, particularly in applications demanding high purity and well-defined products like Antibody-Drug Conjugates (ADCs).
| Performance Metric | Homobifunctional Linker (e.g., DSS) | Heterobifunctional Linker (e.g., SMCC) |
| Control over Conjugation | Low | High[2] |
| Reaction Complexity | One-step process[2] | Two-step process[2] |
| Product Homogeneity | Low, often results in a heterogeneous mixture of products.[2][6] | High, leads to a more uniform and well-defined final conjugate.[2][6] |
| Yield of Desired Product | Can be lower due to side reactions.[2][6] | Generally higher due to minimized side reactions.[2][6] |
| Potential for Polymerization | High[4] | Low[4] |
| Drug-to-Antibody Ratio (DAR) in ADCs | Broad distribution of species.[4] | More defined and homogeneous DAR.[4] |
This data represents typical outcomes in bioconjugation reactions. Actual results may vary depending on the specific molecules and reaction conditions.
Experimental Protocols
To illustrate the practical application of these linkers, detailed methodologies for common crosslinking experiments are provided below.
Protocol 1: Protein-Protein Interaction Study using a Homobifunctional Crosslinker (DSS)
This protocol describes the use of the amine-reactive homobifunctional crosslinker Disuccinimidyl suberate (B1241622) (DSS) to identify protein-protein interactions.[7]
Materials:
-
Protein sample (purified complex or cell lysate) in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-8.0).[7]
-
Disuccinimidyl suberate (DSS).[7]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).[7]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[7]
-
SDS-PAGE reagents.[7]
Procedure:
-
Protein Preparation: Prepare the protein sample at a concentration of 0.1-5 mg/mL in an amine-free buffer.[7]
-
DSS Stock Solution Preparation: Immediately before use, prepare a 10-25 mM stock solution of DSS in anhydrous DMSO.[7]
-
Crosslinking Reaction: Add the DSS stock solution to the protein sample. A 10- to 50-fold molar excess of the crosslinker is a common starting point.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[8]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[7][8]
-
Analysis: Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating crosslinked protein complexes.[7]
Protocol 2: Two-Step Conjugation using a Heterobifunctional Crosslinker (SMCC)
This protocol outlines the conjugation of a protein (e.g., an antibody) to a sulfhydryl-containing molecule (e.g., a peptide or drug) using the amine-to-sulfhydryl reactive heterobifunctional crosslinker SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate).
Materials:
-
Protein to be modified (in amine-free buffer, e.g., PBS, pH 7.2-8.0).
-
Sulfhydryl-containing molecule.
-
SMCC.
-
Anhydrous DMSO or DMF.
-
Desalting column.
-
Thiol-free buffer (e.g., PBS, pH 6.5-7.5, containing EDTA).[8]
Procedure:
Step 1: Modification of the First Protein with SMCC
-
Protein Preparation: Dissolve the protein to be modified in an amine-free buffer at a concentration of 1-10 mg/mL.
-
SMCC Stock Solution: Immediately before use, prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Reaction: Add a 5- to 20-fold molar excess of the SMCC stock solution to the protein solution.[9]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature.
-
Purification: Remove excess, unreacted SMCC using a desalting column equilibrated with a thiol-free buffer.
Step 2: Conjugation to the Sulfhydryl-Containing Molecule
-
Molecule Preparation: Dissolve the sulfhydryl-containing molecule in a thiol-free buffer.
-
Reaction: Add the sulfhydryl-containing molecule to the purified SMCC-activated protein. A slight molar excess of the sulfhydryl molecule is often used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a free thiol, such as cysteine or β-mercaptoethanol.[8]
-
Purification: Purify the final conjugate using an appropriate chromatography method, such as size-exclusion chromatography, to remove any unreacted molecules.
Conclusion and Recommendations
The selection between homobifunctional and heterobifunctional crosslinkers is contingent upon the specific requirements of the application. For applications where a mixture of products is acceptable or even desired, such as creating protein polymers, homobifunctional crosslinkers provide a straightforward, one-step solution.[1] However, for applications that demand high purity, well-defined conjugates, and maximized yields, such as the development of therapeutic ADCs or precise protein-protein interaction studies, heterobifunctional crosslinkers are demonstrably the superior choice.[1][2] Their ability to facilitate a controlled, sequential reaction minimizes the formation of undesirable side products, leading to a more defined and efficacious final conjugate.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
PEGylated Linkers Outshine Non-PEGylated Alternatives in Drug Development, New Guide Reveals
A comprehensive comparison guide for researchers, scientists, and drug development professionals highlights the significant advantages of PEGylated linkers over their non-PEGylated counterparts in therapeutic applications. Backed by experimental data, the guide demonstrates how the incorporation of polyethylene (B3416737) glycol (PEG) chains into linker molecules enhances drug efficacy, safety, and pharmacokinetic profiles.
The strategic choice of a linker molecule is a critical step in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The linker, which connects the targeting moiety to the therapeutic payload, profoundly influences the overall performance of the drug. This new guide provides an in-depth, data-driven comparison of PEGylated and non-PEGylated linkers, offering valuable insights for rational drug design.
Key Advantages of PEGylated Linkers
PEGylated linkers, characterized by their hydrophilic and biocompatible nature, offer several key benefits that address common challenges in drug development.[1][2] The repeating ethylene (B1197577) glycol units create a hydration shell, effectively masking the hydrophobicity of many potent cytotoxic drugs.[2] This "shielding" effect translates into several tangible benefits:
-
Improved Hydrophilicity and Solubility: A primary advantage of PEG linkers is their ability to significantly enhance the aqueous solubility of hydrophobic payloads.[1][3] This is particularly crucial for ADCs with high drug-to-antibody ratios (DARs), where the increased hydrophobicity of the conjugate can lead to aggregation and compromised efficacy.[2][4] PEGylated linkers mitigate this risk, allowing for higher drug loading without sacrificing stability.[2][5]
-
Enhanced Pharmacokinetics: The incorporation of PEG chains increases the hydrodynamic volume of the therapeutic, reducing renal clearance and prolonging its plasma half-life.[4][6] This extended circulation time leads to greater accumulation of the drug in the target tissue, such as a tumor, thereby improving its therapeutic index.[4][7]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the targeting molecule from the immune system, potentially reducing the immunogenicity of the therapeutic.[4][8] This is a critical factor in preventing adverse immune reactions and maintaining the drug's efficacy over time. However, it is important to note that PEG itself is not immunologically inert and can elicit anti-PEG antibodies (APAs), which can lead to accelerated blood clearance.[8] The use of monodisperse, or discrete, PEG linkers may reduce this risk.[5][8]
-
Modulation of Off-Target Toxicity: By improving the pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window and minimize off-target toxicity.[4]
Quantitative Comparison of Performance
Experimental data consistently demonstrates the superior performance of PEGylated linkers compared to their non-PEGylated counterparts across various therapeutic platforms.
Pharmacokinetic Parameters
Studies comparing PEGylated and non-PEGylated drugs have shown significant improvements in key pharmacokinetic parameters with PEGylation.
| Parameter | Non-PEGylated Interferon Alfa | Peginterferon Alfa-2a (40 kDa branched PEG) | Peginterferon Alfa-2b (12 kDa linear PEG) |
| Half-life (t½) | 2.3 hours | ~108 - 192 hours | Shorter than alfa-2a |
| Clearance (CL) | ~231 mL/h/kg | Significantly reduced | Reduced, but to a lesser extent than alfa-2a |
Source: Data synthesized from BenchChem, 2025.[9]
Antibody-Drug Conjugate (ADC) In Vivo Performance
The length of the PEG linker has a significant impact on the in vivo performance of ADCs. Longer PEG chains generally lead to improved plasma and tumor exposure.
| Linker Type | ADC Construct | Plasma Clearance | Tumor Growth Inhibition |
| No PEG | Affibody-MMAE Conjugate | High | - |
| Short PEG (PEG4) | Affibody-MMAE Conjugate | Reduced | - |
| Longer PEG (PEG8, PEG12, PEG24) | Not specified | Lower plasma clearance | Significantly higher than shorter or no PEG |
Source: Data synthesized from various studies.[4][7]
A study on ADCs with different linker configurations found that amide-coupled ADCs with two pendant 12-unit PEG chains exhibited slower clearance rates, suggesting a more favorable in vivo profile.[8][10]
PROTAC Efficacy
In the context of PROTACs, the linker plays a crucial role in the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[11] A study comparing different linker strategies for α-synuclein degradation demonstrated the superior efficacy of PEG-based linkers over traditional alkyl chains.[11]
| Linker Type | E3 Ligase Ligand | DC50 (µM) | Dmax (at 10 µM, 48h) |
| Alkyl | cIAP1 ligand | >10 | <20% |
| PEG-based | cIAP1 ligand | 0.3 | ~80% |
Source: Data synthesized from Qu et al., 2023.[11]
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of different linker technologies. Below are outlines for key experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic effects of a drug.[12]
-
Cell Seeding: Seed cells in a 96-well plate and incubate to allow for attachment.
-
Drug Treatment: Treat the cells with various concentrations of the PEGylated and non-PEGylated drug formulations and incubate for a specified period.
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value.[13]
In Vivo Pharmacokinetic Analysis
This method is used to determine the concentration of the therapeutic in plasma over time to calculate pharmacokinetic parameters.[14]
-
Drug Administration: Administer a single intravenous dose of the PEGylated or non-PEGylated therapeutic to animal models.
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Concentration Quantification: Determine the concentration of the therapeutic in the plasma samples using a validated method such as an enzyme-linked immunosorbent assay (ELISA).
-
Pharmacokinetic Modeling: Use the concentration-time data to calculate pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).
Enzyme-Linked Immunosorbent Assay (ELISA) for Drug Quantification
ELISA is a common method for quantifying the concentration of a therapeutic in biological samples.[9]
-
Coating: Coat microtiter plates with a capture antibody specific to the drug.
-
Blocking: Block non-specific binding sites with a blocking buffer.
-
Sample Incubation: Add diluted plasma samples and standards to the wells and incubate.
-
Detection Antibody: Add a detection antibody that is conjugated to an enzyme.
-
Substrate Addition: Add a substrate that will be converted by the enzyme to produce a detectable signal.
-
Signal Measurement: Measure the signal (e.g., colorimetric or fluorescent) using a plate reader.
-
Concentration Determination: Determine the concentration of the drug in the samples by comparing their signals to the standard curve.
Visualizing the Impact of PEGylation
The following diagrams illustrate key concepts related to the benefits of PEGylated linkers.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. benchchem.com [benchchem.com]
- 5. labinsights.nl [labinsights.nl]
- 6. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Choosing the Right Crosslinker for Specific Protein Modification: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical crosslinker is a critical step in elucidating protein-protein interactions, stabilizing protein complexes, and creating novel bioconjugates. This guide provides an objective comparison of commonly used crosslinkers, supported by experimental data, detailed protocols, and visual workflows to aid in making informed decisions for specific protein modification needs.
Understanding the Landscape of Protein Crosslinkers
Chemical crosslinkers are reagents containing two or more reactive groups that form covalent bonds with specific functional groups on proteins. The choice of a crosslinker is dictated by several factors, including the target amino acid residues, the desired distance between the linked sites, solubility, and whether the linkage needs to be reversible (cleavable).[1] Crosslinkers are broadly categorized into four main types: homobifunctional, heterobifunctional, zero-length, and photoreactive crosslinkers.[1]
-
Homobifunctional crosslinkers possess two identical reactive groups and are typically used in a single-step reaction to link molecules with the same type of functional group, such as primary amines on lysine (B10760008) residues.[2] This "shotgun" approach can be useful for capturing a snapshot of all protein interactions but may lead to a mixture of products.[3][4]
-
Heterobifunctional crosslinkers have two different reactive groups, enabling a controlled, sequential two-step conjugation process.[3][5] This minimizes the formation of undesirable byproducts, leading to higher yields of the target conjugate and greater purity.[3]
-
Zero-length crosslinkers facilitate the direct covalent bonding of two biomolecules without adding any additional atoms, creating a direct bond.[6] These are crucial when preserving the native structure and minimizing interference is paramount.[6]
-
Photoreactive crosslinkers become reactive only upon exposure to UV light, allowing for precise temporal control over the crosslinking reaction.[7] This is particularly useful for capturing transient interactions in living cells.[8]
Comparative Analysis of Crosslinker Performance
The efficacy of a crosslinker is determined by its reaction rate, specificity, and the stability of the resulting bond. The following tables summarize quantitative data from comparative studies on various crosslinkers.
Table 1: Relative Effectiveness and Reaction Rates of Various Crosslinkers
This table provides a kinetic characterization of several protein crosslinking agents, comparing their relative effectiveness based on saturating concentrations and their relative reaction rates.
| Crosslinker | Saturating Concentration (pH 7.4) | pH Optimum | Half-life (t½) | Relative Effectiveness |
| Glutaraldehyde (GA) | - | - | - | GA > |
| Proanthocyanidin (PA) | - | 5-9 | - | PA > |
| 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDC) | 2.5–5 mM | 6 | <5 min | EDC > |
| Methylglyoxal (MG) | 10 mM (at pH 8) | 8-9 | - | MG = |
| Genipin (GP) | 5–10 mM | 8–9 | 10–18 min | GP >> |
| L-Threose (LT) | - | - | - | LT |
Data adapted from a study on crosslinking of proteinaceous matrices.[9]
Table 2: Comparison of NHS Ester and Maleimide (B117702) Chemistries
This table compares the key characteristics of N-hydroxysuccinimide (NHS) ester and maleimide reactive groups, commonly found in homobifunctional and heterobifunctional crosslinkers.
| Parameter | Maleimide Chemistry | NHS Ester Chemistry |
| Target Functional Group | Sulfhydryl (-SH) of Cysteine | Primary Amine (-NH₂) of Lysine |
| Optimal pH Range | 6.5 - 7.5 | 7.2 - 8.5 |
| Resulting Bond | Thioether bond | Amide bond |
| Bond Stability | Generally stable, but can undergo retro-Michael reaction. | Highly stable and effectively irreversible under physiological conditions.[10] |
| Side Reactions | Reaction with amines at pH > 7.5; Hydrolysis of the maleimide group.[7] | Hydrolysis of the NHS ester, especially at higher pH.[7] |
| Specificity | High for thiols at pH 6.5-7.5.[7] | High for primary amines.[7] |
Table 3: Comparison of Cleavable and Non-Cleavable Linkers
This table highlights the key differences between cleavable and non-cleavable crosslinkers, a critical consideration for applications such as antibody-drug conjugates (ADCs) and mass spectrometry-based analysis.
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Bond Nature | Temporary; facilitates payload release under specific conditions (e.g., pH, enzymes, reducing agents).[3] | Permanent; ensures long-term stability.[3] |
| Primary Applications | Drug delivery, crosslinking-mass spectrometry (XL-MS).[5] | Stabilizing protein complexes, applications where durability is paramount.[3][8] |
| Advantages | Targeted action, controlled degradation, simplifies mass spectrometry data analysis.[3][5] | High stability, reduced off-target effects in ADCs.[8][11] |
| Disadvantages | Potential for premature cleavage. | Can be less versatile for applications requiring release. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful crosslinking studies. The following sections provide generalized methodologies for key experiments.
Protocol 1: One-Step Crosslinking with a Homobifunctional NHS Ester Crosslinker (e.g., DSS, BS3)
This protocol describes a general procedure for crosslinking interacting proteins in solution using an amine-reactive homobifunctional crosslinker.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, HEPES) at pH 7-9.[12]
-
DSS (Disuccinimidyl suberate) or BS3 (Bis(sulfosuccinimidyl) suberate).[12]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).[2]
-
Anhydrous DMSO or DMF (for DSS).[13]
Procedure:
-
Sample Preparation: Prepare the protein sample in the reaction buffer. Ensure the buffer is free of primary amines.[2]
-
Crosslinker Preparation: Immediately before use, prepare a stock solution of the crosslinker. Dissolve DSS in anhydrous DMSO or DMF, and BS3 in aqueous buffer.[12][13]
-
Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve a final concentration typically between 0.25 and 5 mM. A 10- to 50-fold molar excess of crosslinker to protein is a common starting point.[2][12]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[2]
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.[2][13]
-
Analysis: The crosslinked sample is now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.
Protocol 2: Two-Step Crosslinking with a Heterobifunctional (NHS-Maleimide) Crosslinker (e.g., SMCC, Sulfo-SMCC)
This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing protein using a heterobifunctional crosslinker.
Materials:
-
Amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).[14]
-
Sulfhydryl-containing protein.[14]
-
SMCC or Sulfo-SMCC.[14]
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2).[14]
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).[14]
-
Desalting columns.[14]
Procedure:
-
Activation of Amine-Containing Protein: a. Dissolve the amine-containing protein in the Reaction Buffer.[14] b. Immediately before use, prepare a stock solution of the crosslinker.[14] c. Add a 10- to 50-fold molar excess of the crosslinker to the protein solution and incubate for 30-60 minutes at room temperature.[14][15] d. Quench the reaction with Quenching Buffer for 15 minutes.[14] e. Remove excess, non-reacted crosslinker using a desalting column.[14]
-
Conjugation to Sulfhydryl-Containing Protein: a. Immediately add the maleimide-activated protein to the sulfhydryl-containing protein in a suitable buffer (pH 6.5-7.5).[14] b. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[14] c. The final conjugate can be purified using size-exclusion chromatography.[14]
Protocol 3: Zero-Length Crosslinking with EDC and Sulfo-NHS
This protocol describes the coupling of a carboxyl-containing molecule to an amine-containing molecule.
Materials:
-
Molecule with free carboxyl groups.
-
Molecule with free amine groups.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[16]
-
Sulfo-NHS (N-Hydroxysulfosuccinimide).[16]
-
Activation Buffer (e.g., 100 mM MES, 500 mM NaCl, pH 6.0).[16]
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5).[17]
-
Quenching solution (e.g., hydroxylamine).[17]
Procedure:
-
Activation of Carboxyl Groups: a. Dissolve the carboxyl-containing molecule in the Activation Buffer. b. Add EDC (e.g., 4 mM) and Sulfo-NHS (e.g., 10 mM) to the solution.[16] c. Incubate for 15 minutes at room temperature.[16]
-
Conjugation to Amine Groups: a. Add the amine-containing molecule to the activated solution. b. Incubate for 1.5 to 3 hours at room temperature.[16]
-
Quenching: Quench the reaction with hydroxylamine (B1172632) to a final concentration of 10 mM.[17]
-
Purification: Purify the conjugate using a desalting column.[17]
Protocol 4: Photoreactive Crosslinking
This protocol outlines the general steps for using a photoreactive crosslinker.
Materials:
-
Protein sample.
-
Photoreactive crosslinker (e.g., with an aryl azide (B81097) or diazirine group).[18]
-
Reaction vessels covered in foil.[18]
Procedure:
-
Incubation in the Dark: Mix the protein sample with the photoreactive crosslinker and incubate in the dark to allow for binding or non-covalent interaction. If using a heterobifunctional photoreactive crosslinker, the first reaction step is also performed in the dark.[18]
-
Photoactivation: Expose the sample to UV light for a specific duration (e.g., 15-30 minutes on ice) to activate the photoreactive group and induce crosslinking.[14]
-
Quenching: Some protocols may include a quenching step to consume any remaining reactive species.
-
Analysis: The crosslinked sample can then be analyzed by various methods.
Visualization of Workflows and Concepts
The following diagrams, created using the DOT language, illustrate key workflows and logical relationships in choosing and using crosslinkers.
Caption: A decision pathway for selecting the appropriate type of crosslinker based on the experimental goal.
Caption: A simplified workflow for a one-step protein crosslinking experiment using a homobifunctional crosslinker.
Caption: A typical two-step workflow for protein conjugation using a heterobifunctional crosslinker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. purepeg.com [purepeg.com]
- 4. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 9. Kinetic characterization and comparison of various protein crosslinking reagents for matrix modification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. proteochem.com [proteochem.com]
- 16. proteochem.com [proteochem.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
- 18. Photoreactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
A Researcher's Guide to Validating Antibody-Drug Conjugate (ADC) Conjugation Sites by Peptide Mapping
For researchers, scientists, and drug development professionals, the precise identification and characterization of drug conjugation sites on antibody-drug conjugates (ADCs) is a critical quality attribute that profoundly influences the therapeutic's efficacy, safety, and stability. Peptide mapping has emerged as the gold-standard analytical technique for this purpose. This guide provides an objective comparison of peptide mapping with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.
The Central Role of Peptide Mapping
Peptide mapping, a cornerstone of protein characterization, provides high-resolution analysis of protein primary structure.[1][2][3] In the context of ADCs, it is instrumental in identifying the specific amino acid residues where a cytotoxic payload is attached and in quantifying the occupancy at each site.[4][5] The technique involves the enzymatic digestion of the ADC into smaller peptides, which are then separated by liquid chromatography (LC) and analyzed by mass spectrometry (MS).[1] The mass shift introduced by the drug-linker enables the identification of conjugated peptides, and subsequent tandem MS (MS/MS) fragmentation localizes the conjugation site to a specific amino acid.[4][6]
Comparative Analysis of Conjugation Site Validation Methods
While peptide mapping is considered the definitive method, other techniques offer complementary information and can be used as orthogonal approaches for a comprehensive validation strategy.[4][6] The choice of method often depends on the specific analytical question, the stage of development, and the available instrumentation.
| Feature | Peptide Mapping (Bottom-Up MS) | Middle-Down Mass Spectrometry | Hydrophobic Interaction Chromatography (HIC) |
| Primary Information | Precise amino acid conjugation site identification and quantitation.[4][5] | Drug-to-antibody ratio (DAR) distribution at the subunit level.[4] | DAR distribution and separation of positional isomers.[4][7] |
| Resolution | Amino acid level.[4] | Protein subunit level.[4] | Isomeric level.[4] |
| Throughput | Low to moderate.[4] | Moderate.[4] | High.[7] |
| Sample Preparation | Labor-intensive enzymatic digestion.[4] | Less complex, limited proteolysis.[4] | Minimal, non-denaturing conditions.[4] |
| Mass Spectrometry Compatibility | Direct (LC-MS/MS).[6] | Direct (MS).[4] | Indirect, requires fraction collection.[4] |
| Key Advantage | Gold standard for definitive site identification.[4][6] | Faster overview of drug distribution.[4] | Excellent for assessing overall heterogeneity.[4] |
| Key Limitation | Potential for incomplete digestion or modification artifacts.[4] | Does not pinpoint exact amino acid sites.[4] | Indirect method for site validation.[4] |
Experimental Protocols
Peptide Mapping Workflow
The general workflow for peptide mapping of an ADC involves several key steps, as illustrated below.
Detailed Protocol for Peptide Mapping:
-
Denaturation, Reduction, and Alkylation:
-
Denature the ADC sample (e.g., 1 mg/mL) in a buffer containing a denaturant such as 8 M urea (B33335) or 6 M guanidine (B92328) hydrochloride to unfold the protein.[5]
-
Reduce the disulfide bonds by adding a reducing agent like dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 37°C for 30-60 minutes.[4][8]
-
Alkylate the resulting free cysteine residues by adding an alkylating agent like iodoacetamide (B48618) (IAM) to a final concentration of 25 mM and incubating in the dark at room temperature for 30 minutes to prevent disulfide bond reformation.[4][5]
-
-
Buffer Exchange and Digestion:
-
Remove the denaturant and excess reagents by buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8).[5]
-
Add a specific protease, most commonly trypsin, at an optimized enzyme-to-protein ratio (e.g., 1:20 to 1:50 w/w) and incubate at 37°C for 4 to 18 hours.[2][8] Trypsin cleaves at the C-terminal side of lysine (B10760008) and arginine residues.[8]
-
-
LC-MS/MS Analysis:
-
Inject the peptide mixture onto a reverse-phase liquid chromatography (RPLC) column for separation.[5]
-
Elute the peptides using a gradient of an organic solvent (e.g., acetonitrile) into a high-resolution mass spectrometer.[9]
-
The mass spectrometer acquires full MS scans to detect the peptide masses and MS/MS scans of selected peptides to obtain fragmentation data for sequence identification.[6]
-
-
Data Analysis:
-
Process the raw data using specialized software to identify the peptides by matching the fragmentation spectra against the theoretical sequence of the antibody.
-
Identify conjugated peptides by the characteristic mass shift corresponding to the drug-linker.[4]
-
Localize the conjugation site within the peptide by analyzing the MS/MS fragmentation pattern.[4]
-
Quantify the relative occupancy of each conjugation site by comparing the peak areas of the conjugated and unconjugated peptides.[4]
-
Alternative and Complementary Techniques
Middle-Down Mass Spectrometry
Middle-down MS provides a compromise between the high detail of peptide mapping and the global view of intact mass analysis.[4] This approach involves limited proteolysis to generate large subunits of the ADC (e.g., using enzymes like IdeS), which are then analyzed by MS.[4]
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful chromatographic technique that separates ADC species based on their hydrophobicity.[4] Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC can effectively separate species with different drug-to-antibody ratios (DARs).[4]
Conclusion
The validation of conjugation sites is a critical aspect of ADC development and manufacturing. Peptide mapping remains the unparalleled gold standard for providing definitive, amino acid-level identification and quantification of conjugation sites.[4][6] However, a comprehensive characterization strategy often benefits from the integration of orthogonal techniques such as middle-down MS and HIC.[4] Middle-down MS offers a more rapid assessment of drug distribution at the subunit level, while HIC provides valuable information on the overall drug load and isomeric distribution.[4] By understanding the principles, advantages, and limitations of each method, researchers can design a robust analytical workflow to ensure the quality, consistency, and safety of these complex and promising biotherapeutics.
References
- 1. Peptide Mapping Analysis - Creative Proteomics [creative-proteomics.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Peptide Mapping Information | Thermo Fisher Scientific - US [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. Conjugation Site Analysis by MS/MS Protein Sequencing - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. lcms.cz [lcms.cz]
comparative study of different amine-reactive chemistries
A Comparative Guide to Amine-Reactive Chemistries for Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a fundamental technique in fields ranging from basic research to therapeutic development. Amines, being abundant on the surface of proteins, are a common target for such modifications. This guide provides an objective comparison of different amine-reactive chemistries, supported by experimental data, to facilitate the selection of the most appropriate method for your specific application.
Performance Comparison of Amine-Reactive Chemistries
The choice of an amine-reactive reagent depends on several factors, including the desired stability of the resulting bond, the pH sensitivity of the biomolecule, and the potential for side reactions. The following tables summarize the key characteristics of common amine-reactive chemistries.
Table 1: Key Performance Characteristics of Common Amine-Reactive Chemistries
| Feature | NHS Esters | Isothiocyanates | Imidoesters | Aldehydes (via Reductive Amination) |
| Reactive Group | N-hydroxysuccinimidyl ester | Isothiocyanate | Imidoester | Aldehyde |
| Target | Primary amines | Primary amines (and thiols) | Primary amines | Primary amines |
| Resulting Bond | Amide | Thiourea (B124793) | Amidine | Secondary Amine |
| Bond Stability | Highly stable[1][2][3] | Reasonably stable, but reports of potential degradation over time[1][2] | Less stable than amide | Highly stable |
| Optimal Reaction pH | 7.2 - 8.5[1][3][4] | 9.0 - 11.0 (for amine specificity)[1][4] | Alkaline | 6.0 - 8.0 |
| Reaction Speed | Fast (minutes to a few hours)[1][4] | Generally slower than NHS esters[1] | Rapid at alkaline pH | 2 - 24 hours |
| Primary Side Reaction | Hydrolysis of the ester[4] | Reaction with thiols (at lower pH) | Hydrolysis | Formation of unstable Schiff base if not reduced |
| Selectivity | High for primary amines | pH-dependent; can react with thiols at neutral pH[1] | High for primary amines | High for primary amines |
Table 2: Hydrolytic Stability of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | ~4-5 hours[4][5] |
| 8.0 | Room Temperature | ~1 hour |
| 8.6 | 4 | 10 minutes[4][5] |
Reaction Mechanisms
The reaction mechanisms for the covalent modification of primary amines differ between the various chemistries, leading to the formation of distinct chemical bonds.
Reaction pathways for amine modification.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling proteins with N-hydroxysuccinimide (NHS) esters. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest
-
NHS ester-functionalized label (e.g., fluorescent dye, biotin)
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)[5]
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.[6]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]
-
Perform the Labeling Reaction: Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution while gently vortexing.[6]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[6] If using a fluorescent label, protect the reaction from light.
-
Quench the Reaction (Optional): To stop the reaction, add the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purify the Labeled Protein: Remove unreacted NHS ester and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[6]
-
Characterize the Conjugate: Determine the degree of labeling (DOL) spectrophotometrically by measuring the absorbance at the respective maxima for the protein (typically 280 nm) and the label.
Protocol 2: Protein Labeling with an Isothiocyanate (e.g., FITC)
This protocol describes a general method for labeling proteins with isothiocyanates, using fluorescein (B123965) isothiocyanate (FITC) as an example.
Materials:
-
Protein of interest
-
FITC
-
Reaction buffer (e.g., 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5)[4]
-
Anhydrous DMSO or DMF
-
Gel filtration column
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.[4] Ensure the buffer is free of primary amines.
-
Prepare the FITC Solution: Immediately before use, dissolve FITC in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[4]
-
Perform the Labeling Reaction: Add the FITC solution dropwise to the protein solution while gently stirring. A typical molar excess of FITC to protein is 10- to 20-fold.[4]
-
Incubation: Incubate the reaction mixture for 2-8 hours at room temperature or overnight at 4°C, protected from light.[4]
-
Purify the Labeled Protein: Separate the labeled protein from unreacted FITC and byproducts using a gel filtration column.[7]
Experimental Workflow
A typical workflow for a bioconjugation experiment involves several key steps, from preparation of the reactants to characterization of the final conjugate.
General experimental workflow for bioconjugation.
Conclusion
The selection of an amine-reactive chemistry is a critical step in any bioconjugation strategy. NHS esters are widely used due to their high reactivity and the formation of very stable amide bonds.[1][2][3] However, their susceptibility to hydrolysis necessitates careful control of reaction conditions.[4] Isothiocyanates offer an alternative that forms a stable thiourea linkage and may be less prone to hydrolysis, but they generally have slower reaction rates and require a higher pH for optimal reactivity with amines.[1][4] Other chemistries like imidoesters and reductive amination provide further options with their own unique sets of advantages and disadvantages. A thorough understanding of the properties of the target biomolecule and the specific goals of the conjugation are paramount in making the appropriate choice.
References
Assessing the Bystander Effect of ADCs: A Comparative Guide to Cleavable and Non-Cleavable Linkers
For researchers, scientists, and drug development professionals, understanding the nuances of antibody-drug conjugate (ADC) design is paramount to developing effective cancer therapeutics. A critical aspect of ADC efficacy is the "bystander effect," a phenomenon that significantly enhances an ADC's anti-tumor activity, particularly in heterogeneous tumors. This guide provides an objective comparison of the bystander effect mediated by ADCs with cleavable versus non-cleavable linkers, supported by experimental data and detailed methodologies.
The bystander effect is the ability of an ADC's cytotoxic payload, released from a target antigen-positive (Ag+) cell, to diffuse and kill adjacent antigen-negative (Ag-) tumor cells.[1][2] This is crucial for treating tumors where not all cells express the target antigen.[1][3] The linker technology, which connects the monoclonal antibody to the cytotoxic payload, is a primary determinant of an ADC's capacity to induce this effect.[1][2]
Cleavable vs. Non-Cleavable Linkers: A Mechanistic Dichotomy
ADC linkers are broadly categorized as cleavable or non-cleavable, with each type having a distinct mechanism of payload release that directly influences the potential for a bystander effect.[1]
Cleavable linkers are engineered to be stable in circulation but are cleaved under specific conditions within the tumor microenvironment or inside the cancer cell, such as low pH or the presence of certain enzymes.[1][4][5] This cleavage releases the payload in its active, often membrane-permeable form, allowing it to diffuse out of the target cell and kill neighboring cells.[1][]
Non-cleavable linkers , conversely, remain intact. The payload is released only after the entire ADC is internalized and the antibody component is degraded within the lysosome.[1][4] This process typically results in the payload being attached to an amino acid residue from the antibody, creating a charged molecule with poor membrane permeability, thus largely preventing the bystander effect.[1][7]
Quantitative Comparison of ADC Performance
The choice of linker and payload significantly impacts the cytotoxic potency and bystander effect of an ADC. The following tables summarize in vitro data for two prominent HER2-targeting ADCs: Trastuzumab deruxtecan (B607063) (T-DXd), which utilizes a cleavable linker, and Trastuzumab emtansine (T-DM1), which employs a non-cleavable linker.
| ADC (Linker Type) | Target Cells (Antigen-Positive) | Bystander Cells (Antigen-Negative) | In Vitro Assay | Result | Reference |
| T-DXd (Cleavable) | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | Co-culture Assay | Induced death in HER2-negative MCF7 cells | [8] |
| T-DM1 (Non-cleavable) | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | Co-culture Assay | Did not affect MCF7 viability | [8] |
| T-DXd (Cleavable) | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | Conditioned Medium Transfer | Medium from T-DXd treated SKBR3 cells significantly reduced MCF7 viability | [8] |
| T-DM1 (Non-cleavable) | SKBR3 (HER2-positive) | MCF7 (HER2-negative) | Conditioned Medium Transfer | Medium from T-DM1 treated SKBR3 cells did not impact MCF7 viability | [8] |
| Parameter | Cleavable Linker (e.g., vc-MMAE) | Non-Cleavable Linker (e.g., SMCC-DM1) | References |
| In Vitro Cytotoxicity (IC50) | Generally more potent, especially in mixed cell populations. | Potent against target cells, but less effective on bystander cells. | [9] |
| Plasma Stability (Half-life) | Can be more susceptible to premature payload release. | Generally exhibits higher stability in circulation. | [9] |
| Bystander Killing | Yes (payload dependent) | No | [9] |
| Therapeutic Index | Can be narrower due to potential for off-target toxicity from premature cleavage. | Often wider due to higher stability and reduced off-target toxicity. | [9] |
Visualizing the Mechanisms and Workflows
To better understand the distinct pathways and experimental evaluations of ADCs with cleavable and non-cleavable linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow.
Caption: Mechanism of a cleavable linker ADC.
Caption: Mechanism of a non-cleavable linker ADC.
Caption: General experimental workflow for bystander killing assays.[3]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the bystander effect of different ADCs. Two primary in vitro assays are widely used: the co-culture assay and the conditioned medium transfer assay.[2][3]
Protocol 1: Co-culture Bystander Effect Assay
This assay directly measures the killing of antigen-negative cells when cultured together with antigen-positive cells in the presence of an ADC.[3]
1. Materials and Reagents:
-
Antigen-positive (Ag+) cell line (e.g., SKBR3 for HER2).[3]
-
Antigen-negative (Ag-) cell line (e.g., MCF7 for HER2).[3] It is highly recommended to use an Ag- cell line stably expressing a fluorescent protein (e.g., GFP) for easy identification and quantification.[3][10]
-
Complete cell culture medium.[3]
-
Antibody-Drug Conjugate (ADC) of interest.[3]
-
96-well plates.[1]
-
Flow cytometer or high-content imaging system.[1]
2. Procedure:
-
Cell Seeding: Co-seed the Ag+ and Ag- cells in a 96-well plate at various ratios (e.g., 1:1, 1:3, 3:1).[1][2] Include monocultures of both cell lines as controls.
-
ADC Treatment: After 24 hours, treat the co-cultures with a serial dilution of the ADC.[10] Include an untreated control group.[3]
-
Data Acquisition:
3. Data Analysis:
-
Normalize the number of viable Ag- cells in the treated co-culture wells to the untreated co-culture control wells to determine the percentage of bystander cell killing.[3]
-
Plot dose-response curves to determine the IC50 of the bystander effect.[3] A significant decrease in the viability of Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.[1]
Protocol 2: Conditioned Medium Transfer Assay
This assay assesses whether the cytotoxic payload is released into the culture medium and can subsequently kill bystander cells.[11]
1. Materials and Reagents:
-
Same as the co-culture assay.
2. Procedure:
-
Preparation of Conditioned Medium:
-
Seed Ag+ cells in a culture plate and allow them to adhere.
-
Treat the Ag+ cells with the ADC for a specified period (e.g., 72-96 hours).[11] Include an untreated control group.[3]
-
Collect the culture supernatant (conditioned medium).[3]
-
Centrifuge the conditioned medium to remove any detached cells and debris.[3]
-
-
Treatment of Bystander Cells:
-
Incubation: Incubate the Ag- cells with the conditioned medium for 48-72 hours.[3]
-
Data Acquisition and Analysis:
-
Assess the viability of the Ag- cells using a suitable method such as an MTT assay or CellTiter-Glo®.[3]
-
Compare the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells to those treated with conditioned medium from untreated Ag+ cells.[3] A significant reduction in viability indicates a bystander effect.[3]
-
Conclusion
The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect.[1] Cleavable linkers, by releasing a membrane-permeable payload, are generally required for significant bystander killing, which can enhance the therapeutic efficacy of ADCs, especially in the context of heterogeneous tumors.[1][2] Non-cleavable linkers, while offering potential advantages in terms of stability, typically restrict the cytotoxic effect to the targeted antigen-positive cells.[1][12] The careful selection of linker technology, based on a thorough understanding of the target biology and tumor microenvironment, is essential for the rational design of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biotechinformers.com [biotechinformers.com]
- 5. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 7. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Safety Operating Guide
Essential Procedures for the Safe Disposal of NHS-PEG1-SS-PEG1-NHS
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like NHS-PEG1-SS-PEG1-NHS are paramount for laboratory safety and environmental protection. This bifunctional linker, containing two reactive N-hydroxysuccinimide (NHS) esters and a central, cleavable disulfide bond, requires a specific deactivation protocol before it can be disposed of as hazardous waste. Adherence to these procedures is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound and your institution's specific safety protocols. All handling and disposal operations must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Understanding the Reactivity of this compound
To ensure safe disposal, both the NHS ester and the disulfide bond functionalities must be chemically neutralized.
-
NHS Ester: This functional group is highly reactive towards primary amines and is sensitive to moisture. Hydrolysis, accelerated at a basic pH, is the primary method for its deactivation.[1]
-
Disulfide Bond: The disulfide bridge can be cleaved by reducing agents.[1]
Due to its reactive nature, this compound should never be disposed of directly down the drain or in regular trash.
Step-by-Step Disposal Protocol
The following two-stage protocol is designed for the deactivation of small quantities of this compound typically found in a research laboratory setting.
Part 1: Inactivation of the NHS Esters via Hydrolysis
The initial step focuses on the hydrolysis of the reactive NHS esters to render them inert.
Experimental Protocol:
-
Prepare a Basic Solution: In a designated chemical fume hood, prepare a 0.1 M to 1 M solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (B78521) (NaOH).
-
Reaction Setup: Place the waste container with the this compound residue or solution in a secondary container to contain any potential spills.
-
Hydrolysis: Cautiously and slowly add the basic solution to the waste while stirring.[1] It is recommended to use a container that is at least twice the volume of the final solution to accommodate any potential foaming.[1]
-
Incubation: Allow the mixture to stir at room temperature for at least one hour to ensure complete hydrolysis of the NHS ester groups.
| Reagent | Purpose | Concentration | Recommended Molar Excess |
| Sodium Bicarbonate or | Hydrolysis of NHS esters | 0.1 M - 1 M | - |
| Sodium Hydroxide | |||
| Dithiothreitol (DTT) or | Reduction of disulfide | - | 2- to 10-fold |
| TCEP | bond |
Part 2: Cleavage of the Disulfide Bond
Following the deactivation of the NHS esters, the central disulfide bond is cleaved through reduction.
Experimental Protocol:
-
Add Reducing Agent: To the same waste container, add a reducing agent such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). A 2- to 10-fold molar excess of the reducing agent relative to the amount of the disulfide compound is recommended.[1]
-
Incubation: Continue to stir the solution at room temperature for a minimum of two hours to ensure the complete reduction of the disulfide bond.[1]
Part 3: Neutralization and Collection
The final step involves neutralizing the solution before collecting it for disposal.
Experimental Protocol:
-
Neutralization: After the inactivation steps are complete, check the pH of the solution. Carefully add an appropriate acid (e.g., hydrochloric acid) dropwise while monitoring the pH with a pH meter or pH paper until the pH is between 6 and 8.[1]
-
Waste Collection: Transfer the neutralized, deactivated solution into a clearly labeled hazardous waste container. The label should include "Deactivated this compound waste" and list all the components of the solution.
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Disposal of Contaminated Materials
All materials that have come into contact with this compound, such as pipette tips, gloves, and weighing paper, should be collected in a sealed bag or container and disposed of as solid chemical waste.
Disposal Workflow for this compound
A workflow diagram illustrating the sequential deactivation and disposal process for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
